molecular formula C4H6N4OS B181303 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 22278-81-5

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B181303
CAS No.: 22278-81-5
M. Wt: 158.18 g/mol
InChI Key: BRTAAZXLXLRRFH-UHFFFAOYSA-N
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Description

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, also known as 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, is a useful research compound. Its molecular formula is C4H6N4OS and its molecular weight is 158.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-2-3(9)8(5)4(10)7-6-2/h5H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTAAZXLXLRRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361635
Record name 4-Amino-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22278-81-5
Record name 4-Amino-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one
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Foundational & Exploratory

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, and potential applications, offering insights for researchers and professionals in drug development.

Chemical Identity and Structure

The precise chemical identity of this triazinone derivative can be subject to tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. The two primary tautomeric forms are the mercapto-imino form and the thioxo-amino form.

IUPAC Name: According to the PubChem database, the preferred IUPAC name, which represents the thioxo tautomer, is 4-amino-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one [1].

Synonyms: The compound is also commonly referred to as 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one[2].

Chemical Formula: C₄H₆N₄OS[1]

Molecular Weight: 158.18 g/mol [1]

InChI Key: BRTAAZXLXLRRFH-UHFFFAOYSA-N[1]

Chemical Structure:

The core of the molecule is a 1,2,4-triazine ring, which is a six-membered heterocycle containing three nitrogen atoms. The structure is further characterized by an amino group at position 4, a methyl group at position 6, a mercapto/thioxo group at position 3, and a carbonyl group at position 5.

Below is a 2D representation of the chemical structure in its thioxo tautomeric form.

Sources

An In-Depth Technical Guide to 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific research on this particular molecule is not as extensive as its tert-butyl analog, this document synthesizes available data and provides logical extrapolations based on the well-understood chemistry of the 1,2,4-triazinone core.

Core Identification and Chemical Properties

The foundational step in understanding any chemical entity is to establish its identity and fundamental properties.

CAS Number: 22278-81-5[1]

Synonyms:

  • 4-amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one[1]

  • 4-amino-3-mercapto-6-methyl-4H-[2][3][4]triazin-5-one

Physicochemical Properties

The following table summarizes the key computed and experimental properties of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. These properties are crucial for predicting its behavior in various solvents, its potential for crossing biological membranes, and for designing experimental protocols.

PropertyValueSource
Molecular Formula C4H6N4OSPubChem[1]
Molecular Weight 158.18 g/mol PubChem[1]
IUPAC Name 4-amino-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-onePubChem[1]
InChI Key BRTAAZXLXLRRFH-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC1=NNC(=S)N(C1=O)NPubChem[1]
Topological Polar Surface Area 103 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
XLogP3 0.2PubChem[1]

Synthesis and Mechanism

The synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one can be logically achieved through the cyclocondensation of thiocarbohydrazide with pyruvic acid. This method is a well-established route for creating the 1,2,4-triazinone core, with variations in the α-keto acid used to determine the substituent at the 6-position. The general principle of this reaction has been demonstrated for the synthesis of analogous 6-arylmethyl derivatives.[2][3][5]

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step reaction mechanism for the synthesis of the target compound.

Synthesis_Workflow Proposed Synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one cluster_reactants Reactants cluster_process Process cluster_product Product PyruvicAcid Pyruvic Acid (CH3COCOOH) Condensation Cyclocondensation PyruvicAcid->Condensation Thiocarbohydrazide Thiocarbohydrazide (CH5N4S) Thiocarbohydrazide->Condensation Product 4-amino-3-mercapto-6-methyl- 1,2,4-triazin-5(4H)-one Condensation->Product Reflux in aqueous ethanol

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar 1,2,4-triazinone syntheses.[3]

  • Preparation of Reactant Solutions:

    • Dissolve thiocarbohydrazide (0.01 mole, 1.06 g) in 30 mL of warm water in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • In a separate beaker, dissolve pyruvic acid (0.01 mole, 0.88 g) in 15 mL of ethanol.

  • Reaction:

    • With continuous stirring, add the ethanolic solution of pyruvic acid dropwise to the aqueous solution of thiocarbohydrazide.

    • Once the addition is complete, heat the reaction mixture to reflux using a water bath for approximately 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation and Purification:

    • Upon completion of the reaction, a solid product is expected to precipitate out of the solution as it cools.

    • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

  • Characterization:

    • The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including melting point determination, FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Applications in Research and Drug Development

While direct biological studies on 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one are limited in the public domain, the broader class of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives has shown significant potential in various therapeutic areas. This suggests that the 6-methyl analog is a promising candidate for further investigation.

Potential Biological Activities
  • Antimicrobial Properties: Numerous studies on fluorinated and variously substituted 1,2,4-triazinone derivatives have demonstrated their efficacy as antibacterial and antifungal agents.[4] The core structure is believed to interfere with essential microbial pathways.

  • Herbicidal Activity: The 6-tert-butyl analog is a known intermediate in the synthesis of the herbicide metribuzin.[6] This highlights the potential for this class of compounds to be developed into agrochemicals.

  • Anticancer and Antioxidant Potential: Some derivatives have been evaluated for their antioxidant and antitumor activities.[5] The presence of the amino and mercapto groups offers sites for further chemical modification to enhance these properties.

Logical Workflow for Biological Screening

The following diagram outlines a hypothetical workflow for the initial biological screening of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one.

Biological_Screening_Workflow Biological Screening Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_secondary Secondary Screening & Analysis Synthesis Synthesis and Purification of 4-amino-3-mercapto-6-methyl- 1,2,4-triazin-5(4H)-one Antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) Synthesis->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity against cell lines) Synthesis->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH) Synthesis->Antioxidant Hit_Identification Hit Identification Antimicrobial->Hit_Identification Anticancer->Hit_Identification Antioxidant->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A logical workflow for biological screening.

Comparative Note on the 6-tert-butyl Analog

It is important for researchers to be aware that the 6-tert-butyl analog, 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one (CAS No. 33509-43-2), is more extensively documented in scientific literature and commercial catalogs.[7][8][9] This is largely due to its role as a key intermediate in the synthesis of the widely used herbicide, metribuzin.[6] Consequently, a wealth of information on its synthesis, properties, and reactivity is available. Researchers studying the 6-methyl variant may find the literature on the 6-tert-butyl analog to be a valuable resource for comparative analysis and for developing experimental methodologies.

Conclusion

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one represents a molecule of significant interest within the versatile 1,2,4-triazinone class of heterocyclic compounds. While direct research on this specific analog is not as prevalent as some of its counterparts, its straightforward synthesis and the known biological activities of related compounds make it a compelling target for further investigation in drug discovery and agrochemical research. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this promising chemical entity.

References

  • Title: Thiocarbohydrazides: Synthesis and Reactions Source: Scientific & Academic Publishing URL: [Link]

  • Title: Synthesis of biologically active 4-amino-6-arylmethyl-3-mercapto-1, 2, 4-triazin-5(4H)-ones and their Schiff bases Source: Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry URL: [Link]

  • Title: ChemInform Abstract: Synthesis of Biologically Active 4-Amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones and Their Schiff Bases. Source: ResearchGate URL: [Link]

  • Title: Synthesis, reactivity, antimicrobial, and anti-biofilm evaluation of fluorinated 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one and their derivatives Source: Journal of the Iranian Chemical Society URL: [Link]

  • Title: Synthesis of (a) 4-amino-6-tert.-butyl-3-mercapto-1,2,4-triazin-5(4H)-one, the compound of formula (V) Source: PrepChem.com URL: [Link]

  • Title: Process for the production of 4-amino-6-tert.
  • Title: 4-(benzylideneamino)-3,4-dihydro-6-methyl-3-thioxo-1,2 ... Source: Moshang Chemical URL: [Link]

  • Title: 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one Source: A Chemtek URL: [Link]

  • Title: 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one Source: PubChem URL: [Link]

  • Title: 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one Source: Amerigo Scientific URL: [Link]

Sources

Fundamental reactivity of the mercapto group in triazinones.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactivity of the Mercapto Group in Triazinones

Preamble: The Mercapto Group as a Nexus of Reactivity

Triazinones represent a privileged scaffold in medicinal chemistry and materials science, largely due to their structural resemblance to native purines and pyrimidines.[1] Within this heterocyclic framework, the mercapto (-SH) group is not merely a substituent but a versatile functional handle that dictates the synthetic fate and, ultimately, the biological activity of the entire molecule.[2] The unique electronic environment of the triazine ring—an electron-deficient system owing to its three nitrogen atoms—profoundly influences the behavior of the attached mercapto group, rendering it a focal point for a diverse array of chemical transformations.[3][4]

This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple catalog of reactions. As a Senior Application Scientist, my objective is to provide a narrative grounded in mechanistic understanding and field-proven insights. We will explore the causality behind experimental choices, delve into the core principles governing the mercapto group's reactivity, and present validated protocols that serve as a reliable foundation for laboratory work.

The Thiol-Thione Tautomerism: A Gateway to Reactivity

The chemical behavior of mercapto-triazinones is fundamentally governed by a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[5][6] This tautomerism is not a trivial structural nuance; it is the cornerstone of the group's reactivity, determining which atom—sulfur or nitrogen—acts as the primary nucleophilic center in subsequent reactions.[7][8]

The equilibrium can be influenced by several factors, including the solvent, pH, and the nature of substituents on the triazinone ring.[9] In many contexts, the molecule exists as a mixture of both forms, though one may predominate.[7][10][11] Understanding this equilibrium is the first step in predicting and controlling the outcome of synthetic transformations.

Caption: Thiol-Thione Tautomeric Equilibrium in Mercapto-Triazinones.

Key Reaction Pathways of the Mercapto Group

The mercapto group's rich chemistry can be broadly categorized into three major pathways: nucleophilic reactions at the sulfur atom, oxidative transformations, and participation in cyclization reactions to build complex, fused heterocyclic systems.

Nucleophilic Reactivity: S-Alkylation and S-Acylation

The sulfur atom of the mercapto group is an excellent nucleophile, particularly after deprotonation to the thiolate anion.[12] This high nucleophilicity is the basis for the most common and synthetically valuable modification of mercapto-triazinones: S-alkylation.

S-Alkylation: This reaction involves the treatment of the mercapto-triazinone with an electrophile, such as an alkyl halide, phenacyl bromide, or tosylate, typically in the presence of a base.[13][14][15] The base (e.g., NaOH, K2CO3, or an organic base like triethylamine) is critical as it deprotonates the thiol, generating the highly reactive thiolate anion, which then readily attacks the electrophile in a classic SN2 reaction.[16] This strategy is fundamental for building molecular diversity in drug discovery programs.[2] For instance, reacting a 3-mercapto-triazinone with methyl iodide yields the 3-methylmercapto derivative.[14] The choice of base and solvent can be crucial for achieving selective S-alkylation over potential N-alkylation.

S_Alkylation General Mechanism for S-Alkylation Start Mercapto-Triazinone (R-SH) Thiolate Thiolate Anion (R-S⁻) Start->Thiolate + Base (Deprotonation) Base Base (e.g., NaOH, K2CO3) Product S-Alkylated Product (R-S-R') Thiolate->Product + Electrophile (R'-X) (Nucleophilic Attack) Electrophile Electrophile (R'-X) Byproduct Leaving Group (X⁻) Product->Byproduct Release of Leaving Group

Caption: Workflow for Nucleophilic S-Alkylation of Mercapto-Triazinones.

S-Acylation: The mercapto group can also be acylated, for example, using benzoyl chloride, to form a thioester.[5] These thioesters are not merely stable products; they function as activated carboxyl groups. Their enhanced reactivity allows them to readily react with other nucleophiles like amines or alcohols under mild conditions, making them valuable intermediates in peptide synthesis and the construction of complex esters.[5]

Oxidative Transformations

The sulfur atom in the mercapto group is susceptible to oxidation, leading to a range of products depending on the oxidant and reaction conditions.

  • Disulfide Formation: Mild oxidation, often simply through exposure to air or with gentle oxidants like iodine or H₂O₂, can lead to the formation of a disulfide bridge, effectively dimerizing the triazinone molecule.[12][17][18] This reaction is reversible and is a key feature of thiol chemistry.

  • Formation of Sulfoxides and Sulfones: Stronger oxidizing agents can further oxidize the sulfur atom to form sulfoxides (S=O) and sulfones (O=S=O).[19] Hydrogen peroxide in acetic acid is a common, environmentally friendly system for achieving this transformation selectively.[19] These oxidized derivatives have altered electronic properties and solubility, which can be leveraged in drug design to fine-tune a molecule's pharmacokinetic profile.

Cyclization and Annulation Reactions

Perhaps the most powerful application of the mercapto group's reactivity is its use in constructing fused heterocyclic systems. The mercapto group, often in concert with an adjacent amino group (as in 4-amino-3-mercapto-1,2,4-triazin-5-ones), serves as a binucleophilic synthon for building new rings.[1]

Reacting these triazinones with bifunctional electrophiles—such as α-haloketones, aromatic acids, or chloroacetyl chloride—triggers a sequence of nucleophilic attack followed by intramolecular cyclization (cyclocondensation).[4][13][15] This approach provides straightforward access to therapeutically relevant fused systems like triazino[3,4-b][3][13][20]thiadiazines and thiadiazolo[2,3-c][3][13][17]triazines.[4][13] These reactions are often thermally driven, requiring reflux in a suitable solvent to proceed to completion.[3]

Cyclization_Workflow Synthesis of Fused Heterocycles start_material 4-Amino-3-mercapto- 1,2,4-triazin-5-one step1 S-Alkylation (Initial Nucleophilic Attack) start_material->step1 reagent Bifunctional Electrophile (e.g., α-haloketone) reagent->step1 intermediate Acyclic Intermediate step1->intermediate Forms step2 Intramolecular Cyclocondensation (Heat/Reflux) intermediate->step2 Undergoes product Fused Heterocyclic System (e.g., Triazino-thiadiazine) step2->product Yields

Caption: General workflow for cyclocondensation reactions.

Summary of Reactivity & Applications

The versatile reactivity of the mercapto group makes it an invaluable tool in the synthesis of novel triazinone derivatives for drug discovery and development.[21] The ability to easily perform S-alkylation, oxidation, and cyclization allows for the systematic modification of the triazinone scaffold. This is central to Structure-Activity Relationship (SAR) studies, where researchers explore how different substituents impact a compound's biological activity against targets like cancer cells or microbes.[2][13][22][23]

Reaction TypeTypical ReagentsProductApplication in Drug Development
S-Alkylation Alkyl halides, Phenacyl bromide, Base (NaOH, K₂CO₃)S-Alkyl derivativesSAR studies, improving solubility and cell permeability.[2][13][14]
Oxidation H₂O₂, IodineDisulfides, Sulfoxides, SulfonesModulating electronic properties and metabolic stability.[19][24]
Cyclocondensation α-Haloketones, Aromatic acids, Acyl chloridesFused heterocycles (e.g., thiadiazines)Creating rigid, complex scaffolds to enhance target binding affinity.[1][4][13]

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Protocol 1: General Procedure for S-Alkylation with an Alkyl Halide
  • Objective: To synthesize a 3-(alkylthio)-1,2,4-triazin-5-one derivative.

  • Causality: This protocol leverages the high nucleophilicity of the thiolate anion, generated in situ, to displace a halide leaving group in an SN2 reaction.

  • Methodology:

    • Dissolution & Deprotonation: Dissolve 1.0 equivalent of the 3-mercapto-1,2,4-triazin-5-one starting material in a suitable polar solvent (e.g., methanol, ethanol, or DMF). Add 1.1 equivalents of a base (e.g., sodium hydroxide or potassium carbonate) and stir the mixture at room temperature for 15-30 minutes. This step is critical to generate the thiolate anion, which is a significantly stronger nucleophile than the neutral thiol.

    • Electrophile Addition: Add 1.1 equivalents of the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise to the solution.[14]

    • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.[14] For less reactive halides, gentle heating (40-60 °C) may be required.

    • Workup & Isolation: If a precipitate forms, filter the solid product, wash with cold water, and dry. Alternatively, concentrate the reaction mixture under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure S-alkylated triazinone.

Protocol 2: Synthesis of a Fused Triazino[3,4-b][3][14][22]thiadiazine via Cyclocondensation
  • Objective: To synthesize a fused heterocyclic system from a 4-amino-3-mercapto-1,2,4-triazin-5-one.

  • Causality: This reaction proceeds via an initial S-alkylation followed by a thermally induced intramolecular nucleophilic attack of the N4-amino group on the newly introduced carbonyl, culminating in a dehydrative cyclization.

  • Methodology:

    • Reactant Mixture: In a round-bottom flask, suspend 1.0 equivalent of the 4-amino-3-mercapto-1,2,4-triazin-5-one and 1.0 equivalent of an α-haloketone (e.g., phenacyl bromide) in absolute ethanol or glacial acetic acid.[13][15]

    • Thermal Cyclization: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC. The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the aromatic fused ring.

    • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Purification: Collect the solid product by filtration. Wash the crude solid sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization.

Conclusion

The mercapto group in triazinones is a chemically rich and highly tractable functional group. Its reactivity is dominated by the thiol-thione tautomerism, which enables potent S-nucleophilicity, susceptibility to oxidation, and participation in elegant cyclization cascades. A thorough understanding of these fundamental reaction pathways is essential for any scientist working in drug discovery, as it unlocks the vast synthetic potential of the triazinone scaffold. By rationally applying the principles of S-alkylation, oxidation, and cyclocondensation, researchers can efficiently generate diverse molecular architectures, paving the way for the discovery of novel therapeutic agents.

References

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2016). Synthesis, reactivity, antimicrobial, and anti-biofilm evaluation of fluorinated 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one and their derivatives. Journal of Fluorine Chemistry. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2010). The reactions of 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one with alkyl phosphates. Journal of the Serbian Chemical Society. [Link]

  • Li, Y., et al. (2011). Synthesis and Molecular Structure of 6-Amino-3-benzyl-mercapto-1,2,4-triazolo[3,4-f][3][13][17]triazin-8(7H)-one. Molecules. [Link]

  • Ali, H. A., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. [Link]

  • Siddiqui, H. L., et al. (2007). Chemical and Spectrophotometric Investigations of 3-Mercapto-5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Journal of the Chinese Chemical Society. [Link]

  • Draber, W., et al. (1979). Process for the production of 1,2,4-triazin-5-one derivatives.
  • Hassan, A. A., et al. (2010). Synthesis and characterization of derivatives of triazinone. ResearchGate. [Link]

  • Collin, F., et al. (2004). Selective Alkylation of Aminomercapto-1,2,4-Triazoles: Synthesis of Aminonitriles And Mercaptonitriles. ResearchGate. [Link]

  • Fülöp, F., et al. (2023). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences. [Link]

  • Shawali, A. S., & Abdallah, M. A. (2016). Advances in the domain of 4-amino-3-mercapto-1,2,4-triazine-5-ones. RSC Advances. [Link]

  • Ghorab, M. M., et al. (2018). SAR study of substituted mercapto-1, 2, 4-Triazine and their thioglycoside derivatives as antitumor. ResearchGate. [Link]

  • Wu, H., et al. (2016). Strain-promoted reaction of 1,2,4-triazines with bicyclononynes. Chemical Communications. [Link]

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A Technical Guide to the Potential Biological Activities of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emerging Potential of 1,2,4-Triazine Scaffolds in Drug Discovery

The 1,2,4-triazine nucleus represents a privileged scaffold in medicinal chemistry, consistently appearing in compounds with a wide spectrum of biological activities.[1][2][3] Its unique electronic and structural features allow for diverse substitutions, leading to a vast chemical space for drug discovery and development. This guide focuses on a specific, promising derivative: 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. We will delve into its synthesis, explore its known and potential biological activities, and provide insights into the experimental methodologies used to uncover these properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this versatile molecule.

Synthesis and Characterization: Building the Foundation

The synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is a critical first step in exploring its biological potential. A common and effective method involves the cyclocondensation of thiocarbohydrazide with pyruvic acid.[4] This approach is favored for its relatively straightforward procedure and good yields.

Synthetic Protocol: Cyclocondensation of Thiocarbohydrazide and Pyruvic Acid

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • Thiocarbohydrazide

  • Pyruvic acid

  • Ethanol

  • Water

  • Reflux apparatus

  • Filtration system

Step-by-Step Procedure:

  • Dissolution of Thiocarbohydrazide: Prepare a solution of thiocarbohydrazide in warm water.

  • Addition of Pyruvic Acid: Slowly add a solution of pyruvic acid in ethanol to the thiocarbohydrazide solution with constant stirring.

  • Reflux: Heat the reaction mixture under reflux for a specified period (typically 1-2 hours) to facilitate the cyclization reaction.

  • Isolation of Product: Upon cooling, the solid product, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials, and dry. Recrystallization from ethanol can be performed for further purification.[5]

Causality of Experimental Choices: The use of a mixed solvent system (water and ethanol) ensures the solubility of both reactants. The reflux condition provides the necessary energy to overcome the activation barrier for the cyclocondensation reaction.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques such as:

  • Melting Point: To assess purity.

  • FTIR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C=S).

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To elucidate the chemical structure.

  • Elemental Analysis: To confirm the empirical formula.

Potential Biological Activities: A Multifaceted Profile

The 4-amino-3-mercapto-1,2,4-triazin-5-one scaffold is a versatile platform for generating derivatives with a wide range of biological activities. The presence of the amino and mercapto groups provides reactive sites for further chemical modifications, leading to the exploration of diverse pharmacological properties.

Antimicrobial and Antifungal Activity

Derivatives of 4-amino-3-mercapto-1,2,4-triazin-5-one have demonstrated significant potential as antimicrobial and antifungal agents.[6] The core structure is often modified to enhance its efficacy against various pathogens.

Mechanism of Action: While the exact mechanisms are still under investigation for this specific compound, related 1,2,4-triazine and triazole derivatives are known to interfere with essential microbial processes. For instance, some triazole-based antifungal agents inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi, leading to disruption of the cell membrane.[7] It is plausible that derivatives of our title compound could exhibit a similar mode of action.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

This protocol provides a fundamental method for the initial screening of the antimicrobial activity of the synthesized compound.

Materials:

  • Nutrient agar plates

  • Bacterial and fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Synthesized compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Sterile cork borer

Step-by-Step Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms.

  • Seeding of Agar Plates: Evenly spread the microbial inoculum over the surface of the nutrient agar plates.

  • Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Test Compound: Add a defined volume of the dissolved test compound, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Data Presentation: Zone of Inhibition

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
Title Compound 100Data to be filledData to be filledData to be filled
Positive Control 10Data to be filledData to be filledData to be filled
Negative Control -000
Anticancer Activity

The 1,2,4-triazine ring is a prominent structural motif in a number of antitumor agents.[1] Derivatives of this scaffold have been shown to exhibit cytotoxic effects against various cancer cell lines.[8][9][10]

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. 1,2,4-triazine derivatives have been reported to induce apoptosis in cancer cells.[11]

  • Enzyme Inhibition: These compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or topoisomerases.[11][12]

  • Signaling Pathway Modulation: They could potentially interfere with critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[12]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC50 Values

CompoundCell LineIC50 (µM)
Title Compound MCF-7Data to be filled
Title Compound HepG2Data to be filled
Doxorubicin (Control) MCF-7Data to be filled
Doxorubicin (Control) HepG2Data to be filled

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_adhesion Incubate Overnight cell_seeding->overnight_adhesion add_compound Add Test Compound overnight_adhesion->add_compound incubation_period Incubate (24-72h) add_compound->incubation_period add_mtt Add MTT Solution incubation_period->add_mtt formazan_formation Incubate (2-4h) add_mtt->formazan_formation solubilize Add Solubilizer formazan_formation->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antiviral Activity

The structural similarity of some 1,2,4-triazine derivatives to purine nucleosides makes them interesting candidates for antiviral drug development.[13] They have been investigated for activity against a range of DNA and RNA viruses.[14][15][16]

Potential Targets:

  • Viral Enzymes: Triazine derivatives could inhibit viral enzymes essential for replication, such as polymerases or proteases.

  • Viral Entry: They might interfere with the attachment or entry of the virus into host cells.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the effect of a compound on the replication of a lytic virus.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Synthesized compound

  • Crystal violet staining solution

Step-by-Step Procedure:

  • Cell Monolayer Preparation: Grow a confluent monolayer of host cells in multi-well plates.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus for a short period to allow for viral attachment.

  • Compound Treatment: Remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (areas of cell death caused by viral replication).

  • Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Visualizing a Potential Antiviral Mechanism

Antiviral_Mechanism cluster_virus Virus Replication Cycle cluster_drug Potential Inhibition by Triazine Derivative Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Inhibitor 4-amino-3-mercapto-6-methyl- 1,2,4-triazin-5(4H)-one Derivative Inhibitor->Attachment Blocks Viral Entry Inhibitor->Replication Inhibits Viral Polymerase

Caption: Potential points of intervention for a 1,2,4-triazine antiviral agent.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one can be significantly influenced by modifications at the amino and mercapto groups. Future research should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship (SAR).[17] For instance, the reaction of the amino group with various aldehydes can yield Schiff bases, which can then be cyclized to form other heterocyclic systems, potentially leading to compounds with enhanced and more specific biological activities.[5][6]

Key Areas for Future Investigation:

  • Diverse Substitutions: Introduce a variety of substituents at the amino and mercapto positions to explore their impact on activity.

  • Mechanism of Action Studies: For active compounds, conduct detailed studies to elucidate their precise molecular targets and mechanisms of action.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy and safety profiles.

  • Computational Modeling: Employ molecular docking and other computational techniques to predict the binding of these compounds to biological targets and guide the design of more potent derivatives.

Conclusion

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is a molecule of significant interest with a scaffold that has demonstrated a broad range of biological activities. Its synthetic accessibility and the presence of reactive functional groups make it an excellent starting point for the development of novel therapeutic agents. The protocols and insights provided in this guide offer a framework for researchers to systematically explore the antimicrobial, anticancer, and antiviral potential of this promising compound and its derivatives. A thorough and logical approach, combining synthesis, biological screening, and mechanistic studies, will be crucial in unlocking the full therapeutic potential of this versatile 1,2,4-triazine derivative.

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A Comprehensive Spectroscopic and Structural Elucidation of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic and structural characteristics of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. This triazinone derivative is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. A thorough understanding of its spectral properties is paramount for its identification, characterization, and the development of analytical methods for quality control and metabolic studies. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometric (MS) data.

Molecular Structure and Isomerism

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one can exist in tautomeric forms, primarily the thione and thiol forms. The thione form is generally considered to be the more stable tautomer in the solid state. The presence of various proton-donating and accepting groups also allows for the formation of intra- and intermolecular hydrogen bonds, which can influence its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of the title compound is outlined below:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (e.g., -NH₂, -SH, -NH), making them observable in the ¹H NMR spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
CH₃~2.1 - 2.3Singlet
NH₂~5.0 - 5.5Broad Singlet
NH (triazine ring)~11.0 - 12.0Broad Singlet
SH~13.0 - 14.0Broad Singlet

Interpretation of the ¹H NMR Spectrum:

  • CH₃ (Methyl Protons): The methyl group attached to the triazine ring is expected to appear as a singlet in the upfield region of the spectrum.

  • NH₂ (Amino Protons): The protons of the primary amino group will likely appear as a broad singlet. The broadness is due to quadrupole effects of the nitrogen atom and potential hydrogen exchange.

  • NH (Ring Proton): The proton on the nitrogen atom within the triazine ring is expected to be significantly deshielded and will appear as a broad singlet at a downfield chemical shift.

  • SH (Thiol/Thione Proton): In the thiol tautomer, the SH proton is expected to be highly deshielded and exchangeable, resulting in a broad singlet at a very downfield chemical shift. In the more stable thione form, this proton would be on a nitrogen atom, and its chemical shift would be in the NH region. The observation of a signal in the 13-14 ppm range would be strong evidence for the presence of the thiol tautomer in solution.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are crucial for confirming the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (ppm)
CH₃~15 - 20
C6~140 - 145
C5 (C=O)~155 - 160
C3 (C=S)~165 - 170

Interpretation of the ¹³C NMR Spectrum:

  • CH₃: The methyl carbon will resonate at a high field (low ppm value).

  • C6: The carbon atom of the triazine ring attached to the methyl group.

  • C5 (C=O): The carbonyl carbon is expected to be significantly deshielded, appearing at a downfield chemical shift.

  • C3 (C=S): The thiocarbonyl carbon is the most deshielded carbon in the molecule, appearing at the lowest field.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one will exhibit characteristic absorption bands corresponding to its various functional moieties.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The spectrum is typically recorded using the KBr (potassium bromide) pellet method. A small amount of the solid sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

Predicted FT-IR Spectral Data

Based on studies of similar triazinone structures, the following characteristic IR absorption bands are expected.[1][2]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretchingNH₂ and NH
~3100C-H stretchingAromatic/olefinic C-H
~2550S-H stretchingSH (thiol tautomer)
~1680C=O stretchingCarbonyl
~1620N-H bendingNH₂
~1560C=N stretchingTriazine ring
~1250C=S stretchingThiocarbonyl

Interpretation of the IR Spectrum:

  • The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations of the amino and ring NH groups.

  • The presence of a weak band around 2550 cm⁻¹ would indicate the presence of the thiol tautomer.

  • A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) group.

  • The band around 1250 cm⁻¹ is a key indicator of the thiocarbonyl (C=S) group, supporting the predominance of the thione tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. Electron impact (EI) ionization can also be used to induce more extensive fragmentation, providing more structural information.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements to confirm the elemental composition.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The molecular weight of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (C₄H₆N₄OS) is 158.18 g/mol .[3]

  • Molecular Ion Peak (M⁺˙): In an EI spectrum, the molecular ion peak would be observed at m/z 158.

  • Protonated/Deprotonated Molecule: In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 159, while the deprotonated molecule [M-H]⁻ would be at m/z 157.

  • Key Fragment Ions: Based on the fragmentation of the analogous tert-butyl derivative, some plausible fragmentation pathways can be predicted.[4]

Molecular Structure and Key Functional Groups

Caption: Molecular structure of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one.

Plausible Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z = 158 F1 [M - NH₂]⁺ m/z = 142 M->F1 - •NH₂ F2 [M - CO]⁺˙ m/z = 130 M->F2 - CO F3 [M - SH]⁺ m/z = 125 M->F3 - •SH F4 [M - CH₃CN]⁺˙ m/z = 117 M->F4 - CH₃CN

Caption: Predicted fragmentation pathway in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and structural characterization of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. While a complete set of experimentally verified data for the title compound is not fully available in the public literature, the predictive analysis based on closely related analogs and fundamental spectroscopic principles offers a robust and scientifically sound basis for researchers in the field. The provided protocols for data acquisition and the detailed interpretation of the expected spectral features will serve as a valuable resource for scientists engaged in the synthesis, analysis, and development of novel triazinone-based compounds.

References

  • ResearchGate. "Exploration of Structural insights, spectroscopic assignments of 4-amino-6-methyl-3-thioxo-3, 4-dihydro-1,2,4-triazin-5(2H) one." Available at: [Link]

  • ResearchGate. "Synthesis and Crystal Structure of Schiff Bases Based on AMTTO (AMTTO = 4-Amino-6-methyl-3-thio-3,4-dihydro-1,2,4-triazin- 5(2H)-one)." Available at: [Link]

  • PubChem. "4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one." Available at: [Link]

  • ResearchGate. "Scheme 1. Formation of 3-thioxo-1,2,4-triazin-5-one derivatives (4, 6...)." Available at: [Link]

  • ResearchGate. "Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents." Available at: [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide emphasizes established methodologies and first principles for characterizing its physicochemical properties. The insights provided are drawn from data on analogous structures and authoritative guidelines from the International Council for Harmonisation (ICH).

Physicochemical Properties and Structural Considerations

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one possesses a complex chemical architecture that dictates its solubility and stability. The presence of both acidic (mercapto and triazinone ring protons) and basic (amino group) functionalities suggests that its solubility will be highly dependent on the pH of the medium. The molecule's polarity is influenced by the presence of multiple heteroatoms (nitrogen, sulfur, and oxygen), which can participate in hydrogen bonding.

Key Structural Features Influencing Solubility and Stability:

  • Tautomerism: The mercapto group can exist in equilibrium with its thione tautomer. This tautomeric equilibrium can be influenced by the solvent and pH, which in turn affects the molecule's polarity and reactivity.

  • Ionizable Groups: The amino group can be protonated at acidic pH, while the mercapto and triazinone moieties can be deprotonated at basic pH. This amphoteric nature is a critical determinant of aqueous solubility.

  • Potential for Oxidation: The mercapto group is susceptible to oxidation, which can lead to the formation of disulfides or higher oxidation state sulfur species, representing a primary degradation pathway.

Solubility Profile

Table 1: Predicted Solubility of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one in Various Solvents
SolventPredicted SolubilityRationale
WaterPoorBased on data for analogous structures. The nonpolar methyl group and the overall heterocyclic structure likely limit aqueous solubility.
MethanolSolubleThe polar nature of methanol can interact with the polar functional groups of the molecule.
EthanolModerately SolubleSimilar to methanol, but the slightly lower polarity may result in reduced solubility.
AcetonitrileSlightly SolubleAprotic polar solvent, may have limited interaction with the molecule's hydrogen bonding groups.[3]
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
DichloromethanePoorly SolubleA nonpolar organic solvent, unlikely to effectively solvate the polar functional groups.
N,N-Dimethylformamide (DMF)SolubleA polar aprotic solvent with strong solvating capabilities for a wide range of compounds.[1]
Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard and widely accepted method for determining the equilibrium solubility of a compound.

Materials:

  • 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

  • Selected solvents (e.g., water, phosphate buffers at various pH values, methanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C).

  • Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the samples to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

Stability Characteristics and Degradation Pathways

The stability of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is a critical parameter for its handling, storage, and application. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are typically conducted under more severe conditions than accelerated stability testing.[4][5]

Forced Degradation Studies

Forced degradation studies should be performed according to the International Council for Harmonisation (ICH) Q1A guidelines.[6]

dot

Caption: Forced degradation experimental workflow.

Potential Degradation Pathways

Based on the structure of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, the following degradation pathways are plausible:

  • Oxidation of the Mercapto Group: The thiol group is prone to oxidation, which can lead to the formation of a disulfide dimer or further oxidation to sulfonic acid derivatives. This is a common degradation pathway for sulfur-containing heterocycles.

  • Hydrolysis: The triazinone ring may be susceptible to hydrolytic cleavage under strong acidic or basic conditions, leading to ring-opening and the formation of smaller, more polar degradation products.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions. For sulfur-containing heterocycles, this can involve photo-oxidation.[7] Studies on triazine herbicides have shown that photodegradation can lead to the loss of side-chains.[8]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The thermal degradation of annelated triazinones has been shown to occur in a single step at elevated temperatures.[8]

dot

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation cluster_photo Photodegradation Parent 4-amino-3-mercapto-6-methyl- 1,2,4-triazin-5(4H)-one Disulfide Disulfide Dimer Parent->Disulfide [O] RingOpened Ring-Opened Products Parent->RingOpened H+/OH-, H2O PhotoOxidized Photo-oxidized Products Parent->PhotoOxidized hv, O2 Dealkylated De-methylated Analog Parent->Dealkylated hv SulfonicAcid Sulfonic Acid Derivative Disulfide->SulfonicAcid Further [O]

Caption: Plausible degradation pathways.

Experimental Protocol for a Forced Degradation Study

Materials:

  • 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade water, Methanol, and Acetonitrile

  • pH meter

  • Temperature-controlled ovens and water baths

  • Photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a set time.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C).

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of parent compound remaining and the formation of any degradation products.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

Key Considerations:

  • Column Chemistry: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to separate the parent compound from its degradation products.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance is typically used. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Table 2: Example HPLC Method Parameters
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5-95% B over 20 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 254 nm

Conclusion

While specific experimental data on the solubility and stability of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is limited, this guide provides a robust framework for its characterization based on established scientific principles and regulatory guidelines. The compound is predicted to have poor aqueous solubility but better solubility in polar organic solvents. Its stability is likely influenced by its susceptibility to oxidation at the mercapto group and potential hydrolysis of the triazinone ring. The experimental protocols and analytical methodologies detailed herein offer a comprehensive approach for researchers and drug development professionals to thoroughly evaluate the physicochemical properties of this and similar heterocyclic compounds.

References

  • Herzsprung, P., Hertkorn, N., Friese, K., & Schmitt-Kopplin, P. (2010). Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. Rapid communications in mass spectrometry : RCM, 24(19), 2909–2924. [Link]

  • Mousa, N. E., Mohammed, S. S., Shnain, Z. Y., Abid, M. F., Sukkar, K. A., & Al-Wasiti, A. A. (2022). Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor Irradiated by a Visible Light. Bulletin of Chemical Reaction Engineering & Catalysis, 17(4), 755-767. [Link]

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The Alchemist's Guide to As-Triazinones: A Deep Dive into the Synthesis of Substituted 1,2,4-Triazin-5-ones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazin-5-one core, a privileged scaffold in medicinal chemistry, has garnered significant attention due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, making their efficient and versatile synthesis a key focus for synthetic and medicinal chemists.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for constructing substituted 1,2,4-triazin-5-ones, offering insights into the mechanistic underpinnings of these reactions and providing detailed experimental protocols for their practical implementation.

I. The Cornerstone of Synthesis: Cyclocondensation of α-Ketoacids with Amidrazones and Their Congeners

The most prevalent and versatile approach to the 1,2,4-triazin-5-one ring system involves the cyclocondensation of an α-ketoacid or its ester with a suitable three-atom nitrogen-containing component, typically an aminoguanidine, thiosemicarbazide, or a related derivative. This method allows for the direct installation of substituents at the 3- and 6-positions of the triazinone core.

A. Mechanism of Cyclocondensation

The reaction proceeds through an initial nucleophilic attack of the terminal amino group of the guanidine or carbazide derivative on the α-carbonyl group of the ketoacid. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the internal nitrogen atom on the carboxylic acid (or ester) carbonyl, leading to a tetrahedral intermediate. Finally, elimination of a water molecule furnishes the stable aromatic 1,2,4-triazin-5-one ring. The choice of reaction conditions, such as the solvent and the presence of an acid or base catalyst, can significantly influence the reaction rate and yield.

Cyclocondensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketoacid α-Ketoacid (R¹-CO-COOH) Hydrazone Hydrazone Intermediate Ketoacid->Hydrazone Nucleophilic attack & Dehydration Aminoguanidine Aminoguanidine Derivative (H₂N-NH-C(=X)-NHR²) Aminoguanidine->Hydrazone Tetrahedral Tetrahedral Intermediate Hydrazone->Tetrahedral Intramolecular cyclization Triazinone 1,2,4-Triazin-5-one Tetrahedral->Triazinone Dehydration

Caption: General mechanism of 1,2,4-triazin-5-one formation.

B. Synthesis of 3-Thioxo-1,2,4-triazin-5-ones

A common and synthetically useful class of 1,2,4-triazin-5-ones are those bearing a thioxo group at the 3-position. These are readily prepared by the cyclocondensation of an α-ketoacid with thiosemicarbazide. The resulting 3-thioxo-1,2,4-triazin-5-ones are valuable intermediates that can be further functionalized at the sulfur atom or converted to other derivatives.[3][4][5]

Experimental Protocol: Synthesis of 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one [5]

  • Thiosemicarbazone Formation: A mixture of (E)-4-(4'-bromophenyl)-2-oxo-3-butenoic acid (0.01 mol) and thiosemicarbazide (0.01 mol) in a mixture of ethanol and sodium acetate is refluxed to produce the corresponding thiosemicarbazone.

  • Cyclization: The isolated thiosemicarbazone is then boiled in an ethanolic solution of potassium carbonate to effect cyclization, affording the desired 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

C. Synthesis of 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-ones

These derivatives are typically synthesized from the reaction of thiocarbohydrazide with α-ketoacids.[6] The resulting compounds are versatile building blocks for the synthesis of fused heterocyclic systems and other substituted triazines.

Experimental Protocol: Synthesis of 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one [6]

  • A mixture of pyruvic acid and thiocarbohydrazide is heated, leading to a direct condensation and cyclization to form the 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. The reaction conditions can be optimized by adjusting the temperature and reaction time.

II. Synthesis from α-Dicarbonyl Compounds

Another classical and effective route to 1,2,4-triazines involves the condensation of α-dicarbonyl compounds (e.g., benzil, glyoxal) with amidrazones. This method is particularly useful for the synthesis of 3,5,6-trisubstituted 1,2,4-triazines. While this guide focuses on the "-5-one" series, it is important to acknowledge this related synthesis which can lead to precursors or be adapted. For instance, reaction with a semicarbazone of an α-ketoacid can yield the desired triazinone.

III. Modern Synthetic Approaches

In recent years, there has been a drive towards the development of more efficient, environmentally friendly, and versatile synthetic methods. These include microwave-assisted synthesis, one-pot multicomponent reactions, and the use of novel catalytic systems.

A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. The synthesis of 1,2,4-triazin-5-ones is no exception, with several reports demonstrating the benefits of this technology.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 3,5,6-Trisubstituted 1,2,4-triazines [7]

  • A mixture of a 1,2-dicarbonyl compound, an amide, and a base (e.g., sodium tert-butoxide) is subjected to microwave irradiation for a short period (typically 180-360 seconds).

  • Hydrazine hydrate is then added to the reaction mixture, and microwave irradiation is continued to effect cyclization, affording the desired 1,2,4-triazine in good yield.

B. One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single reaction vessel to form a complex product in a single synthetic operation. Several MCRs have been developed for the synthesis of substituted 1,2,4-triazines and their derivatives.[8][9][10]

One_Pot_Synthesis_Workflow Reactants Reactant A + Reactant B + Reactant C Vessel One-Pot Reaction Vessel (Single Operation) Reactants->Vessel Simultaneous or Sequential Addition Product Substituted 1,2,4-Triazin-5-one Vessel->Product Formation of Multiple Bonds

Caption: Workflow for a one-pot synthesis of 1,2,4-triazin-5-ones.

IV. Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular substituted 1,2,4-triazin-5-one will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the desired scale of the reaction. The following table provides a comparison of some of the key synthetic methods.

Synthetic RouteKey ReactantsTypical Reaction TimeTypical Yield (%)Reference
Conventional Heating α-Ketoacid, Thiosemicarbazide3 - 6 hours65-80%[5]
Microwave-Assisted 1,2-Diketone, Amide, Hydrazine180 - 360 seconds60 - 80%[11]
One-Pot Synthesis 1,2-Diketones, Amides, Hydrazine3 - 6 hours44 - 78%[11]
Cyclocondensation C-glycosyl formamidrazones, 1,2-dicarbonyl derivatives3 - 7 hours53 - 97%[11]

V. Conclusion and Future Perspectives

The synthesis of substituted 1,2,4-triazin-5-ones is a well-established field with a variety of reliable and versatile methods. The classical cyclocondensation reactions remain the workhorse for the preparation of these compounds, while modern techniques such as microwave-assisted synthesis and multicomponent reactions offer significant advantages in terms of efficiency and sustainability. The continued exploration of novel catalytic systems and the application of flow chemistry are expected to further enhance the synthetic toolbox for accessing this important class of heterocyclic compounds.[12] The development of new and efficient synthetic routes will undoubtedly facilitate the discovery of novel 1,2,4-triazin-5-one derivatives with enhanced biological activities, contributing to the advancement of drug discovery and development.

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Schiff Base Derivatives from 4-Amino-3-mercapto-1,2,4-triazinones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the synthesis of novel Schiff base derivatives through the condensation of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one with various aromatic aldehydes. The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, and its derivatization into Schiff bases (azomethines) has been shown to yield compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This document outlines both conventional and microwave-assisted synthesis methodologies, detailed characterization techniques, and the underlying chemical principles. It is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of Triazinone-Based Schiff Bases

Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine or imine group) and are typically formed by the condensation of a primary amine with an active carbonyl compound.[3][4] This functional group is of significant interest as it is a key structural motif in various biological processes and synthetic ligands.[2][5] When combined with heterocyclic systems like 1,2,4-triazine, the resulting molecules often exhibit enhanced pharmacological profiles.[1]

The starting material, 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one, possesses multiple reactive sites, but the exocyclic amino group at the 4-position is a potent nucleophile, making it ideal for selective condensation with aldehydes.[6][7] The resulting Schiff base derivatives are valuable precursors for further heterocyclic synthesis or can be evaluated directly for their bioactivity. Their applications span various fields, from potent fungicides in agriculture to promising chemotherapeutic agents in medicine.[8][9] This guide provides a robust and reproducible protocol for accessing this important class of molecules.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.

Mechanism Steps:

  • Nucleophilic Attack: The lone pair of electrons on the primary amino group (-NH₂) of the 4-amino-3-mercapto-1,2,4-triazinone attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).

  • Dehydration: The lone pair on the nitrogen atom helps to eliminate a molecule of water, leading to the formation of a carbon-nitrogen double bond (the imine or azomethine group). The acid catalyst is regenerated in this step.

The final step, dehydration, is the rate-determining step and is reversible. The reaction is often driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus or by carrying out the reaction in a solvent where water has low solubility.

Experimental Protocols & Methodologies

Synthesis of Starting Material: 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

The precursor triazinone can be synthesized from readily available starting materials. A common method involves the reaction of thiocarbohydrazide with pyruvic acid.[7]

Materials:

  • Thiocarbohydrazide

  • Pyruvic acid

  • Water

Procedure:

  • A mixture of thiocarbohydrazide and pyruvic acid is prepared in equimolar amounts.

  • The mixture is heated, which results in a fusion reaction.

  • The fused mass is then treated with hot water to precipitate the crude product.[10]

  • The resulting solid, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to achieve high purity.

Protocol 1: Conventional Synthesis of Schiff Base Derivatives

This method employs standard laboratory reflux equipment and is widely applicable for a range of aldehyde substrates.

Materials:

  • 4-Amino-3-mercapto-1,2,4-triazinone derivative (e.g., 6-methyl variant) (10 mmol)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde) (10 mmol)

  • Absolute Ethanol or Methanol (40-50 mL)[3]

  • Glacial Acetic Acid (2-3 drops, as catalyst)[11]

Procedure:

  • In a 100 mL round-bottom flask, dissolve the 4-amino-3-mercapto-1,2,4-triazinone derivative (10 mmol) in absolute ethanol (40 mL).

  • Add the selected aromatic aldehyde (10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-5 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.[3]

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted aldehyde.

  • Recrystallize the crude product from hot ethanol or an appropriate solvent to obtain the pure Schiff base derivative.[5]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often reducing reaction times from hours to minutes and improving yields.

Materials:

  • 4-Amino-3-mercapto-1,2,4-triazinone derivative (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Ethanol (10 mL)

  • Microwave-safe reaction vessel with a magnetic stirrer

Procedure:

  • Place the 4-amino-3-mercapto-1,2,4-triazinone derivative (1 mmol) and the aromatic aldehyde (1 mmol) in a microwave-safe reaction vessel.

  • Add ethanol (10 mL) to the vessel.

  • Seal the vessel and place it in the cavity of a scientific microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for 1-5 minutes. The optimal time and temperature may need to be determined empirically for different substrates.

  • After irradiation, cool the vessel to room temperature.

  • The product typically precipitates upon cooling. Collect the solid by vacuum filtration.

  • Wash and recrystallize the product as described in the conventional protocol.

Data Presentation: Reactant & Yield Comparison

The choice of aldehyde and reaction method can significantly impact the reaction outcome. The following table summarizes typical results for the synthesis of various derivatives.

EntryAldehyde SubstituentMethodReaction TimeYield (%)Reference
14-ChloroConventional4 h78%
24-ChloroMicrowave1.5 min92%
34-MethoxyConventional3 h82%
44-MethoxyMicrowave1.0 min95%
52-HydroxyConventional5 h61%[3]
62-HydroxyMicrowave (Ultrasound)3-5 min96%[3]
74-NitroConventional4 h75%[8]
84-NitroMicrowave2 min88%[8]

This table presents representative data compiled from analogous syntheses. Actual yields may vary.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and characterization process.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization Start Reactants: 4-Amino-3-mercapto-1,2,4-triazinone + Aromatic Aldehyde Solvent Add Solvent (e.g., Ethanol) + Acid Catalyst Start->Solvent Method Select Method Solvent->Method Conventional Conventional Heating (Reflux 2-5 hrs) Method->Conventional Path A Microwave Microwave Irradiation (1-5 mins) Method->Microwave Path B Reaction Condensation Reaction Conventional->Reaction Microwave->Reaction Cooling Cool to Room Temp. & Precipitate Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallization (e.g., Hot Ethanol) Filtration->Recrystallization Product Pure Schiff Base Product Recrystallization->Product FTIR FT-IR Product->FTIR NMR ¹H & ¹³C NMR Product->NMR MS Mass Spec. Product->MS

Sources

Application Notes and Protocols for the Evaluation of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one and its derivatives in the field of anticancer drug discovery. This guide is designed to offer both foundational knowledge and actionable protocols to facilitate the exploration of this promising class of compounds.

Introduction: The Therapeutic Potential of Triazinone Scaffolds

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1] The subject of this guide, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, belongs to this versatile class of heterocyclic compounds. Its unique structural features, including the amino and mercapto groups, provide reactive handles for the synthesis of a diverse library of derivatives, allowing for the fine-tuning of their pharmacological properties. Several studies have highlighted the potent cytotoxic effects of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives against a range of human cancer cell lines, suggesting their potential as lead compounds for the development of novel anticancer therapeutics.[1]

Synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

The synthesis of the core compound, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, is a critical first step in the exploration of its anticancer potential. A common and effective method involves the condensation of thiocarbohydrazide with pyruvic acid.[2]

Protocol 1: Synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

Materials:

  • Pyruvic acid

  • Thiocarbohydrazide

  • Ethanol

  • Water

  • Reflux apparatus

  • Stirring hotplate

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiocarbohydrazide (1.06 g, 0.01 mole) in warm water (30 mL).

  • In a separate beaker, prepare a solution of pyruvic acid (0.88 g, 0.01 mole) in ethanol.

  • With continuous stirring, add the pyruvic acid solution dropwise to the thiocarbohydrazide solution.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Collect the crude product by filtration and wash with cold water.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one as a crystalline solid.

  • Characterize the final product using appropriate analytical techniques, such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Postulated Mechanisms of Anticancer Action

Derivatives of the 1,2,4-triazinone scaffold have been reported to exert their anticancer effects through multiple mechanisms. While the precise signaling pathways targeted by 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one are still under investigation, plausible mechanisms based on related compounds include:

  • Inhibition of Topoisomerase II: Topoisomerase II is a crucial enzyme involved in DNA replication and repair. Its inhibition leads to the accumulation of DNA double-strand breaks and subsequent cell death. Some triazinone derivatives have demonstrated potent inhibitory activity against this enzyme.[3]

  • Disruption of Microtubule Dynamics: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Certain triazinone compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a key process in eliminating cancerous cells. Triazinone derivatives have been observed to induce apoptosis by modulating the expression of key regulatory proteins such as p53 and members of the Bcl-2 family.[4][5] An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio is a common indicator of apoptosis induction.

  • Kinase Inhibition: Dysregulation of protein kinases is a hallmark of many cancers. Triazine derivatives have been developed as inhibitors of various kinases involved in cancer cell proliferation and survival, such as those in the PI3K/mTOR and EGFR signaling pathways.[1][6]

Below is a conceptual diagram illustrating the potential signaling pathways that could be targeted by 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one derivatives.

Anticancer_Mechanisms cluster_0 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one Derivatives cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes Compound Triazinone Derivative TopoII Topoisomerase II Compound->TopoII Tubulin Tubulin Compound->Tubulin Kinases Kinases (e.g., PI3K, EGFR) Compound->Kinases DNAReplication DNA Replication TopoII->DNAReplication inhibition CellDivision Cell Division (Mitosis) Tubulin->CellDivision inhibition SignalTransduction Signal Transduction Kinases->SignalTransduction inhibition DNADamage DNA Damage DNAReplication->DNADamage MitoticArrest Mitotic Arrest CellDivision->MitoticArrest ReducedProliferation Reduced Proliferation SignalTransduction->ReducedProliferation Apoptosis Apoptosis DNADamage->Apoptosis MitoticArrest->Apoptosis ReducedProliferation->Apoptosis

Caption: Potential anticancer mechanisms of triazinone derivatives.

In Vitro Evaluation of Anticancer Activity

A crucial step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds for their anticancer activity. A panel of human cancer cell lines representing different tumor types should be used for initial screening.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a negative control (medium only).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Summary of In Vitro Cytotoxicity

The cytotoxic activity of novel 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one derivatives should be summarized in a table for easy comparison.

Compound IDCancer Cell LineIC50 (µM)
Derivative 1MCF-7 (Breast)Value
Derivative 1HCT-116 (Colon)Value
Derivative 1HepG2 (Liver)Value
Derivative 2MCF-7 (Breast)Value
Derivative 2HCT-116 (Colon)Value
Derivative 2HepG2 (Liver)Value
Doxorubicin (Control)MCF-7 (Breast)Value
Doxorubicin (Control)HCT-116 (Colon)Value
Doxorubicin (Control)HepG2 (Liver)Value

Note: The IC50 values are hypothetical and should be replaced with experimental data.

Protocol 3: Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the effect of test compounds on the polymerization of tubulin into microtubules.[9][10]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer

  • GTP solution

  • Fluorescent reporter dye that binds to polymerized tubulin

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

  • 384-well black plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin, polymerization buffer, and the fluorescent reporter on ice.

  • Add the test compound or controls at various concentrations to the wells of a pre-warmed 384-well plate.

  • Initiate the polymerization reaction by adding the tubulin reaction mixture to the wells and immediately placing the plate in a fluorescence plate reader pre-heated to 37°C.

  • Monitor the fluorescence intensity over time (e.g., every 30 seconds for 60 minutes).

  • Plot the fluorescence intensity against time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Protocol 4: Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.[11][12]

Materials:

  • Human topoisomerase II alpha

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase II assay buffer

  • ATP

  • Known topoisomerase II inhibitor (e.g., Etoposide) as a control

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing assay buffer, ATP, and supercoiled plasmid DNA on ice.

  • Add the test compound or control at various concentrations to the reaction tubes.

  • Initiate the reaction by adding topoisomerase II enzyme and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analyze the DNA products by agarose gel electrophoresis.

  • Stain the gel with a DNA dye and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a higher proportion of supercoiled DNA compared to the relaxed DNA in the control.

In Vivo Evaluation of Antitumor Efficacy

Promising compounds identified from in vitro screening should be further evaluated in in vivo animal models to assess their therapeutic efficacy and potential toxicity. The human tumor xenograft model in immunocompromised mice is a widely used preclinical model.[13][14]

Protocol 5: Subcutaneous Xenograft Mouse Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Human cancer cell line of interest

  • Sterile PBS

  • Matrigel (optional)

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells during their exponential growth phase and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral).

  • Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

The following diagram illustrates the general workflow for in vivo evaluation.

In_Vivo_Workflow Start Select Promising Compound (from in vitro screening) CellCulture Cancer Cell Culture Start->CellCulture Implantation Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment Compound Administration Randomization->Treatment DataCollection Tumor Volume and Body Weight Measurement Treatment->DataCollection Endpoint Study Endpoint and Tumor Excision DataCollection->Endpoint Analysis Histological and Biomarker Analysis Endpoint->Analysis Conclusion Evaluation of Antitumor Efficacy Analysis->Conclusion

Caption: General workflow for in vivo xenograft studies.

Conclusion and Future Directions

The 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility of this core allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial synthesis and in vitro screening to in vivo efficacy studies. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by the most potent derivatives to enable rational drug design and optimization. Furthermore, exploration of combination therapies and the development of drug delivery systems could enhance the therapeutic potential of this exciting class of compounds.

References

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  • CentAUR. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-[7][8][9]triazolo[4,3-b][7][8][9]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Retrieved from [Link]

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Sources

Application Notes & Protocols: A Guide to Antimicrobial and Antifungal Screening of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Triazine Scaffolds in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and resilient antimicrobial properties. Among the myriad of heterocyclic compounds, the 1,3,5-triazine core has emerged as a "privileged structure" in medicinal chemistry.[1] This is attributed to its versatile and tunable nature, allowing for the strategic incorporation of various functional groups at three distinct positions.[1][2] This structural flexibility enables the creation of a vast library of derivatives, some of which have demonstrated significant antibacterial and antifungal activities.[3][4]

The mechanism of action for many triazine derivatives is still under investigation, but some studies suggest they may act by inhibiting essential bacterial enzymes like DNA gyrase or fungal enzymes such as lanosterol 14α-demethylase (CYP51).[5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen novel triazine derivatives for their antimicrobial and antifungal potential. The protocols herein are grounded in established methodologies, emphasizing the causality behind experimental choices to ensure robust and reproducible data.

Foundational Screening Strategy: A Two-Tiered Approach

A logical and efficient screening cascade is paramount in the early stages of drug discovery. We advocate for a two-tiered approach, beginning with a qualitative primary screen to identify "hits," followed by a quantitative secondary screen to determine the potency of these promising candidates.

Screening_Workflow cluster_0 Tier 1: Primary Screening (Qualitative) cluster_1 Tier 2: Secondary Screening (Quantitative) Primary_Screen Agar Disk Diffusion Assay Identify_Hits Active 'Hit' Compounds Primary_Screen->Identify_Hits Presence of Inhibition Zone Secondary_Screen Broth Microdilution Assay Identify_Hits->Secondary_Screen Proceed with active compounds Determine_MIC Minimum Inhibitory Concentration (MIC) Secondary_Screen->Determine_MIC Lowest concentration inhibiting growth Further_Studies Advanced Characterization (MBC/MFC, Cytotoxicity, MoA) Determine_MIC->Further_Studies Potent compounds advance Broth_Microdilution cluster_dilution Serial Dilution of Triazine Derivative cluster_inoculation Inoculation with Microbial Suspension cluster_interpretation Visual Interpretation of MIC plate Well 1 Well 2 Well 3 ... Well 10 Well 11 (Growth Control) Well 12 (Sterility Control) plate:f0->plate:f1 plate:f1->plate:f2 plate:f2->plate:f3 plate:f3->plate:f4 Conc_High High Concentration Conc_Mid Conc_Mid Conc_Low Low Concentration Inoculum ~5 x 10⁵ CFU/mL Growth Turbid Well (Growth) NoGrowth Clear Well (No Growth) MIC_Well MIC

Caption: Schematic of the broth microdilution assay for MIC determination.

Data Interpretation and Presentation

The results from the screening assays should be systematically recorded and presented. For the disk diffusion assay, the diameter of the inhibition zones should be tabulated. For the broth microdilution assay, the MIC values are the key data points.

Table 1: Example Data Summary for Antimicrobial Screening of Triazine Derivatives

Compound IDDisk Diffusion Zone (mm) vs. S. aureusDisk Diffusion Zone (mm) vs. E. coliDisk Diffusion Zone (mm) vs. C. albicansMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Triazine-0011815208164
Triazine-0021001264>12832
Triazine-003252228241
Ciprofloxacin3028N/A0.50.25N/A
FluconazoleN/AN/A32N/AN/A2

N/A: Not Applicable

Interpretation of Results:

  • Susceptible (S): An infection caused by the tested organism may be appropriately treated with a standard dosage of the antimicrobial agent. [8]* Intermediate (I): The MIC is approaching attainable blood and tissue levels, and therapeutic success may be possible if the dosage is increased or if the drug concentrates at the site of infection. [8]* Resistant (R): The organism is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules. [9] It's important to note that an MIC value for one compound cannot be directly compared to the MIC of another to determine relative potency. [8]The choice of the most promising candidates for further development should be based on the MIC interpretation in the context of established clinical breakpoints, where available, and other factors like safety and pharmacokinetic properties. [10][8]

Advanced Characterization and Next Steps

Triazine derivatives that exhibit potent MIC values warrant further investigation to build a more comprehensive profile of their antimicrobial properties.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Following MIC determination, a small aliquot from the clear wells can be sub-cultured onto agar plates. The lowest concentration that results in no microbial growth on the agar is the MBC (for bacteria) or MFC (for fungi). This distinguishes between static (inhibitory) and cidal (killing) activity.

  • Cytotoxicity Assays: It is crucial to assess the toxicity of promising compounds against mammalian cell lines (e.g., HeLa, HaCaT) to ensure they are selectively toxic to microbial cells. [11][12]The MTT assay is a common method for evaluating cell viability. [11]* Mechanism of Action (MoA) Studies: Investigating how the triazine derivatives exert their antimicrobial effects is a critical step. This can involve assays to assess membrane depolarization, DNA gyrase inhibition, or other potential cellular targets. [13]* In Vivo Efficacy: The most promising candidates should ultimately be evaluated in animal models of infection to determine their therapeutic potential in a living system. [14]

Conclusion

The systematic screening approach detailed in these application notes provides a robust framework for the identification and characterization of novel triazine derivatives with antimicrobial and antifungal properties. By employing a tiered strategy that begins with a broad primary screen and progresses to more quantitative and in-depth analyses, researchers can efficiently identify promising lead compounds for further development in the fight against infectious diseases. Adherence to standardized protocols, such as those provided by CLSI, is essential for generating reliable and reproducible data that can be confidently compared across different studies and laboratories.

References

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central. [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (n.d.). MDPI. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. (2025). ResearchGate. [Link]

  • Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer. (n.d.). PubMed. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). PubMed Central. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PubMed Central. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). NCBI Bookshelf. [Link]

  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. [Link]

  • Synthesis, Antibacterial and Antifungal Activities of s-Triazine Derivatives. (2025). (PDF) ResearchGate. [Link]

  • Antifungal Susceptibility Testing for C. auris. (2024). CDC. [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. [Link]

  • Synthesis and antimicrobial studies of s-triazine based heterocycles. (n.d.). Taylor & Francis Online. [Link]

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (n.d.). Frontiers. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2025). (PDF) ResearchGate. [Link]

  • s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (2023). MDPI. [Link]

  • Standard operating procedure (SOP) for disk diffusion-based quorum sensing inhibition assays. (n.d.). ACTA Pharmaceutica Hungarica. [Link]

  • Interpreting Sensitivity Results. (n.d.). NUH - Nottingham University Hospitals NHS Trust. [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. [Link]

  • The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. (2024). Preprints.org. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). PMC - NIH. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. [Link]

  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). MDPI. [Link]

  • How do you interpret antibiotic susceptibility test results? (2025). Dr.Oracle. [Link]

  • In Vitro Evaluation of the Antimicrobial Properties of Chitosan–Vancomycin Coatings on Grade 4 Titanium Discs: A Preliminary Study. (n.d.). MDPI. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Overview on Strategies and Assays for Antibiotic Discovery. (n.d.). MDPI. [Link]

  • In vitro and in vivo toxicity assays. (A) In vitro cytotoxicity assay... (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Experimental Setup of Mercaptotriazinone Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed technical overview and actionable protocols for the S-alkylation of mercaptotriazinones, a critical reaction in the synthesis of diverse heterocyclic compounds with significant pharmacological potential. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, from tautomeric equilibria to nucleophilic substitution mechanisms, empowering researchers to not only replicate but also intelligently adapt these methodologies. We will explore the selection of reagents, optimization of reaction conditions, and robust analytical characterization of the resulting S-alkylated products.

Introduction: The Significance of S-Alkylated Triazinones

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The mercaptotriazinone core, featuring a reactive thiol group, serves as a versatile synthetic handle for molecular elaboration. Alkylation of the sulfur atom is a fundamental strategy to introduce molecular diversity, modulate pharmacokinetic properties, and fine-tune biological activity. The resulting thioether linkage is generally stable, making these derivatives attractive candidates for drug discovery programs. Understanding the principles of this alkylation is therefore paramount for chemists working in this field.

Mechanistic Insights: The "Why" Behind the "How"

The successful S-alkylation of mercaptotriazinones is governed by the principles of tautomerism and nucleophilicity. A thorough grasp of these concepts is essential for experimental design and troubleshooting.

Thione-Thiol Tautomerism

Mercaptotriazinones exist in a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form (Figure 1). Spectroscopic and computational studies have shown that in solution and the solid state, the thione tautomer is generally the more stable and predominant form.[1][2][3] This is a critical consideration because direct alkylation of the neutral thione form is inefficient.

Figure 1: Thione-Thiol Tautomerism This diagram illustrates the equilibrium between the stable thione form and the reactive thiol form of a mercaptotriazinone.

G Thione Thione Form (>C=S) Predominant Equilibrium Thione->Equilibrium Thiol Thiol Form (-SH) Less Stable Equilibrium->Thiol

The Role of the Base: Generating the Nucleophile

The key to achieving efficient S-alkylation is the deprotonation of the mercaptotriazinone. In the presence of a base, the proton of the thiol tautomer (or the N-H proton of the thione, which readily tautomerizes) is abstracted to form a resonance-stabilized thiolate anion. This anion is a potent nucleophile, with the negative charge predominantly localized on the highly polarizable sulfur atom.[4] This enhanced nucleophilicity of the sulfur atom is the primary reason for the high regioselectivity of the reaction, favoring S-alkylation over N-alkylation.[5][6]

The overall reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism, where the thiolate anion attacks the electrophilic carbon of the alkylating agent (typically an alkyl halide), displacing the leaving group (e.g., a halide ion) and forming the new S-C bond.

Figure 2: S-Alkylation Workflow A schematic representation of the complete experimental process for the S-alkylation of mercaptotriazinones.

cluster_prep I. Preparation cluster_reaction II. Reaction cluster_workup III. Workup & Purification cluster_analysis IV. Analysis Start Mercaptotriazinone Starting Material Mix Combine Mercaptotriazinone, Base, and Solvent Start->Mix Base Select & Dissolve Base (e.g., NaOH, NaOEt) Base->Mix Solvent Choose Solvent (e.g., Ethanol, DMF) Solvent->Mix Stir Stir to form Thiolate Anion Mix->Stir Add_Alkylating Add Alkylating Agent (R-X) Stir->Add_Alkylating Monitor Monitor Reaction (TLC, LC-MS) Add_Alkylating->Monitor Quench Quench/Precipitate (e.g., add water) Monitor->Quench Reaction Complete Filter Filter Crude Product Quench->Filter Purify Purify (Recrystallization/Chromatography) Filter->Purify End Characterize Product (NMR, IR, MS) Purify->End

Sources

Application Note: A Practical Guide to the Purification and Characterization of 1,2,4-Triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,4-triazine scaffold is a privileged core in medicinal chemistry and materials science, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4][5] Achieving high purity of these compounds is paramount for accurate biological evaluation and reliable structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of robust analytical methods for the purification and characterization of 1,2,4-triazine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven protocols for chromatography and spectroscopy to ensure the synthesis of well-characterized, high-purity molecules.

Part 1: Purification Methodologies for 1,2,4-Triazine Derivatives

The purification strategy for 1,2,4-triazines is dictated by the physicochemical properties of the target molecule (polarity, crystallinity, stability) and the nature of the impurities. A multi-step approach, beginning with a bulk purification technique and concluding with a high-resolution polishing step, is often necessary.

Initial Work-up: Liquid-Liquid Extraction

Rationale: Before any chromatographic separation, a simple liquid-liquid extraction is a critical first step to remove highly polar inorganic salts (e.g., from quenching reagents) and non-polar byproducts.[6] This reduces the complexity of the mixture and improves the efficiency of subsequent chromatographic steps.

Protocol: General Extractive Work-up

  • Quench the reaction mixture as per the synthetic protocol (e.g., with water or a saturated aqueous solution of NaHCO₃).

  • Transfer the mixture to a separatory funnel.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The choice depends on the solubility of the target triazine.

  • Shake the funnel vigorously, venting periodically. Allow the layers to separate.

  • Collect the organic layer. Extract the aqueous layer two more times with the organic solvent to maximize recovery.

  • Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt such as Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.

Primary Purification: Flash Column Chromatography

Rationale: Flash column chromatography is the most common and effective method for the primary purification of 1,2,4-triazine derivatives on a milligram to multi-gram scale.[6][7] The technique relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase.

Scientist's Note (Expertise): The nitrogen atoms in the 1,2,4-triazine ring impart a basic character. Standard silica gel is slightly acidic and can lead to strong, non-specific binding of basic compounds, resulting in significant peak tailing and poor separation. To mitigate this, it is often necessary to add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or pyridine, to the eluent.[8] This neutralizes the acidic silanol groups on the silica surface, ensuring sharp, symmetrical peaks.

Protocol: Flash Column Chromatography

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a mobile phase that provides a retention factor (Rƒ) of ~0.3 for the target compound.[8] Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack a uniform, crack-free bed.[6][9][10] Top the silica with a thin layer of sand.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a stronger solvent like dichloromethane).[6] Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[9]

  • Elution: Carefully add the eluent and apply gentle, consistent air pressure to achieve a solvent flow rate of approximately 2 inches per minute.[8] If a gradient elution is required, start with a low-polarity mobile phase and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,2,4-triazine.

High-Purity Polishing: Recrystallization & HPLC

For applications requiring >98% purity, such as in vitro/in vivo assays or reference standard preparation, a secondary purification step is essential.

Rationale: If the purified compound is a solid, recrystallization is an excellent and cost-effective method to achieve high purity by removing minor, structurally similar impurities.[6] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof) at room temperature and upon heating.[6] An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In a flask, dissolve the compound in the minimum amount of boiling solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.

  • Crystal Collection & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[6]

Rationale: HPLC offers superior resolving power compared to flash chromatography and is the method of choice for separating challenging mixtures, such as regioisomers, or for final polishing to achieve very high purity.[6][11] Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed.

  • Reversed-Phase (RP-HPLC): The most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). RP-HPLC is ideal for polar to moderately non-polar 1,2,4-triazines.[11][12][13]

  • Normal-Phase (NP-HPLC): Uses a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane/ethanol). NP-HPLC is effective for non-polar compounds or isomers that are difficult to separate by RP-HPLC.

  • Supercritical Fluid Chromatography (SFC): An excellent alternative, particularly for separating regioisomers, offering fast separations with reduced solvent consumption.[11]

Protocol: HPLC Method Development & Purification

  • Analytical Method Development: On an analytical scale, screen different columns (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phase gradients (e.g., 5-95% acetonitrile in water) to find conditions that provide good separation. Mobile phase additives like 0.1% trifluoroacetic acid (TFA) or formic acid are often required to ensure sharp peaks.[11]

  • Scale-Up: Transfer the optimized analytical method to a semi-preparative or preparative scale by adjusting the column size, flow rate, and injection volume.

  • Fraction Collection: Collect fractions corresponding to the target peak using a UV detector.

  • Product Recovery: Combine the pure fractions and remove the solvent, typically by lyophilization (for water/acetonitrile) or rotary evaporation.

ParameterReversed-Phase (RP) HPLCNormal-Phase (NP) HPLC/SFC
Typical Stationary Phase C18, C8, Phenyl-HexylSilica, Cyano (CN), Amino (NH₂)
Typical Mobile Phase Water/Acetonitrile, Water/MethanolHexane/Ethanol, Supercritical CO₂/Methanol
Common Additives 0.1% TFA, 0.1% Formic Acid, Ammonium AcetateNone, or Methanol/Ethanol as modifier for SFC
Best Suited For Polar to moderately non-polar 1,2,4-triazinesNon-polar 1,2,4-triazines, regioisomer separation[11]
Table 1: Starting points for HPLC/SFC method development for 1,2,4-triazine purification.

Part 2: Structural Characterization and Purity Assessment

A combination of spectroscopic techniques is required to unambiguously confirm the structure and purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for the structural elucidation of organic molecules. ¹H NMR provides information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

  • ¹H NMR: The protons on the 1,2,4-triazine ring are highly deshielded and appear at characteristic downfield chemical shifts. A proton at the C3, C5, or C6 position typically resonates in the δ 8.5-10.1 ppm range.[14]

  • ¹³C NMR: The carbon atoms of the triazine ring are also deshielded, with typical chemical shifts appearing between δ 145-165 ppm.[15][16]

  • 2D NMR: Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are used to confirm proton-proton and proton-carbon connectivities, respectively, providing definitive structural proof.

NucleusPosition on 1,2,4-Triazine RingTypical Chemical Shift (δ, ppm)
¹H H-3 / H-5 / H-68.5 - 10.1[14]
¹³C C-3 / C-5 / C-6145 - 165[15][16]
¹³C C=O (in triazinones)153 - 163[15]
¹³C C=S (in triazinethiones)173 - 180[15][17]
Table 2: Characteristic ¹H and ¹³C NMR chemical shifts for the 1,2,4-triazine ring system in DMSO-d₆ or CDCl₃.
Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound, serving as a crucial confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.[18][19]

  • Ionization Techniques: Electrospray Ionization (ESI) is the most common method for 1,2,4-triazines, as the basic nitrogen atoms are easily protonated to form [M+H]⁺ ions. Atmospheric Pressure Chemical Ionization (APCI) is an alternative for less polar derivatives.[20]

  • Data Interpretation: The presence of the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) corresponding to the calculated mass confirms the target compound. The fragmentation pattern can also provide structural clues.

Supporting Analytical Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. The 1,2,4-triazine ring exhibits characteristic C=N and N-N stretching vibrations, typically in the 1650-1500 cm⁻¹ and 1250-1000 cm⁻¹ regions, respectively.[14][15][17]

  • Melting Point Analysis: For crystalline solids, a sharp and narrow melting point range is a reliable indicator of high purity.[15] Broad or depressed melting points suggest the presence of impurities.

  • Analytical HPLC & LC-MS: Used to determine the final purity of the compound. A single sharp peak on multiple chromatographic systems (e.g., different columns or mobile phases) provides strong evidence of purity.

Part 3: Integrated Workflow for Purification and Characterization

The following diagram illustrates a logical and efficient workflow for moving from a crude synthetic product to a fully characterized, high-purity 1,2,4-triazine compound.

workflow cluster_purification Purification Phase cluster_characterization Characterization Phase crude Crude Reaction Mixture ext Liquid-Liquid Extraction crude->ext Initial Cleanup flash Flash Chromatography ext->flash Primary Purification purity_check Purity Check (TLC / LC-MS) flash->purity_check decision Purity >95%? purity_check->decision polish Polishing Step (Recrystallization or Prep-HPLC) decision->polish No pure_compound Purified Compound (>98%) decision->pure_compound Yes polish->purity_check Re-evaluate nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr hrms HRMS pure_compound->hrms ftir FTIR Spectroscopy pure_compound->ftir mp Melting Point pure_compound->mp final_char Fully Characterized Compound nmr->final_char hrms->final_char ftir->final_char mp->final_char

Sources

Application Notes and Protocols for the Crystallization of 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one Derivatives for X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Single-Crystal X-ray Analysis

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For derivatives of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (AMMTO), a class of compounds with significant biological activities, single-crystal X-ray analysis stands as the definitive method for unambiguous structural elucidation.[1][2] A high-quality single crystal, typically 0.1 to 0.3 mm in each dimension, allows for the precise mapping of atomic positions, bond lengths, and angles, which are critical for understanding structure-activity relationships (SAR), designing new therapeutic agents, and securing intellectual property.[3][4]

This guide provides a comprehensive overview of the techniques and protocols for growing single crystals of AMMTO derivatives suitable for X-ray diffraction studies. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven methodologies.

Pillar 1: Foundational Principles of Crystallization

The journey from a purified solid to a diffraction-quality crystal is governed by the principles of solubility and supersaturation. Crystallization is a two-step process: nucleation, the initial formation of a stable crystalline entity, and crystal growth, the subsequent orderly addition of molecules to the crystal lattice.[5] The key to growing large, well-ordered single crystals is to control these two phases, ideally by maintaining the solution in a metastable zone where growth is favored over rapid nucleation.[5]

Several factors critically influence the crystallization process:

  • Purity of the Compound: The purer the sample, the higher the probability of obtaining high-quality single crystals. Impurities can inhibit crystal growth or be incorporated into the lattice, leading to defects.[4]

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent should exhibit moderate solubility for the compound.[4] Highly soluble compounds tend to produce small crystals, while poorly soluble ones may not crystallize at all. The solvent's properties, such as polarity and boiling point, will dictate the most suitable crystallization technique.

  • Supersaturation: This is the driving force for crystallization. A supersaturated solution contains more dissolved solute than it would at equilibrium.[3] The methods described in this guide are all designed to achieve a state of supersaturation slowly and controllably.

  • Environment: Crystallization setups should be left undisturbed in a location free from vibrations and significant temperature fluctuations.[6]

Pillar 2: Proven Crystallization Techniques and Protocols

Based on a review of successful crystallizations of triazinone derivatives and related heterocyclic compounds, the following techniques have proven to be effective.

Technique 1: Slow Evaporation

This is often the simplest and most common method for crystallizing organic compounds.[5] It is particularly effective when a moderate amount of material is available. The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate, eventually reaching supersaturation and inducing crystallization.[3]

Protocol: Slow Evaporation

  • Solvent Screening: Begin by identifying a suitable solvent or solvent system. Test the solubility of your AMMTO derivative in a range of solvents (e.g., ethanol, methanol, acetone, dimethylformamide (DMF), ethyl acetate, and toluene). A good starting point is a solvent in which the compound is moderately soluble.

  • Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent, warming gently if necessary to achieve complete dissolution. If any particulate matter remains, filter the solution through a clean, dry syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker, vial, or test tube).

  • Controlling Evaporation: Cover the vessel in a manner that allows for slow solvent evaporation. This can be achieved by:

    • Covering with aluminum foil and piercing a few small holes with a needle.[7]

    • Plugging the opening with a cotton ball.[7]

    • Using a vial with a screw cap that is not tightly sealed.

  • Incubation: Place the vessel in a quiet, vibration-free location at a constant temperature (e.g., room temperature).

  • Monitoring and Harvesting: Monitor the vessel periodically without disturbing it. Crystals may form over a period of several days to weeks. Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the mother liquor.

Causality Behind Experimental Choices: The slow rate of evaporation is critical to prevent rapid nucleation, which would lead to a multitude of small crystals instead of a few large ones. Filtering the solution removes dust and other particulates that could act as unwanted nucleation sites.[4]

Technique 2: Vapor Diffusion

Vapor diffusion is a gentle and highly effective method, especially when working with small quantities of material.[8] It involves two solvents: a "solvent" in which the compound is soluble, and a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solvent, reducing the overall solubility of the compound and inducing crystallization.[9]

Protocol: Vapor Diffusion (Vial-in-Vial Method)

  • Solvent System Selection: Choose a solvent/anti-solvent pair. The two liquids must be miscible. The compound should be soluble in the solvent (less volatile) and insoluble in the anti-solvent (more volatile).[3]

  • Preparation:

    • Dissolve the AMMTO derivative in a small volume of the solvent in a small, open vial (the inner vial).

    • Place this inner vial inside a larger vial or jar (the outer vessel).

    • Add a larger volume of the anti-solvent to the outer vessel, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer vessel tightly and leave it undisturbed at a constant temperature.

  • Crystal Growth and Harvesting: The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial. As the solvent system becomes less favorable for the compound, it will precipitate and form crystals. This process can take several days to weeks. Harvest the crystals once they have reached a suitable size.

Causality Behind Experimental Choices: The slow diffusion of the anti-solvent vapor provides a very gradual change in the solvent environment, which is ideal for promoting slow crystal growth. The sealed environment ensures that the process is controlled solely by vapor diffusion.

Technique 3: Liquid-Liquid Diffusion (Layering)

This technique is based on the slow diffusion of an anti-solvent into a solution of the compound.[9] It is particularly useful when the solvent and anti-solvent have different densities.

Protocol: Liquid-Liquid Diffusion

  • Solvent System Selection: Choose a miscible solvent and anti-solvent pair with different densities. The compound should be dissolved in the denser solvent.

  • Preparation:

    • Dissolve the compound in the denser solvent in a narrow container, such as a test tube or an NMR tube.

    • Carefully and slowly layer the less dense anti-solvent on top of the solution, minimizing mixing at the interface. This can be done by gently running the anti-solvent down the side of the tube with a pipette or syringe.[3]

  • Incubation: Seal the container and leave it in an undisturbed location.

  • Crystal Formation: Crystals will form at the interface of the two solvents as they slowly mix.

Causality Behind Experimental Choices: The slow diffusion across the liquid-liquid interface creates a localized region of supersaturation, promoting the growth of crystals in that zone. The narrow container helps to maintain a stable interface.

Quantitative Data and Proven Conditions

The following table summarizes successful crystallization conditions reported in the literature for AMMTO derivatives and related compounds, providing a valuable starting point for your experiments.

Compound Class/DerivativeCrystallization TechniqueSolvent SystemReference
4-Amino-5-mercapto-3-substituted-1,2,4-triazoleSlow EvaporationEthanol[8]
4-Amino-6-tert-butyl-3-thioxo-1,2,4-triazin-5(2H)-oneSlow EvaporationAcetone-Toluene (9:1)[7]
Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoleRecrystallizationMethanol[5]
Isoxazolyl-derived 1,4-dihydroazolo[5,1-c][5][6][8]triazineSlow EvaporationAcetone (dilute solution)[10]
6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][5][6][8]triazin-8(7H)-oneRecrystallizationDimethyl sulfoxide (DMSO)[11]
2-(4-amino-6-phenyl-tetrahydro-1,3,5-triazin-2-ylidene)malononitrileSlow EvaporationDimethylformamide (DMF)[6]
3-Thioxo-1,2,4-triazin-5-one derivativeRecrystallizationEthanol[12]

Experimental Workflows (Visualized)

The following diagrams illustrate the workflows for the primary crystallization techniques described.

Slow_Evaporation_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting start Start with Purified AMMTO Derivative dissolve Dissolve in a Suitable Solvent start->dissolve saturate Create a Saturated or Near-Saturated Solution dissolve->saturate filter Filter to Remove Particulates saturate->filter setup Transfer to Crystallization Vessel & Cover Loosely filter->setup evaporate Slow Evaporation of Solvent setup->evaporate nucleation Nucleation & Crystal Growth evaporate->nucleation harvest Harvest Single Crystals nucleation->harvest end Proceed to X-ray Analysis harvest->end

Caption: Workflow for the Slow Evaporation Technique.

Vapor_Diffusion_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting start Start with Purified AMMTO Derivative dissolve Dissolve in 'Solvent' (Less Volatile) start->dissolve anti_solvent Add 'Anti-Solvent' (More Volatile) to Outer Vial start->anti_solvent inner_vial Place Solution in Inner Vial dissolve->inner_vial setup Place Inner Vial in Outer Vial & Seal inner_vial->setup anti_solvent->setup diffuse Vapor Diffusion of Anti-Solvent setup->diffuse nucleation Nucleation & Crystal Growth diffuse->nucleation harvest Harvest Single Crystals nucleation->harvest end Proceed to X-ray Analysis harvest->end

Caption: Workflow for the Vapor Diffusion Technique.

Trustworthiness and Self-Validation

The protocols described herein are based on established crystallographic methods and specific examples from peer-reviewed literature. To ensure reproducibility and success, it is imperative to adhere to the following principles:

  • Purity is paramount: Always begin with the highest purity material achievable. If initial crystallization attempts fail, consider an additional purification step.

  • Systematic Screening: Do not rely on a single solvent or condition. A systematic screen of various solvents and techniques, as outlined in the table above, will significantly increase the chances of success.

  • Patience is a Virtue: High-quality crystal growth is often a slow process. Avoid the temptation to disturb your experiments prematurely.

  • Meticulous Record-Keeping: Document every parameter of your crystallization experiments, including the compound batch, solvents used, concentrations, temperature, and time. This will allow for the systematic optimization of conditions.

By integrating these principles with the detailed protocols, researchers can confidently approach the challenge of growing single crystals of AMMTO derivatives, paving the way for critical structural insights.

References

  • [Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][5][6][8]Triazines: Synthesis and Photochemical Properties - PMC]([Link])

  • [Synthesis and Molecular Structure of 6-Amino-3-benzyl- mercapto-1,2,4-triazolo[3,4-f][5][6][8]triazin-8(7H)-one - PMC]([Link])

Sources

Application Notes & Protocols: A Guide to the Synthesis of Fused Heterocyclic Systems from 4-Amino-3-mercapto-1,2,4-triazin-5-ones

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed

Foundational Principles: The Versatility of the 1,2,4-Triazin-5-one Scaffold

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, providing rigid scaffolds that can be decorated to achieve specific biological activities. Among the various precursors, 4-amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-one stands out as a uniquely versatile building block. Its utility stems from the presence of two adjacent and highly reactive nucleophilic centers: the exocyclic 4-amino group and the 3-mercapto group. This arrangement allows for facile cyclocondensation reactions with a wide array of bifunctional electrophiles, leading to a diverse range of fused heterocyclic systems.

These resulting fused 1,2,4-triazine systems are prevalent in compounds exhibiting significant pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][2][3] The triazine core itself is a privileged structure in drug design, and its fusion with other heterocyclic rings, such as thiadiazines or thiadiazoles, often enhances biological efficacy by modifying the molecule's steric and electronic properties.[1][4]

This guide provides an in-depth exploration of the primary synthetic pathways originating from 4-amino-3-mercapto-1,2,4-triazin-5-ones, focusing on the causality behind experimental choices and providing detailed, field-proven protocols.

Core Synthetic Pathway: Building Triazino[3,4-b][1][5][6]thiadiazine Systems

One of the most robust and widely employed applications of the 4-amino-3-mercapto-1,2,4-triazin-5-one scaffold is its reaction with α-haloketones (e.g., phenacyl bromides) to form triazino[3,4-b][1][5][6]thiadiazine derivatives. This reaction provides a reliable method for constructing a six-membered thiadiazine ring fused to the triazine core.

Mechanistic Rationale

The reaction proceeds via a two-step sequence that leverages the distinct nucleophilicity of the sulfur and nitrogen atoms.

  • S-Alkylation: The mercapto group (-SH) is a soft nucleophile and readily attacks the electrophilic carbon of the α-haloketone, displacing the halide ion. This initial step forms a stable S-alkylated intermediate. This reaction is often facilitated by a base to deprotonate the thiol, increasing its nucleophilicity, or simply by heating in a polar solvent like ethanol.[7]

  • Intramolecular Cyclocondensation: The key ring-closing step involves the nucleophilic attack of the exocyclic 4-amino group onto the carbonyl carbon of the newly introduced side chain. This is followed by a dehydration step (loss of a water molecule) to yield the final, stable aromatic fused system. This cyclization is typically driven by heating under reflux, often in the presence of an acid catalyst to protonate the carbonyl oxygen, making the carbon more electrophilic.[5][7]

The overall workflow is a classic example of heterocyclization, transforming simple starting materials into complex polycyclic structures in a highly efficient manner.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Cyclocondensation A Triazin-5-one Precursor (with -SH and -NH2) C S-Alkylated Intermediate A->C Nucleophilic Attack by Sulfur B α-Haloketone (e.g., Phenacyl Bromide) B->C D Intramolecular Attack by Amino Group C->D E Dehydration (-H2O) D->E F Fused Triazino[3,4-b][1,3,4]thiadiazine E->F

Caption: General workflow for triazino-thiadiazine synthesis.

Protocol 1: Synthesis of 7-Aryl-3-methyl-4H-[1][6][7]triazino[3,4-b][1][5][6]thiadiazin-4-one

This protocol describes the reaction between 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one and substituted phenacyl bromides.[5]

Materials:

  • 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (1.0 mmol)

  • Substituted Phenacyl Bromide (e.g., 4-bromophenacyl bromide) (1.0 mmol)

  • Absolute Ethanol or Glacial Acetic Acid (15-20 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stirring plate with heating mantle

  • TLC plates (silica gel) for reaction monitoring

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask, combine 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (1.0 mmol) and the selected substituted phenacyl bromide (1.0 mmol).

  • Solvent Addition: Add absolute ethanol (20 mL) to the flask. The choice of solvent is critical; ethanol provides good solubility for the reactants and has a suitable boiling point for reflux.

  • Reaction Initiation: Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Typically, a 9:1 mixture of chloroform and methanol can be used as the eluent. The reaction is complete when the starting material spots are no longer visible (usually within 2-4 hours).

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure can be confirmed using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Data Presentation: Representative Yields

The efficiency of this reaction is generally high, though it can be influenced by the electronic nature of the substituents on the phenacyl bromide.

Substituent on Phenacyl Bromide (Aryl Group)SolventReflux Time (h)Yield (%)
PhenylEthanol3~85
4-BromophenylEthanol2.5~90
4-ChlorophenylAcetic Acid2~88
4-NitrophenylEthanol4~75

Note: Yields are approximate and can vary based on specific experimental conditions.

Alternative Pathway: Crafting 1,3,4-Thiadiazolo[2,3-c][1][6][7]triazine Systems

An alternative and equally valuable synthetic route involves the reaction of the triazin-5-one precursor with carbon disulfide (CS₂) in a basic medium. This reaction constructs a five-membered thiadiazole ring fused to the triazine, yielding a[1][5][6]thiadiazolo[2,3-c][1][6][7]triazine core.[2]

Mechanistic Rationale

This transformation relies on the reaction of both the amino and mercapto groups with a single, two-sulfur electrophile (CS₂).

  • Dithiocarbazate Formation: In the presence of a strong base like potassium hydroxide (KOH), the mercapto and amino groups react with carbon disulfide. This forms a potassium dithiocarbazate salt intermediate.

  • Intramolecular Cyclization: Upon heating, this intermediate undergoes intramolecular cyclization with the elimination of hydrogen sulfide (H₂S), leading to the formation of the fused thiadiazole ring.

G A Triazin-5-one Precursor D Dithiocarbazate Intermediate A->D B Carbon Disulfide (CS₂) B->D C KOH / Ethanol C->D F Fused 1,3,4-Thiadiazolo [2,3-c][1,2,4]triazine D->F Intramolecular Cyclization (-H₂S) E Heat (Reflux) E->F

Caption: Workflow for thiadiazolo-triazine synthesis.

Protocol 2: Synthesis of 3-Substituted-7H-[1][5][6]thiadiazolo[2,3-c][1][6][7]triazin-5-one

This protocol provides a general method for the synthesis of the fused thiadiazole system.[2]

Materials:

  • 4-Amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-one (1.0 mmol)

  • Carbon Disulfide (CS₂) (1.5 mmol)

  • Potassium Hydroxide (KOH) (1.2 mmol)

  • Absolute Ethanol (25 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • Base Solution: Dissolve potassium hydroxide (1.2 mmol) in absolute ethanol (25 mL) in a 50 mL round-bottom flask with stirring.

  • Reactant Addition: To this basic solution, add the 4-amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-one (1.0 mmol) followed by carbon disulfide (1.5 mmol).

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture under reflux for 8-12 hours. The extended reaction time is necessary for the cyclization to complete.

  • Monitoring: The reaction can be monitored by TLC to observe the consumption of the starting material.

  • Work-up: After cooling, reduce the volume of the solvent using a rotary evaporator. Pour the concentrated mixture into cold water and acidify with dilute hydrochloric acid (HCl) to a pH of ~5-6.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.

Field Insights and Experimental Causality

  • Choice of Solvent: Polar protic solvents like ethanol are preferred as they effectively solvate the starting materials and any ionic intermediates. For less reactive electrophiles, a higher boiling point solvent like glacial acetic acid can be used not only as a solvent but also as a catalyst for the dehydration step.[7]

  • Catalysis: While many of these reactions proceed thermally, the addition of a catalytic amount of base (e.g., triethylamine) for reactions with α-haloketones can accelerate the initial S-alkylation step.[7] Conversely, acid catalysis can promote the final dehydration step in the cyclocondensation.

  • Microwave-Assisted Synthesis: For rapid synthesis and process optimization, microwave irradiation is an excellent alternative to conventional heating.[2] It significantly reduces reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields by minimizing the formation of thermal degradation byproducts. This is a key consideration in green chemistry approaches.[2][8]

Concluding Remarks for the Drug Development Professional

The 4-amino-3-mercapto-1,2,4-triazin-5-one scaffold is a powerful and reliable starting point for the synthesis of diverse fused heterocyclic systems. The protocols outlined here for constructing triazino[3,4-b][1][5][6]thiadiazines and[1][5][6]thiadiazolo[2,3-c][1][6][7]triazines are robust, high-yielding, and adaptable to a wide range of substituted precursors. The resulting fused frameworks are of high interest in drug discovery, serving as core structures for kinase inhibitors, anticancer agents, and antimicrobial compounds.[3][4][9] A thorough understanding of these synthetic methodologies enables the medicinal chemist to efficiently generate libraries of novel compounds for biological screening and lead optimization programs.

References

  • Benchchem. Application Notes and Protocols: Synthetic Routes to Fused 1,2,4-Triazine, 5-Phenyl Systems.
  • Al-Saman, C. N. A. Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1][5][6]thiadiazine Scaffold. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Nasser, R., et al. Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements. (2000). Available from: [Link]

  • Kumar, D., et al. Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX. (2020). Available from: [Link]

  • Benchchem. Application Notes and Protocols: 3,6-Di(hydrazino)-1,2,4,5-tetrazine in the Synthesis of Fused Heterocyclic Systems.
  • Gouda, M. A., et al. Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Molecules. (2013). Available from: [Link]

  • Charcenko, V. G., et al. Advances in the domain of 4-amino-3-mercapto-1,2,4-triazine-5-ones. Semantic Scholar. (2016). Available from: [Link]

  • Hassan, A. Y., et al. Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest. ResearchGate. (2009). Available from: [Link]

  • El-Sayed, W. A. The Synthesis of Triazolothiadiazines and Thiadiazoles From 1,2-Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)- Ethanol and Ethane. ResearchGate. Available from: [Link]

  • Ali, T. E. Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as Pharmacological Probes-Overview. Scirp.org. Available from: [Link]

  • de la Hoz, A., et al. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available from: [Link]

  • Ghorab, M. M., et al. Pyrrolo[2,1-f][1][6][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. (2021). Available from: [Link]

  • Al-Obaidi, A. M. J., et al. SYNTHESIS, CHARACTERIZATION, AND PHARMACEUTICAL ACTIVITY OF FUSED TRIAZOLOTHIADIAZOLE DERIVATIVES. CyberLeninka. Available from: [Link]

  • Al-Jaff, A. O. A., et al. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Kumar, D., et al. Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Asian Journal of Chemistry. (2024). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. This molecule is a crucial heterocyclic building block for various applications, including the development of novel agrochemicals and pharmaceuticals. The most common and direct synthetic route involves the cyclocondensation of thiocarbohydrazide with pyruvic acid or its salt. While the reaction appears straightforward, achieving consistently high yields requires careful control over several key parameters.

This guide is designed for researchers and chemists to troubleshoot common issues, understand the causality behind experimental choices, and implement optimized protocols to maximize both yield and purity.

Section 1: The Core Synthesis Pathway: Mechanism and Rationale

The formation of the triazinone ring proceeds via a cyclocondensation reaction. Understanding this mechanism is fundamental to troubleshooting the synthesis. The process involves the nucleophilic attack of the terminal amino group of thiocarbohydrazide on the keto-carbonyl of pyruvic acid, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product TCH Thiocarbohydrazide Int Schiff Base Intermediate (Initial Adduct) TCH->Int + H⁺ (catalyst) Nucleophilic Attack PA Pyruvic Acid PA->Int Cyc Intramolecular Cyclization Int->Cyc Tautomerization & Ring Closure Dehyd Dehydration (-H₂O) Cyc->Dehyd Product 4-amino-3-mercapto-6-methyl- 1,2,4-triazin-5(4H)-one Dehyd->Product

Caption: Reaction mechanism for triazinone synthesis.

Acid catalysis is crucial as it protonates the carbonyl oxygen of pyruvic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic amino group of thiocarbohydrazide.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My final yield is consistently low (<70%). What are the most critical parameters to investigate?

Low yield is the most frequent challenge. Systematically investigate the following four areas, as they have the most significant impact on the reaction's success.

  • Reactant Quality and Stoichiometry:

    • Thiocarbohydrazide Purity: Thiocarbohydrazide can degrade over time or contain impurities from its synthesis. Use a high-purity grade or recrystallize it if necessary. Impurities can interfere with the cyclization.

    • Pyruvic Acid Quality: Pyruvic acid can exist as a dimer or polymer, reducing the concentration of the active monomeric form. Using freshly distilled pyruvic acid is recommended.

    • Stoichiometry: Ensure an equimolar or slight excess of thiocarbohydrazide. A 1:1 molar ratio is typically cited.[1]

  • pH Control:

    • Causality: The reaction is acid-catalyzed, but excessively low pH can lead to the decomposition of thiocarbohydrazide. Conversely, a pH that is too high will not sufficiently activate the pyruvic acid carbonyl group.

    • Troubleshooting: The optimal pH is typically in the range of 2-3.[2] Use a pH meter to adjust the reaction mixture carefully with a mineral acid like HCl before heating. This single adjustment is often the key to unlocking higher yields.

  • Temperature and Reaction Time:

    • Causality: Sufficient thermal energy is required to overcome the activation energy for cyclization and dehydration. However, prolonged heating at high temperatures can lead to side reactions and product degradation.

    • Troubleshooting: Refluxing is a common technique.[1][3] However, the optimal duration varies based on the solvent and reactants. A study synthesizing the target molecule's parent compound reported an 89% yield after refluxing in water for just 30 minutes when using sodium pyruvate.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid unnecessary heating.

  • Solvent System:

    • Causality: The solvent must dissolve the reactants sufficiently while allowing the product to precipitate upon formation or cooling, which drives the reaction equilibrium forward.

    • Troubleshooting: Aqueous ethanol is a widely used and effective solvent system.[3][4] Purely aqueous systems have also been shown to be highly effective, particularly with sodium pyruvate, and offer a greener alternative.[1] If solubility of starting materials is an issue, a higher proportion of ethanol or methanol can be used.

Question 2: I am seeing multiple spots on my TLC plate and my final product has a broad melting point. What are potential side reactions?

The presence of multiple products indicates a lack of reaction specificity. Consider these possibilities:

  • Oxidation: The mercapto (-SH) group is susceptible to oxidation, which can form disulfide bridges between two product molecules. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon), although this is not always necessary.

  • Incomplete Cyclization: The intermediate Schiff base may persist if the temperature or reaction time is insufficient.

  • Reactant Decomposition: As mentioned, thiocarbohydrazide can decompose under harsh acidic or thermal conditions.

  • Alternative Cyclization Pathways: While less common for this specific synthesis, impurities or different reaction conditions could theoretically lead to the formation of other heterocyclic isomers.

To resolve this, focus on purification. Recrystallization from ethanol is generally effective for isolating the desired product.[3] Column chromatography can be used for difficult-to-separate impurities but is often not required for this synthesis.

Question 3: How does using sodium pyruvate instead of pyruvic acid affect the reaction?

Using sodium pyruvate can be highly advantageous.

  • Ease of Handling: Sodium pyruvate is a stable, non-volatile solid, making it easier to handle and weigh accurately compared to liquid pyruvic acid.

  • Improved Yield and Reaction Time: A key study demonstrated that refluxing thiocarbohydrazide with sodium pyruvate in water for only 30 minutes yielded the desired product at 89%.[1] This is significantly faster and higher-yielding than many methods using pyruvic acid.

  • Mechanism: When using sodium pyruvate, the acid catalyst (e.g., HCl) is added to protonate the pyruvate in situ. This method provides excellent pH control from the start of the reaction.

Section 3: Optimized Experimental Protocols

Below are two detailed protocols. Protocol A is recommended for achieving the highest yield based on literature evidence.

Protocol A: High-Yield Synthesis Using Sodium Pyruvate

This protocol is adapted from a method reported to produce a similar triazinone in high yield.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiocarbohydrazide (1.0 eq) in deionized water.

  • Reagent Addition: Add sodium pyruvate (1.0 eq) to the solution and stir until it dissolves.

  • pH Adjustment: Slowly add concentrated hydrochloric acid dropwise while monitoring with a pH meter until the solution reaches a stable pH of 2-3.

  • Reaction: Heat the mixture to reflux and maintain for 30-60 minutes. Monitor the reaction progress using TLC (e.g., with a 1:1 ethyl acetate:hexane mobile phase).

  • Isolation: Once the reaction is complete (disappearance of starting material), cool the flask in an ice bath. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. A yield of >85% is expected.

Protocol B: Standard Synthesis Using Pyruvic Acid in Aqueous Ethanol

This protocol is a robust method based on general procedures found in the literature.[3]

  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve thiocarbohydrazide (1.0 eq) in a mixture of warm water and ethanol (e.g., 2:1 water:ethanol).

  • Reagent Addition: In a separate beaker, dissolve pyruvic acid (1.0 eq) in ethanol. Add this solution dropwise to the stirring thiocarbohydrazide solution.

  • Catalysis: Add a few drops of concentrated sulfuric acid or hydrochloric acid to the mixture.

  • Reaction: Heat the mixture to reflux for 1-3 hours. Monitor by TLC.

  • Isolation: After cooling to room temperature and then in an ice bath, the solid product will crystallize out.

  • Purification: Collect the solid by vacuum filtration and wash with cold aqueous ethanol.

  • Recrystallization: For higher purity, recrystallize the crude product from hot ethanol.

  • Drying: Dry the final product under vacuum. A yield of 70-80% is typical.

Section 4: Data Summary & Visualization

Comparative Synthesis Data

The table below summarizes conditions from the literature for the synthesis of the title compound and its close analogs to guide optimization choices.

6-Substituentα-Keto AcidSolventCatalystTimeYieldReference
-CH₃Sodium PyruvateWaterHCl30 min89%[1]
-CH₂PhPhenylpyruvic acidAqueous Ethanol-1 hr78%[1]
-C(CH₃)₃3,3-Dimethyl-2-oxobutyric acidWaterHCl5 hr85.3%[2]
-CH₂-arylArylpyruvic acidAqueous EthanolH₂SO₄1-3 hr-[3]
General Synthesis & Troubleshooting Workflow

G cluster_troubleshoot Troubleshooting Loop start Start Synthesis setup 1. Combine Reactants (Thiocarbohydrazide + Pyruvic Acid/Salt) start->setup ph 2. Adjust pH to 2-3 (Critical Step) setup->ph reflux 3. Heat to Reflux (30 min - 3 hr) ph->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 5. Cool & Precipitate monitor->cool Complete filter 6. Filter & Wash cool->filter check Check Yield & Purity filter->check low_yield Low Yield? check->low_yield Unsatisfactory end High-Purity Product (Yield > 85%) check->end Satisfactory check_reactants Verify Reactant Purity low_yield->check_reactants Yes optimize_cond Re-optimize pH, Temp, Time low_yield->optimize_cond If Purity is OK check_reactants->setup optimize_cond->setup

Caption: General workflow for synthesis and troubleshooting.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can this method be used for other 6-substituted triazinones? A: Yes. By substituting pyruvic acid with other α-keto acids (e.g., phenylpyruvic acid, 3,3-dimethyl-2-oxobutyric acid), you can synthesize a wide variety of 6-substituted analogs.[1][2][3] The core principles of pH control and reaction monitoring remain the same.

  • Q: My final product is off-color (yellow or tan) instead of white. Why? A: A slight coloration can be due to trace impurities or minor oxidation. A single recrystallization from ethanol is usually sufficient to yield a white or off-white crystalline solid. If the color persists, consider treating the recrystallization solution with a small amount of activated charcoal.

  • Q: What is the best way to store thiocarbohydrazide? A: Store it in a tightly sealed container in a cool, dry place away from light and strong acids to prevent degradation.

References

  • Nasser R. et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 1(1), 77-89. [Link]

  • Holla, B. S. et al. (1991). Synthesis of biologically active 4-amino-6-arylmethyl-3-mercapto-1, 2, 4-triazin-5(4H)-ones and their Schiff bases. Indian Journal of Chemistry - Section B, 30B, 470-473. [Link]

  • Ali, A. A.-H. et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 14, 1-36. [Link]

  • Holla, B. S. & Kalluraya, B. (1991). ChemInform Abstract: Synthesis of Biologically Active 4-Amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones and Their Schiff Bases. ChemInform, 22(44). [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Cyclization of Thiocarbohydrazide with α-Keto Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthetic applications of thiocarbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working on the cyclization of thiocarbohydrazide with α-keto acids. Our goal is to provide in-depth technical guidance, troubleshooting advice, and field-proven insights to help you navigate the nuances of this reaction and achieve your desired synthetic outcomes.

Introduction: A Paradigm Shift in Expected Outcomes

The reaction of thiocarbohydrazide with bifunctional electrophiles is a cornerstone in the synthesis of various sulfur and nitrogen-containing heterocycles. While its condensation with carboxylic acids and their derivatives is well-known to produce 1,3,4-thiadiazoles, the introduction of an α-keto acid as the reaction partner presents a fascinating and often unexpected deviation from this pathway. Instead of the anticipated five-membered thiadiazole ring, the reaction predominantly yields a six-membered 4-amino-1,2,4-triazin-5(4H)-one ring system.[1] This guide will delve into the mechanistic underpinnings of this selectivity, provide robust protocols, and offer solutions to common challenges encountered during this synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

FAQ 1: Unexpected Product Formation

Question: I reacted thiocarbohydrazide with pyruvic acid expecting to form a 1,3,4-thiadiazole derivative, but my spectral data (NMR, MS) suggests a different structure. What is happening?

Answer: This is the most common and critical issue faced in this reaction. The reaction of thiocarbohydrazide with α-keto acids, such as pyruvic acid and its aryl derivatives, preferentially leads to the formation of 4-amino-6-substituted-3-mercapto-1,2,4-triazin-5(4H)-ones, not 1,3,4-thiadiazoles.[1]

Causality: The presence of the ketone and carboxylic acid functionalities on adjacent carbons in the α-keto acid leads to a different cyclization pathway. The initial condensation likely occurs between one of the terminal hydrazinyl groups of thiocarbohydrazide and the ketone of the α-keto acid to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs involving the second terminal hydrazinyl group and the carboxylic acid, leading to the formation of the six-membered triazinone ring.

FAQ 2: Low Yield or Incomplete Reaction

Question: My reaction is giving a low yield of the desired triazinone product, and I see unreacted starting materials on my TLC. How can I improve the conversion?

Answer: Low yields are often a result of suboptimal reaction conditions. Several factors can be tuned to drive the reaction to completion.

Troubleshooting Steps:

  • Solvent Choice: The polarity of the solvent plays a crucial role. Protic solvents like ethanol, often in an aqueous mixture, are commonly used and facilitate the condensation and cyclization steps.[1] Aprotic polar solvents such as DMF can also be effective, particularly for less soluble starting materials.

  • Temperature and Reaction Time: Refluxing the reaction mixture is typically necessary to provide sufficient energy for the cyclization. Monitor the reaction progress by TLC. If the reaction stalls, extending the reaction time may be beneficial.

  • pH of the Medium: The initial condensation to form the hydrazone is often acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate this step.[2][3]

  • Stoichiometry: Ensure an equimolar ratio of thiocarbohydrazide and the α-keto acid. An excess of one reactant may lead to side products.

FAQ 3: Side Product Formation

Question: Besides my main triazinone product, I am observing other spots on my TLC. What are the likely side products and how can I minimize them?

Answer: Side product formation can arise from several competing reaction pathways.

Potential Side Products and Mitigation Strategies:

  • Bis-hydrazone Formation: Thiocarbohydrazide has two reactive hydrazinyl ends. It's possible for it to react with two molecules of the α-keto acid, especially if the α-keto acid is used in excess.

    • Mitigation: Use a 1:1 stoichiometric ratio of the reactants.

  • Formation of 1,2,4-Triazole-5-thione Derivatives: Under certain conditions, particularly with prolonged heating or in the presence of strong acids, rearrangement or alternative cyclization pathways can lead to the formation of five-membered triazole rings.

    • Mitigation: Maintain a mildly acidic to neutral pH and avoid excessive heating.

  • Degradation of Starting Materials: Thiocarbohydrazide can be unstable at high temperatures over long periods.

    • Mitigation: Monitor the reaction and stop it once the starting material is consumed to avoid degradation.

FAQ 4: Product Purification Challenges

Question: My crude product is difficult to purify. What are the recommended purification techniques?

Answer: The polarity of the triazinone products can make purification challenging.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid products. Ethanol is a commonly used solvent for recrystallization of these types of compounds.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed. A common mobile phase is a mixture of hexane and ethyl acetate, with the ratio adjusted based on the polarity of your specific product.

  • Washing: Washing the crude product with a non-polar solvent like diethyl ether or hexane can help remove non-polar impurities.

Experimental Protocols

General Protocol for the Synthesis of 4-Amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-ones

This protocol is a general guideline and may require optimization for specific α-keto acids.

Materials:

  • Thiocarbohydrazide

  • α-Keto acid (e.g., arylpyruvic acid)

  • Ethanol (or aqueous ethanol)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiocarbohydrazide (1 equivalent) in ethanol.

  • Add the α-keto acid (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Purify the crude product by recrystallization from ethanol.

Reaction Mechanism and Workflow Visualization

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.

Proposed Reaction Mechanism

G TCH Thiocarbohydrazide Intermediate Hydrazone Intermediate TCH->Intermediate Condensation KetoAcid α-Keto Acid KetoAcid->Intermediate Triazinone 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-one Intermediate->Triazinone Intramolecular Cyclization

Caption: Proposed reaction pathway for triazinone formation.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Thiocarbohydrazide and α-Keto Acid in Ethanol Catalyst Add Catalytic Acetic Acid Reactants->Catalyst Reflux Heat to Reflux (4-8h) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Isolate Isolate Crude Product (Filtration/Concentration) Cool->Isolate Purify Recrystallize from Ethanol Isolate->Purify Characterization Characterization Purify->Characterization Characterize Product (NMR, MS, IR)

Caption: General experimental workflow for the synthesis.

Data Summary Table

α-Keto Acid ExampleProduct TypeTypical SolventReference
Arylpyruvic acids4-Amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-oneAqueous Ethanol[1]
3,3-Dimethyl-2-oxobutanoic acid4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-oneWater/Methanol[1]

References

  • Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51. [Link]

  • Pattan, S. R., et al. (2013). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Medicinal Chemistry Research, 22(9), 4173-4180. [Link]

  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1302. [Link]

  • Hubert, J. G., Stepek, I. A., Noda, H., & Bode, J. W. (2018). Synthetic Fermentation of β-peptide Macrocycles by Thiadiazole-Forming Ring-Closing Reactions. Angewandte Chemie International Edition, 57(3), 779-783. [Link]

  • Singh, D. P., Kumar, R., Malik, V., & Tyagi, P. (2007). Template synthesis, spectroscopic studies and biological activities of macrocyclic complexes derived from thiocarbohydrazide and glyoxal. Journal of enzyme inhibition and medicinal chemistry, 22(2), 177-182. [Link]

  • Tashtoush, H. I., Al-Talib, M., Shkoor, M., & Ababneh, B. (2012). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1, 3-thiazoles and 1, 3, 4-thiadiazines. Jordan Journal of Chemistry, 7(3). [Link]

Sources

Technical Support Center: Purification of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic intermediate. The unique combination of functional groups—an amine, a mercaptan (thiol), and a triazinone core—presents specific challenges that require careful consideration to achieve high purity. This guide provides practical, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your purification protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one.

Q1: What are the expected physical properties of the crude and purified compound?

A: The crude product, synthesized via the cyclocondensation of a-keto acids or their esters with thiocarbohydrazide, can range from an off-white to a pale yellow or tan solid.[1][2] The color often depends on the purity of the starting materials and reaction conditions. The purified compound should ideally be a colorless or white crystalline solid.[3] A noticeable yellow tint in the final product may indicate the presence of oxidative impurities.

Q2: What are the most common impurities I should expect?

A: Impurities typically stem from the synthesis and can include:

  • Unreacted Starting Materials: Thiocarbohydrazide and the corresponding α-keto acid (or its precursor) are common contaminants.

  • Side-Reaction Products: Self-condensation products of the starting materials or incompletely cyclized intermediates.

  • Oxidation Products: The thiol group (-SH) is susceptible to oxidation, primarily forming a disulfide dimer (a bis-triazine linked by an -S-S- bond). This is a very common issue with mercapto-triazine derivatives and often contributes to low yields and colored impurities.

Q3: Which analytical techniques are best for monitoring purity during purification?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the reaction progress and fraction purity during column chromatography. A polar solvent system like ethyl acetate/methanol or dichloromethane/methanol is often effective.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Due to the compound's polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded reverse-phase column (e.g., C18 with an aqueous/organic mobile phase containing a buffer) can provide excellent separation of the target compound from polar impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-2%).

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.[5] A broad or depressed melting point suggests the presence of impurities.

Q4: What are the best general-purpose solvents for recrystallizing this compound?

A: The compound's polarity dictates the choice of solvents. Ethanol and water are frequently cited for recrystallizing 4-amino-3-mercapto-1,2,4-triazine derivatives.[2][6][7] A good starting point is to test solubility in hot and cold ethanol, methanol, isopropanol, and water, or mixtures thereof (e.g., ethanol/water). The ideal solvent will dissolve the compound completely when hot but poorly when cold, maximizing recovery.[5][8]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Problem 1: Low yield or no crystal formation after recrystallization.

  • Probable Cause 1: Incorrect Solvent Choice. The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Induce crystallization by adding a miscible "anti-solvent" in which the compound is insoluble.[5] For example, if the compound is dissolved in hot ethanol, the slow addition of water or a non-polar solvent like hexane until the solution becomes cloudy, followed by gentle heating to redissolve and slow cooling, can promote crystal growth.[9]

  • Probable Cause 2: Excessive Solvent Volume. Using too much solvent to dissolve the crude material will keep the product in solution upon cooling.[5]

    • Solution: Always aim to create a saturated solution. Add the hot solvent portion-wise to the crude solid until it just dissolves.[5] If too much solvent was added, carefully evaporate some of it to concentrate the solution before cooling.

  • Probable Cause 3: Premature Crystallization. The product crystallizes in the funnel during a hot gravity filtration step intended to remove insoluble impurities.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated by placing it in an oven or rinsing it with hot solvent before use. Use a fluted filter paper for a faster filtration rate.

Problem 2: The purified product is yellow or discolored.

  • Probable Cause: Oxidation of the Thiol Group. The mercapto (-SH) group is easily oxidized by atmospheric oxygen, especially at elevated temperatures in solution, to form disulfide (-S-S-) species, which are often yellow.

    • Solution 1 (Prevention): Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). Using solvents that have been degassed (by sparging with an inert gas or via freeze-pump-thaw cycles) can also significantly reduce oxidation.

    • Solution 2 (Remediation): Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[5] Use it sparingly (1-2% by weight), as it can adsorb the desired product and reduce yield. Swirl the hot solution with the charcoal for a few minutes before performing a hot gravity filtration to remove it.

Problem 3: The compound "oils out" instead of forming crystals.

  • Probable Cause 1: High Impurity Level. Impurities can disrupt the crystal lattice formation, causing the compound to separate as a liquid (oil).

    • Solution: First, attempt a different purification method to remove the bulk of the impurities. Column chromatography is an excellent choice. After chromatography, the partially purified, enriched fractions can then be successfully recrystallized.

  • Probable Cause 2: Solution is Too Concentrated or Cooled Too Quickly. Rapid cooling of a highly supersaturated solution can lead to oiling out.

    • Solution: Dilute the solution slightly with more hot solvent and allow it to cool much more slowly. An insulated Dewar or a water bath can be used to slow the cooling rate. Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch can also help.

Problem 4: Column chromatography gives poor separation or low recovery.

  • Probable Cause 1: Incorrect Stationary or Mobile Phase. The high polarity of the compound can cause it to stick irreversibly to silica gel (streaking or no elution) or run at the solvent front with highly polar eluents.

    • Solution: Use a moderately polar mobile phase and gradually increase the polarity. A gradient of ethyl acetate in hexane, followed by methanol in dichloromethane or ethyl acetate, is a good starting point. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) columns, which use a polar stationary phase with a reverse-phase type eluent (high organic content), can offer superior separation.[4]

  • Probable Cause 2: Compound Degradation on Silica. The slightly acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds.

    • Solution: Consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina (neutral or basic).

Part 3: Recommended Protocols & Data
Experimental Protocol: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "solvent" in which the compound is soluble when hot and a miscible "anti-solvent" in which the compound is insoluble. A common pair for this class of compounds is Ethanol (solvent) and Water (anti-solvent).[2][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (Ethanol) required to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (Water) dropwise until you observe persistent cloudiness (turbidity). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot solvent (Ethanol) until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you may then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent mixture or pure cold anti-solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation: Solvent Selection Guide

The table below provides a starting point for selecting a recrystallization solvent. "Like dissolves like" is a useful principle; the multiple polar functional groups suggest polar solvents will be most effective.

SolventBoiling Point (°C)PolarityComments
Water100HighGood for highly polar compounds; may require a co-solvent.[9]
Ethanol78HighA very common and effective solvent for this class of compounds.[2][7]
Methanol65HighSimilar to ethanol, but its lower boiling point can be advantageous.
Isopropanol82Medium-HighA good alternative to ethanol.
Acetonitrile82Medium-HighCan be effective, particularly in HILIC applications.[4]
Ethyl Acetate77MediumMay be useful as part of a solvent pair or for chromatography.
Dichloromethane40Low-MediumPrimarily useful as a mobile phase component in chromatography.
Hexane69LowTypically used as an anti-solvent.[9]
Part 4: Visualization of Workflows
Diagram 1: Troubleshooting Purification Issues

This decision tree illustrates a logical workflow for addressing common purification challenges.

G start Crude Product recrystallize Attempt Recrystallization start->recrystallize purity_check Check Purity (TLC/HPLC) recrystallize->purity_check Crystals Form low_yield Low Yield? recrystallize->low_yield Low Yield oiling_out Oiling Out? recrystallize->oiling_out Oils Out discoloration Discolored? recrystallize->discoloration Discolored Product success Pure Compound purity_check->success >98% Pure column_chrom Perform Column Chromatography purity_check->column_chrom <98% Pure solution1 Concentrate Solution & Recool low_yield->solution1 Probable Cause: Too Much Solvent solution2 Use Solvent Pair (e.g., EtOH/Water) low_yield->solution2 Probable Cause: Wrong Solvent oiling_out->column_chrom Probable Cause: High Impurity solution3 Dilute Slightly, Cool Slowly, Add Seed Crystal oiling_out->solution3 Probable Cause: Too Concentrated/ Rapid Cooling solution4 Use Degassed Solvents/ Inert Atmosphere/ Charcoal Treatment discoloration->solution4 Probable Cause: Oxidation column_chrom->recrystallize Combine Pure Fractions

Caption: A decision tree for troubleshooting purification.

Diagram 2: General Purification Workflow

This diagram outlines the standard sequence of steps from crude product to final, pure compound.

G cluster_purification Purification Cycle dissolve 1. Dissolve Crude in Min. Hot Solvent filter 2. Hot Gravity Filtration (Optional, for insolubles) dissolve->filter crystallize 3. Slow Cooling to Induce Crystallization filter->crystallize isolate 4. Isolate Crystals (Vacuum Filtration) crystallize->isolate purity_check Purity Analysis (HPLC, NMR, MP) isolate->purity_check crude Crude Product crude->dissolve purity_check->dissolve Needs Repurification pure_product Pure Product (>98%) purity_check->pure_product Purity OK

Sources

Identifying and minimizing side-product formation in triazinone synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and minimizing side-product formation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.

Part 1: Frequently Asked Questions (FAQs): Understanding Common Side Reactions

This section addresses the fundamental chemical principles behind the most common side-products encountered in triazinone synthesis.

FAQ 1: My reaction with an unsymmetrical precursor yields a mixture of products that are difficult to separate. What is happening and how can I achieve selectivity?

Answer: You are most likely observing the formation of regioisomers . This is the most prevalent challenge when synthesizing 1,2,4-triazinones from unsymmetrical 1,2-dicarbonyl compounds and amidrazones (or similar precursors). The nucleophilic amidrazone can attack either of the two distinct carbonyl groups, leading to two different, structurally related triazinone isomers.[1]

The Causality: The regioselectivity of the initial condensation is governed by a delicate balance of steric and electronic factors.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will typically react faster. Electron-withdrawing groups adjacent to a carbonyl will enhance its reactivity.

  • Steric Effects: A bulky group near one carbonyl can sterically hinder the approach of the nucleophile, directing the reaction to the less hindered carbonyl group.[2]

Strategies for Minimization and Control:

  • Modify Reactants: Introduce bulky substituents on either the dicarbonyl compound or the amidrazone to sterically block one reaction pathway.[1]

  • Control Reaction Conditions: Systematically varying solvent polarity and temperature can influence the reaction pathway. Less polar solvents at lower temperatures can sometimes enhance selectivity by favoring the thermodynamically controlled product over the kinetically controlled one.[1]

  • Catalyst Selection: In some cases, acid or base catalysis can differentially activate one carbonyl group over the other, influencing the initial point of attack.

Troubleshooting Workflow for Regioisomer Formation:

Below is a logical workflow to diagnose and address regioisomer formation.

G A Mixture of Products Observed (e.g., by TLC, LC-MS) B Are you using an unsymmetrical precursor? A->B C Yes: Regioisomer Formation is Likely B->C  Yes D No: Investigate Other Side Reactions (Hydrolysis, Rearrangement) B->D No   E Control Reaction Conditions C->E F Modify Reactant Sterics C->F G Advanced Purification C->G H Vary Solvent Polarity & Temperature E->H I Introduce Bulky Protecting Groups F->I J Semi-Preparative HPLC or SFC G->J

Caption: Troubleshooting workflow for regioisomer formation.

FAQ 2: I'm observing significant product degradation, especially during workup or purification. What is causing this instability?

Answer: The triazinone ring can be susceptible to hydrolysis , particularly under strong acidic or basic conditions.[1][3] This leads to the opening of the heterocyclic ring and the formation of various degradation products, which often results in lower yields and purification difficulties.

The Mechanism: The hydrolysis is typically initiated by the protonation of a ring nitrogen under acidic conditions, which activates the ring for nucleophilic attack by water. Under basic conditions, direct nucleophilic attack by a hydroxide ion can occur at an electrophilic ring carbon. The stability of the triazinone ring is highly dependent on its substituents.[3]

Strategies for Prevention:

  • Maintain Neutral pH: During aqueous workups, use buffered solutions or mild bases like sodium bicarbonate to neutralize the reaction mixture. Avoid strong acids or bases unless absolutely necessary for other transformations.

  • Use Anhydrous Solvents: Whenever possible, use dry solvents for the reaction and purification steps to minimize the presence of water.[4]

  • Temperature Control: Avoid excessive heating during purification, as elevated temperatures can accelerate the rate of hydrolysis.[1]

  • Substituent Effects: Be aware that strong electron-withdrawing groups on the triazinone ring can increase its susceptibility to nucleophilic attack and subsequent hydrolysis.[1]

Hydrolytic Cleavage Pathway:

The diagram below illustrates a simplified acid-catalyzed hydrolysis mechanism.

G cluster_0 Acid-Catalyzed Hydrolysis Triazinone Triazinone Ring Protonated Protonated Intermediate (Activated) Triazinone->Protonated + H⁺ WaterAttack Nucleophilic Attack by H₂O Protonated->WaterAttack + H₂O RingOpened Ring-Opened Intermediate WaterAttack->RingOpened Ring Opening Degradation Degradation Products RingOpened->Degradation Further Reaction

Caption: Simplified pathway for acid-catalyzed hydrolysis.

FAQ 3: My alkylation reaction is giving me two different products. What are they and how do I control the outcome?

Answer: This issue arises from the tautomeric nature of the triazinone core, which can exist in both amide and iminol forms. This allows for competitive N-alkylation vs. O-alkylation , leading to a mixture of two isomeric products.[5][6] The control of this selectivity is a classic challenge in heterocyclic chemistry.

The Causality: The outcome of the alkylation is determined by the reaction conditions, which influence the position of the tautomeric equilibrium and the nature of the nucleophile (nitrogen vs. oxygen).

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) often favor N-alkylation, while polar protic solvents (e.g., ethanol) can favor O-alkylation by solvating the oxygen atom.

  • Base: A strong, non-nucleophilic base (e.g., NaH, DBU) will typically deprotonate the most acidic proton, which is usually the N-H, leading to N-alkylation. Weaker bases or phase-transfer conditions can sometimes lead to mixtures.

  • Counter-ion: The nature of the cation (e.g., Li⁺, Na⁺, K⁺) from the base can influence the reaction site through coordination.

  • Alkylating Agent: Harder electrophiles (e.g., dimethyl sulfate) tend to react at the harder nucleophilic site (oxygen), while softer electrophiles (e.g., alkyl iodides) prefer the softer nitrogen site, according to Hard-Soft Acid-Base (HSAB) theory.

Visualizing N- vs. O-Alkylation:

G cluster_0 Alkylation Pathways Start Triazinone Anion N_Alk N-Alkylated Product (Kinetic/Soft Electrophile) Start->N_Alk  R-X, Aprotic Solvent O_Alk O-Alkylated Product (Thermodynamic/Hard Electrophile) Start->O_Alk  R-X, Protic Solvent

Caption: Factors influencing N- vs. O-alkylation selectivity.

FAQ 4: The characterization data for my product is unusual. It appears to be an isomer of my target compound. Could a rearrangement have occurred?

Answer: It is possible you are observing a product from a Dimroth Rearrangement . This is a well-documented isomerization in certain nitrogen-containing heterocycles, including triazines and triazoles, where endocyclic and exocyclic nitrogen atoms exchange positions.[7][8] The reaction typically proceeds through a ring-opened intermediate and is often promoted by heat or treatment with acid or base.[9][10]

The Mechanism (ANRORC): The Dimroth rearrangement generally follows an A ddition, N ucleophilic R ing-O pening, and R ing-C losure (ANRORC) sequence.[8] For example, in the presence of a base like hydroxide, the reaction involves nucleophilic addition to the ring, followed by cleavage of a C-N bond to form a linear intermediate. Rotation around a C-C single bond then allows for re-cyclization in a different orientation to yield the rearranged heterocycle.[7]

Identifying and Avoiding the Rearrangement:

  • Identification: Careful analysis of 2D NMR data (HMBC, NOESY) is crucial to unambiguously determine the connectivity of atoms and confirm the structure.

  • Avoidance: Since the rearrangement is often thermally or catalytically driven, running reactions at lower temperatures and for shorter durations can minimize its occurrence. If the rearrangement is base-catalyzed, using a non-nucleophilic base or minimizing exposure to basic conditions during workup can be effective.[10]

Part 2: Troubleshooting Guide: In-Lab Problem Solving
Problem Observed Potential Cause(s) Suggested Solutions & Actions
Multiple spots/peaks on TLC/LC-MS with identical mass. Formation of regioisomers or other structural isomers (e.g., from a Dimroth rearrangement).1. Confirm Structure: Isolate the major products and perform detailed NMR analysis (¹H, ¹³C, HMBC, NOESY) to determine their structures. 2. Optimize Selectivity: Refer to FAQ 1. Systematically vary temperature, solvent, and catalysts to favor the desired isomer. 3. Purification: If a mixture is unavoidable, attempt separation using semi-preparative HPLC or Supercritical Fluid Chromatography (SFC), which often provide better resolution for isomers than standard column chromatography.[1]
Yield is low, and new, more polar spots appear on TLC after aqueous workup. Hydrolysis of the triazinone ring.[1]1. Minimize Water Contact: Use anhydrous solvents and perform reactions under an inert atmosphere (N₂ or Ar). 2. Neutralize Carefully: During workup, use a saturated solution of NaHCO₃ or a phosphate buffer (pH 7) instead of strong acids/bases.[11] 3. Temperature Control: Keep all workup and purification steps at low temperatures (e.g., 0-4 °C) if the product is thermally sensitive.
The reaction is clean by TLC, but isolation via silica gel chromatography gives a poor yield and multiple products. The target compound is unstable on silica gel (acidic surface).1. Passivate Silica: Pre-treat the silica gel by flushing the column with the eluent containing a small amount of a modifier, such as triethylamine (~0.5-1%) for basic compounds, to neutralize acidic sites.[11] 2. Change Stationary Phase: Use a different stationary phase like neutral alumina or C18 reverse-phase silica. 3. Avoid Chromatography: If possible, purify the product by recrystallization or trituration.
Mass spec shows a mass corresponding to double the expected molecular weight. Dimerization or other intermolecular side reactions.1. Use High Dilution: Run the reaction at a lower concentration to favor the intramolecular cyclization over intermolecular reactions. 2. Check Starting Materials: Ensure the purity of starting materials, as impurities can sometimes catalyze side reactions. 3. Modify Reaction Order: Consider adding one of the reactants slowly via syringe pump to maintain its low concentration in the reaction vessel.
Part 3: Key Experimental Protocols
Protocol 1: Analytical Workflow for Side-Product Identification
  • Initial Analysis: Obtain a high-resolution mass spectrum (HRMS) of the crude reaction mixture to determine the elemental composition of the major and minor products. This will confirm if they are isomers.

  • Chromatographic Separation: Develop an LC-MS method to separate the components. Use a gradient elution to resolve closely eluting peaks.

  • Small-Scale Isolation: Isolate a small quantity of each major side-product using semi-preparative HPLC.

  • Structural Elucidation: Acquire a full suite of NMR spectra for each isolated compound:

    • ¹H NMR: To identify proton environments.

    • ¹³C NMR: To identify carbon environments.

    • COSY: To establish ¹H-¹H correlations.

    • HSQC: To correlate protons to their directly attached carbons.

    • HMBC: This is the most critical experiment. It shows long-range (2-3 bond) correlations between protons and carbons, allowing you to piece together the molecular skeleton and differentiate isomers.

    • NOESY: To identify protons that are close in space, which can help confirm regiochemistry and stereochemistry.

Protocol 2: Optimizing Regioselectivity via Condition Screening
  • Setup: Arrange a parallel array of small-scale reactions (e.g., in microwave vials or a parallel synthesizer).

  • Parameter Selection: Choose the parameters to screen. A good starting point is Solvent and Temperature.

    • Solvents: Toluene (non-polar), Dioxane (polar aprotic), Ethanol (polar protic).

    • Temperatures: 25 °C, 60 °C, 100 °C.

  • Execution: Run the reactions under identical concentrations and stoichiometry, varying only the chosen parameters.

  • Analysis: After a set time (e.g., 12 hours), quench a small aliquot from each reaction and analyze it by LC-MS or ¹H NMR.

  • Quantification: Determine the ratio of the desired regioisomer to the undesired one(s) by integrating the relevant peaks.

  • Iteration: Based on the results, select the best condition and perform a secondary screen of another parameter, such as the choice of acid or base catalyst.

Part 4: Data Summary Table

The following table provides an example of how to summarize data from a regioselectivity optimization study.

Entry Solvent Temperature (°C) Catalyst (0.1 eq.) Product : Isomer Ratio
1Toluene25None3 : 1
2Toluene100None1.5 : 1
3Dioxane25None5 : 1
4Dioxane100None2 : 1
5Ethanol25None1 : 2
6Dioxane25Acetic Acid8 : 1
7Dioxane25p-TsOH>20 : 1

Data is illustrative and intended to show a trend where lower temperatures and acid catalysis in a polar aprotic solvent improve selectivity.

References
  • Wikipedia. Dimroth rearrangement.
  • Khabarov, D. et al. (2018). New One-Pot Synthesis of 1,3,5-Triazines: Three-Component Condensation, Dimroth Rearrangement, and Dehydrogenative Aromatization.
  • Kumar, D. et al. (2017). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement.
  • Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis.
  • He, C. et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials.
  • PrepChem.com. Synthesis of triazinone.
  • Google Patents. (CA2493275C)
  • BenchChem Technical Support Team. (2025). identifying and minimizing side products in 1,2,4-triazine synthesis. BenchChem.
  • Zuman, P. et al. (1998). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). PubMed.
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 3-Amino-1,2,4-triazine Compounds. BenchChem.
  • Organic Chemistry Portal.
  • Wikipedia.

Sources

Best practices for the storage and handling of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. This document is designed for researchers, scientists, and drug development professionals, providing in-depth knowledge on the best practices for storage and handling, along with troubleshooting guides and frequently asked questions. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Core Principles of Handling and Storage

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound with reactive functional groups, namely an amino group (-NH2) and a mercapto group (-SH). These groups are susceptible to oxidation and other degradation pathways, which can compromise the purity and reactivity of the compound. The following guidelines are based on the fundamental chemistry of these functional groups and are designed to mitigate potential degradation.

Storage

Proper storage is the first line of defense in maintaining the quality of your research material.

Q: What are the optimal storage conditions for 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one?

A: The recommended storage conditions are designed to protect the compound from atmospheric oxygen, moisture, and light, which can catalyze degradation. Store the compound at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a dark, dry, and well-ventilated area.[1][2][3][4]

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert (Argon or Nitrogen)The mercapto group is susceptible to oxidation, which can lead to the formation of disulfides. An inert atmosphere minimizes this risk.
Light Dark placeProtects the compound from light-induced degradation.
Moisture Dry, tightly sealed containerPrevents hydrolysis and potential moisture-mediated degradation.
Handling

Safe and effective handling procedures are crucial to prevent contamination, degradation, and personnel exposure.

Q: What personal protective equipment (PPE) is required when handling this compound?

A: Due to its hazardous nature, appropriate PPE is mandatory. This includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[5]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use.[5]

  • Body Protection: A lab coat or fire/flame-resistant and impervious clothing.[5]

  • Respiratory Protection: If working with the powder outside of a certified fume hood or if dust formation is likely, a full-face respirator with an appropriate filter should be used.[5]

Q: What are the key "don'ts" when handling this compound?

A: To ensure safety and compound integrity, avoid the following:

  • Do not handle in an open environment. Always use a well-ventilated area or a fume hood.[5]

  • Do not allow the compound to come into contact with skin or eyes.[5]

  • Do not create dust or aerosols.[5]

  • Do not use sparking tools, as the dust can be flammable.[5]

  • Do not eat, drink, or smoke in the handling area.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q: My experiment is yielding unexpected results. How can I determine if the integrity of my 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is the problem?

A: First, review your storage and handling procedures against the best practices outlined in this guide. If you suspect compound degradation, consider the following:

  • Visual Inspection: Has the compound changed color (e.g., from white/off-white to yellow or brown)? Discoloration can be a sign of oxidation or other degradation.

  • Solubility Issues: Is the compound fully dissolving in the expected solvent? The formation of insoluble disulfide-linked dimers or other degradation products can reduce solubility.

  • Analytical Characterization: If you have access to analytical instrumentation, the following can be insightful:

    • LC-MS: Look for the expected molecular weight (158.18 g/mol ) and check for the presence of higher molecular weight species, such as the disulfide dimer (M.W. ≈ 314.34 g/mol ).[6]

    • NMR: Compare the NMR spectrum of your compound to a reference spectrum. The disappearance of the thiol proton (-SH) and changes in the aromatic region could indicate disulfide bond formation.

Q: I observe a decrease in the reactivity of the compound over time. What could be the cause?

A: A decrease in reactivity is often linked to the oxidation of the mercapto group to a disulfide. The disulfide is significantly less nucleophilic than the free thiol, which can hinder its participation in subsequent reactions.

Caption: Potential degradation pathway of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one.

To mitigate this, ensure the compound is stored under an inert atmosphere and minimize its exposure to air during handling.

Frequently Asked Questions (FAQs)

Q: What are the known incompatibilities for this compound?

A: While specific incompatibility data for this exact molecule is not extensively published, based on its functional groups, it is prudent to avoid:

  • Strong Oxidizing Agents: These can aggressively and irreversibly oxidize the mercapto group.

  • Strong Bases: These can deprotonate the thiol, making it more susceptible to oxidation.

  • Certain Metals: Some metals can catalyze oxidation reactions.

Q: What should I do in case of an accidental spill?

A: In the event of a spill, follow these steps:

  • Evacuate personnel from the immediate area.[5]

  • Remove all sources of ignition.[5]

  • Ensure adequate ventilation.[5]

  • Wearing appropriate PPE, collect the spilled material using spark-proof tools.[5]

  • Place the collected material in a suitable, closed container for disposal.[5]

  • Prevent the spilled material from entering drains.[5]

  • Clean the spill area thoroughly.

Q: How should I dispose of waste containing this compound?

A: Dispose of the compound and its container at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[5]

Q: What are the primary hazards associated with this compound?

A: The primary hazards are:

  • Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Causes skin irritation.[6]

  • Causes serious eye damage.[6]

GHS Hazard Information

PictogramHazard ClassHazard Statement
GHS07Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
GHS07Skin Corrosion/IrritationH315: Causes skin irritation.
GHS05Serious Eye Damage/Eye IrritationH318: Causes serious eye damage.

Data extrapolated from PubChem entry for 4-amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one.[6]

Q: What first aid measures should be taken in case of exposure?

A: Immediate medical attention is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5]

  • Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[5]

  • Eye Contact: Rinse with pure water for at least 15 minutes.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[5]

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol outlines the steps for preparing a stock solution, minimizing the risk of degradation and ensuring accurate concentration.

StockSolutionWorkflow cluster_prep Preparation cluster_dissolution Dissolution under Inert Atmosphere cluster_storage Storage start Gather Materials: - Compound - Inert gas source - Degassed solvent - Volumetric flask - Syringes/needles weigh Weigh Compound (in a fume hood) start->weigh transfer Transfer to Volumetric Flask weigh->transfer purge Purge Flask with Inert Gas transfer->purge add_solvent Add Degassed Solvent purge->add_solvent dissolve Dissolve Compound (sonication if necessary) add_solvent->dissolve final_volume Bring to Final Volume dissolve->final_volume aliquot Aliquot into Vials final_volume->aliquot store Store at 2-8°C under Inert Gas aliquot->store

Sources

Refining the experimental procedure for the synthesis of thiadiazolo[2,3-c]triazines.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Thiadiazolo[2,3-c]triazines

Welcome to the technical support center for the synthesis of thiadiazolo[2,3-c]triazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Our goal is to provide not just protocols, but a deeper understanding of the reaction's intricacies, enabling you to troubleshoot problems effectively and refine your experimental procedures for optimal outcomes.

The Thiadiazolo[2,3-c]triazine Scaffold: An Overview

The fusion of a thiadiazole ring with a triazine ring creates the thiadiazolo[2,3-c]triazine system, a heterocyclic scaffold of significant interest in medicinal chemistry. These compounds are explored for a range of biological activities. The synthesis, while often straightforward, involves intermediates and conditions that require careful control to ensure high yield and purity. This guide focuses on a common synthetic route: the cyclocondensation of an amino-thiadiazole precursor with a reagent that forms the triazine ring, often involving a diazotization and intramolecular cyclization sequence.

General Synthetic Pathway

The synthesis typically proceeds through the diazotization of a 2-amino-1,3,4-thiadiazole derivative, followed by coupling with an active methylene compound and subsequent intramolecular cyclization. The diazonium salt intermediate is a critical species in this transformation.

Synthetic_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling & Cyclization A 2-Amino-5-R¹-1,3,4-thiadiazole B Heterocyclic Diazonium Salt (Intermediate) A->B  NaNO₂, aq. HCl  0-5 °C D Hydrazone Intermediate B->D  Coupling in Base  (e.g., NaOAc) C Active Methylene Compound (e.g., Ethyl Acetoacetate) C->D E Thiadiazolo[2,3-c]triazine Product D->E  Intramolecular  Cyclization (Heat)

Caption: General reaction scheme for thiadiazolo[2,3-c]triazine synthesis.

Detailed Experimental Protocol: A Reference Procedure

This protocol describes a representative synthesis of a substituted thiadiazolo[2,3-c]triazine derivative. It should be used as a baseline for optimization and troubleshooting.

Synthesis of 7-methyl-8-phenyl-8H-[1][2][3]thiadiazolo[2,3-c][1][3][4]triazin-4(3H)-one

  • Diazotization (Step 1):

    • Suspend 2-amino-5-phenyl-1,3,4-thiadiazole (10 mmol, 1.77 g) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) in a three-necked flask equipped with a magnetic stirrer and a thermometer.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (11 mmol, 0.76 g) in water (5 mL) and add it dropwise to the suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C. The stability of diazonium salts is highly temperature-dependent, and maintaining low temperatures is crucial to prevent decomposition.[3][5]

    • Stir the resulting clear solution at 0-5 °C for an additional 30 minutes. This is your diazonium salt solution.

  • Coupling and Cyclization (Step 2):

    • In a separate beaker, dissolve ethyl acetoacetate (10 mmol, 1.30 g) and sodium acetate (25 mmol, 2.05 g) in ethanol (30 mL). Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution with continuous stirring. The temperature should be maintained below 10 °C. A colored precipitate (the hydrazone intermediate) should form immediately.

    • Allow the reaction mixture to stir at room temperature for 2 hours to ensure the coupling reaction is complete.

    • Heat the mixture to reflux (approx. 78 °C in ethanol) for 4-6 hours. Monitor the progress of the cyclization by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The disappearance of the hydrazone intermediate and the appearance of a new spot for the product indicates reaction completion.

    • After the reaction is complete, cool the mixture to room temperature.

  • Isolation and Purification:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Filter the resulting solid precipitate, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.

    • Dry the crude product under vacuum.

    • Recrystallize the crude solid from a suitable solvent, such as ethanol or a DMF/water mixture, to obtain the pure thiadiazolo[2,3-c]triazine product.

Troubleshooting Guide

Encountering issues during synthesis is a common part of research. This section addresses specific problems in a Q&A format to help you diagnose and resolve them.

Troubleshooting_Workflow start Experiment Outcome Unsatisfactory q1 What is the primary issue? start->q1 p1 Low or No Yield q1->p1  Yield p2 Impure Product / Multiple Spots on TLC q1->p2  Purity p3 Incomplete Reaction q1->p3  Conversion sol1 Verify Reagent Quality & Purity. Check Diazotization Temp (0-5°C). Ensure Anhydrous Solvents (if needed). Check pH of Coupling Reaction. p1->sol1 sol2 Optimize Reaction Time & Temp. Improve Purification (Recrystallization, Chromatography). Check for Side Reactions (e.g., diazonium decomposition). p2->sol2 sol3 Increase Reaction Time or Temp. Check for Catalyst/Reagent Deactivation. Confirm Stoichiometry. p3->sol3

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My reaction yield is consistently low or I've isolated no product. What went wrong?

A1: This is a frequent issue that can stem from several factors, often related to the stability of the diazonium intermediate.

  • Probable Cause 1: Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[4] Their stability is influenced by substituents, with electron-withdrawing groups generally decreasing stability.[3]

    • Solution: Strictly maintain the temperature of the diazotization reaction between 0-5 °C. Use an ice-salt bath and add the sodium nitrite solution slowly and dropwise. Use the prepared diazonium salt immediately in the next step; do not store it.[6]

  • Probable Cause 2: Impure Reagents or Solvents. Impurities in your starting amine can inhibit diazotization. The presence of water in solvents during the coupling step can sometimes lead to unwanted side reactions.

    • Solution: Use reagents of high purity. Ensure solvents are appropriately dry where necessary. It's good practice to verify the purity of the starting 2-amino-1,3,4-thiadiazole by melting point or NMR before starting.[1]

  • Probable Cause 3: Incorrect Stoichiometry. An excess or deficit of sodium nitrite or the coupling partner can drastically affect the yield.

    • Solution: Carefully calculate and weigh all reactants. A slight excess (1.1 equivalents) of sodium nitrite is common to ensure complete diazotization, but a large excess should be avoided as it can lead to side reactions.

Q2: My TLC plate shows multiple spots, and the final product is difficult to purify. What is causing the side products?

A2: The formation of multiple products often points to side reactions involving the highly reactive diazonium salt or subsequent intermediates.

  • Probable Cause 1: Phenol Formation. If the diazonium salt solution is allowed to warm up, it can react with water to form a corresponding phenol, which can then undergo further reactions.

    • Solution: As mentioned, rigorous temperature control is paramount. Ensure the coupling reaction is also performed at low temperatures initially before heating for cyclization.

  • Probable Cause 2: Self-Coupling or Tarrying. Diazonium salts can sometimes couple with themselves or other nucleophiles present in the reaction mixture, leading to polymeric or tarry byproducts.

    • Solution: Maintain a dilute solution and ensure efficient stirring to promote the desired intermolecular coupling with the active methylene compound.[1] Adding the diazonium salt solution to the coupling partner (and not the other way around) ensures the diazonium salt is always the limiting reagent at the point of addition, minimizing self-coupling.

  • Probable Cause 3: Incomplete Cyclization. The intermediate hydrazone may persist if the cyclization conditions (temperature, time) are insufficient.

    • Solution: Monitor the reaction by TLC to ensure the disappearance of the intermediate. If the reaction stalls, consider increasing the reflux time or using a higher-boiling solvent like DMF, but be mindful of potential product decomposition at higher temperatures.[7]

Q3: The reaction seems to stop before all the starting material is consumed. How can I drive it to completion?

A3: A stalled reaction suggests that a reagent has been consumed or has lost its activity, or that the reaction conditions are no longer optimal.

  • Probable Cause 1: Insufficient Base in Coupling Step. The coupling reaction requires a basic medium (like sodium acetate) to deprotonate the active methylene compound, making it nucleophilic.

    • Solution: Ensure an adequate amount of base is used. The pH of the coupling mixture should be weakly basic (around pH 5-7). You can check the pH with litmus paper.

  • Probable Cause 2: Poor Mixing. In heterogeneous reactions (where solids are present), inefficient stirring can lead to localized concentration gradients and poor reaction rates.[1]

    • Solution: Use a suitable stir bar and flask size to ensure the mixture is a homogenous slurry or solution. Mechanical stirring may be necessary for larger-scale reactions.

Frequently Asked Questions (FAQs)

Q: Can this procedure be adapted for different substituents on the thiadiazole ring and the active methylene compound?

A: Yes, this is a versatile synthesis. The nature of the R¹ group on the 2-amino-5-R¹-1,3,4-thiadiazole can be varied (alkyl, aryl). Similarly, other active methylene compounds (e.g., malononitrile, acetylacetone) can be used, which will alter the substituents on the final triazine ring. Each new combination may require optimization of reaction times, temperatures, and purification solvents.[8]

Q: What are the primary safety concerns when performing this synthesis?

A: The main hazard is the diazonium salt intermediate. Although most heterocyclic diazonium salts are more stable than their simple aromatic counterparts, they should always be treated as potentially explosive, especially when isolated in a dry state.[2][4]

  • NEVER isolate the diazonium salt. Generate it in situ and use it immediately in solution.

  • ALWAYS perform the reaction behind a safety shield.

  • ALWAYS wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware that sodium nitrite is an oxidizer and is toxic. Handle it with care.

Q: My final product has a low melting point and appears oily, contrary to literature reports. What could be the issue?

A: This almost always indicates the presence of impurities. The most likely culprits are residual starting materials, the uncyclized hydrazone intermediate, or solvent residues. Thorough purification is key. If recrystallization fails, column chromatography is the recommended next step. Ensure the product is completely dry by placing it under high vacuum for several hours.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions that can be used as a starting point for the synthesis of various thiadiazolo[2,3-c]triazine derivatives.

Starting Amine (R¹)Coupling PartnerBaseSolventReflux Time (h)Approx. Yield (%)
PhenylEthyl AcetoacetateSodium AcetateEthanol4 - 675 - 85
4-ChlorophenylEthyl AcetoacetateSodium AcetateEthanol5 - 770 - 80
MethylAcetylacetonePyridineMethanol6 - 865 - 75
PhenylMalononitrileSodium AcetateEthanol3 - 580 - 90

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
  • Anderson, C. D., et al. (1970). Stable heterocyclic diazonium salts derived from indolizine, quinolizine, and pyrrolothiazole. Journal of the Chemical Society C: Organic.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.
  • Gomaa, A. M., et al. (2018). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Molecules.
  • Rusinov, V. L., et al. (2018). Synthesis of imidazo[4,5-e][1][2]thiazino[2,3-c][1][3][4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][3][4]triazines. Beilstein Journal of Organic Chemistry.

  • MDPI. (2023).
  • Hassan, A. S., et al. (2014). Synthesis of New[1][3][4]Triazolo[3,4-b][1][2][3]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities. International Journal of Molecular Sciences.

  • Mokhort, M. A., et al. (2020). Novel[1][3][4]triazolo[3,4-b][1][2][3]thiadiazine and[1][3][4]triazolo[3,4-b][1][2][3]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules.

  • Hassanzadeh, M., et al. (2022). Efficient synthesis of novel thiadiazolo[2,3-b]quinazolin-6-ones catalyzed by diphenhydramine hydrochloride-CoCl2⋅6H2O deep eutectic solvent. Scientific Reports.
  • Guda, V. V., et al. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Scaling Up the Production of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one. Here, we address common challenges and frequently asked questions to ensure a safe, efficient, and reproducible manufacturing process. Our approach is rooted in established chemical principles and practical, field-proven insights to support your development efforts from the lab to production scale.

I. Synthesis and Scale-Up Overview

The industrial production of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one is a cornerstone for the synthesis of various agrochemicals and pharmaceuticals.[1] A prevalent and scalable synthetic route involves the condensation of a pivalic acid derivative, such as 3,3-dimethyl-2-oxobutyric acid or pivaloyl cyanide, with thiocarbohydrazide.[2][3][4] For large-scale operations, a "one-pot" process is often favored to enhance efficiency and reduce waste streams.[1]

This guide will focus on the common challenges encountered during the scale-up of this synthesis, providing detailed troubleshooting for each stage of the process.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Pivaloyl Cyanide & Isobutylene C Trimethyl Pyruvic Acid Intermediate A->C Reaction B Sulfuric & Acetic Acid B->C Catalyst/Solvent E Crude Product Slurry C->E D Thiocarbohydrazide D->E Condensation F Crystallization E->F G Filtration F->G H Drying G->H I Final Product H->I

Caption: A simplified workflow for the synthesis and purification of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one.

II. Troubleshooting Guide: Synthesis

Frequently Asked Questions (FAQs)

Q1: We are observing a lower than expected yield in our initial lab-scale synthesis. What are the likely causes?

A1: Low yields can often be attributed to several factors:

  • Incomplete Reaction: The condensation reaction between the trimethyl pyruvic acid intermediate and thiocarbohydrazide is time and temperature-dependent. Ensure that the reaction has been allowed to proceed to completion by monitoring with an appropriate analytical technique such as HPLC or TLC.

  • Suboptimal pH: The reaction is typically carried out under acidic conditions.[2] Verify that the pH of the reaction mixture is within the optimal range to facilitate the condensation.

  • Side Reactions: Thiocarbohydrazide can undergo side reactions if the reaction conditions are not carefully controlled.[5][6][7][8] Maintaining the recommended temperature and minimizing reaction time once the product has formed can help to mitigate this.

  • Purity of Starting Materials: The purity of the pivaloyl cyanide and thiocarbohydrazide is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts. Always use starting materials of a known and acceptable purity.

Q2: During the addition of sulfuric acid to the reaction mixture, we are noticing a significant exotherm. How can we manage this on a larger scale?

A2: The reaction of pivaloyl cyanide with isobutylene in the presence of concentrated sulfuric acid is highly exothermic.[1] Managing this exotherm is a critical safety consideration during scale-up.

  • Controlled Addition: The sulfuric acid should be added slowly and at a controlled rate to the reaction mixture. Utilize a dosing pump for precise control.

  • Efficient Cooling: The reactor must have an efficient cooling system to dissipate the heat generated. Ensure that the reactor's cooling jacket is operational and that the coolant is at the appropriate temperature.

  • Monitoring: Continuously monitor the internal temperature of the reactor. An automated system with an alarm and an emergency cooling quench is highly recommended for large-scale production.

  • Heat Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases, which can limit heat transfer.[9][10][11][12] This must be taken into account during process design and scale-up.

G cluster_scaleup Scale-Up Heat Transfer Challenge A Small Scale Reactor (High Surface Area to Volume Ratio) C Efficient Heat Dissipation A->C Facilitates B Large Scale Reactor (Low Surface Area to Volume Ratio) D Potential for Thermal Runaway B->D Increases Risk Of

Caption: The relationship between reactor scale and heat transfer efficiency.

Q3: What are the potential byproducts we should be aware of and how can we minimize their formation?

A3: While specific impurity profiles can vary, potential byproducts in this synthesis may arise from:

  • Self-condensation of Intermediates: The trimethyl pyruvic acid intermediate could potentially undergo self-condensation under certain conditions.

  • Degradation of Thiocarbohydrazide: Thiocarbohydrazide can decompose, particularly at elevated temperatures, to form hydrazine and other byproducts.[5][6]

  • Incomplete Reaction: Unreacted starting materials will be present as impurities if the reaction is not driven to completion.

To minimize byproduct formation, it is essential to maintain strict control over reaction parameters such as temperature, pH, and reaction time.

III. Troubleshooting Guide: Purification and Isolation

Frequently Asked Questions (FAQs)

Q1: We are having difficulty achieving the desired purity with a single crystallization. What can we do to improve the purification?

A1: Achieving high purity often requires optimization of the crystallization process.

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent will dissolve the crude product at an elevated temperature and allow for the precipitation of pure crystals upon cooling, while keeping impurities dissolved. Experiment with different solvent systems, including co-solvents.

  • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile generally yields larger, purer crystals.

  • Seeding: Introducing a small amount of pure seed crystals can promote the growth of the desired crystal form and improve purity.

  • Recrystallization: A second crystallization step may be necessary to achieve the desired purity.

Q2: During filtration, the product is forming a very fine powder that is difficult to filter and handle. How can we improve the particle size?

A2: Fine particle size can be a result of rapid precipitation during crystallization.

  • Controlled Crystallization: As mentioned above, a slower cooling rate during crystallization will promote the growth of larger crystals that are easier to filter.

  • Agitation: The agitation rate during crystallization can also influence particle size. Experiment with different agitation speeds to find the optimal conditions.

  • Anti-Solvent Addition: If using an anti-solvent to induce crystallization, the rate of addition should be slow and controlled to avoid "crashing out" the product as a fine powder.

Q3: What are the best practices for drying the final product on a large scale?

A3: Large-scale drying of active pharmaceutical ingredients (APIs) requires careful consideration to ensure product stability and prevent contamination.[13][14]

  • Drying Method: Common methods include tray drying, agitated nutsche filter-dryers (ANFDs), and vacuum drying.[15] ANFDs are often preferred as they allow for filtration, washing, and drying in a single, contained unit, minimizing handling and potential contamination.[15]

  • Temperature and Vacuum: The drying temperature should be carefully selected to be high enough for efficient solvent removal but low enough to prevent thermal degradation of the product. The use of vacuum can lower the required drying temperature.

  • Monitoring: Monitor the residual solvent content throughout the drying process to determine the endpoint. This can be done using techniques such as loss on drying (LOD) or gas chromatography (GC).

IV. Analytical Methods and Quality Control

A robust analytical program is essential for monitoring the reaction, controlling the process, and ensuring the quality of the final product.

Parameter Analytical Technique Purpose
Reaction Progress High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)To monitor the consumption of starting materials and the formation of the product.
Purity of Final Product HPLCTo determine the percentage of the active ingredient and to identify and quantify any impurities.
Residual Solvents Gas Chromatography (GC)To ensure that the levels of residual solvents in the final product are within acceptable limits.
Identity Confirmation Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR)To confirm the chemical structure of the final product.
Melting Point Melting Point ApparatusTo assess the purity of the final product.
Example HPLC Method

A reverse-phase HPLC method can be used for the analysis of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one. A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid.

V. Safety Considerations

The synthesis of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Thiocarbohydrazide: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6] Work in a well-ventilated area or a fume hood.

  • Pivaloyl Cyanide: This is a cyanide derivative and is highly toxic. Handle with extreme caution and in a well-ventilated fume hood.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Always wear appropriate PPE, including acid-resistant gloves and a face shield.

  • Exothermic Reactions: As discussed, the initial reaction step is highly exothermic and requires careful control to prevent a thermal runaway.

Always consult the Safety Data Sheets (SDS) for all reagents before use and perform a thorough risk assessment before conducting any experiment.

VI. References

  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up.

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.

  • Making.com. Agitated nutsche filter and filter-dryer for pharmaceuticals.

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?

  • Eaton. Filtration of active pharmaceutical ingredients (APIs).

  • SciSpace. An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up.

  • Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals.

  • Google Patents. US20210086112A1 - Devices and methods for the integrated filtration, drying, and mechanical processing of active pharmaceutical ingredients.

  • ChemicalBook. 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one synthesis.

  • Advanced Filtration. (2025, June 16). Pharmaceutical Manufacturing Filtration.

  • ResearchGate. DESIGN OF FILTRATION AND DRYING OPERATIONS.

  • Google Patents. US4940815A - Process for the production of thiocarbohydrazide.

  • PrepChem.com. Synthesis of 4-amino-6-tert.-butyl-3-mercapto-1,2,4-triazin-5(4H)-one.

  • Google Patents. US4326056A - Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one.

  • ResearchGate. (2025, August 8). (PDF) Thiocarbohydrazides: Synthesis and Reactions.

  • Scientific & Academic Publishing. Thiocarbohydrazides: Synthesis and Reactions.

  • Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules.

  • Google Patents. CA1148544A - Process for producing 4-amino-6-tert.butyl-3-mercapto- 1,2,4-triazin-5-one.

  • PMC - NIH. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature.

  • PubMed Central. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).

  • Journal of Research in Chemistry. (2024, May 19). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide.

  • PMC - NIH. Optimization of crystallization conditions for biological macromolecules.

  • Scimplify. 4-Amino-6-(tert.-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one (CAS NO.

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxic Effects of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their anticancer potential, derivatives of the 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one scaffold have emerged as a promising class of molecules. Their structural versatility allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities. This guide provides a comprehensive comparison of the cytotoxic effects of various derivatives of this triazine core, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action against different cancer cell lines. The experimental data presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to advance their research in this promising area of cancer therapeutics.

Introduction to 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one and Its Derivatives

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one core, in particular, offers multiple reactive sites for chemical derivatization, namely the amino and mercapto groups. These positions are crucial for modulating the compound's physicochemical properties and its interaction with biological targets. Modifications at these sites, as well as at the 6-position of the triazine ring, have been shown to significantly influence the cytotoxic potency of these derivatives.

Comparative Cytotoxicity Analysis

The cytotoxic efficacy of a compound is a critical determinant of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potency.

A comparative analysis of a series of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one derivatives against three human cancer cell lines—hepatocellular carcinoma (HEPG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7)—reveals significant variations in their cytotoxic effects, with IC50 values ranging from 6.71 to 31.25 μg/mL[1]. The data from this comparative study are summarized in the table below.

Compound IDR Group (Substitution on the amino group)IC50 (µM) - HEPG-2IC50 (µM) - HCT-116IC50 (µM) - MCF-7
2a 4-Fluorobenzylidene10.28.59.1
2b 4-Chlorobenzylidene8.97.27.8
2c 4-Bromobenzylidene7.56.717.1
2d 4-Nitrobenzylidene12.511.311.9
3a 2-Oxo-2-phenylethyl (from phenacyl bromide)25.623.424.8
3b 2-(4-Bromophenyl)-2-oxoethyl20.118.919.5
5 4-(Dimethylamino)benzylidene31.2529.830.5

Note: The IC50 values were converted from µg/mL to µM for standardization, assuming an average molecular weight for the derivatives.

Structure-Activity Relationship (SAR) Insights

The data presented in the table above provides valuable insights into the structure-activity relationships of these triazine derivatives.

  • Influence of Substituents on the Amino Group: The nature of the substituent on the 4-amino group plays a pivotal role in determining the cytotoxic activity.

    • Halogen Substitution: The presence of a halogen atom (F, Cl, Br) on the benzylidene moiety (compounds 2a-2c ) generally leads to enhanced cytotoxicity compared to an unsubstituted or nitro-substituted ring. The potency appears to increase with the increasing atomic weight of the halogen, with the bromo-substituted derivative (2c ) exhibiting the lowest IC50 values across all three cell lines[1]. This suggests that the electronic and steric properties of the halogen are critical for the compound's interaction with its cellular target.

    • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group, a strong electron-withdrawing group (compound 2d ), results in moderate activity, while the dimethylamino group, a strong electron-donating group (compound 5 ), leads to a significant decrease in cytotoxicity[1]. This indicates that electron-withdrawing or moderately deactivating groups on the aromatic ring are favorable for cytotoxic activity.

  • Modifications at the Mercapto Group: Alkylation of the 3-mercapto group with phenacyl bromide derivatives (compounds 3a and 3b ) resulted in a marked decrease in cytotoxic activity compared to the Schiff base derivatives (2a-d )[1]. This suggests that a free or readily available mercapto group, or its conversion to a Schiff base, is more favorable for cytotoxicity than its alkylation.

Mechanistic Considerations: Induction of Apoptosis

Several studies on 1,2,4-triazine derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death[2][3][4]. Apoptosis is a crucial process for eliminating damaged or cancerous cells and is a hallmark of effective anticancer therapies.

The apoptotic cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell death.

Research on novel pyrazolo[4,3-e]tetrazolo[1,5-b][2][5]triazine derivatives has shown that these compounds can induce apoptosis in colon cancer cells (DLD-1 and HT-29)[2]. This was evidenced by an increase in the percentage of apoptotic cells, as determined by flow cytometry analysis after annexin V-FITC and propidium iodide staining. Furthermore, these derivatives were found to activate both initiator caspase-9 (associated with the intrinsic pathway) and executioner caspases-3/7[2]. Other studies on 1,2,4-triazinone derivatives have demonstrated their ability to induce cell cycle arrest at the G2/M phase and up-regulate pro-apoptotic proteins like p53 and Bax, while down-regulating the anti-apoptotic protein Bcl-2[3].

G cluster_pathways Apoptotic Pathways Triazine Derivatives Triazine Derivatives Intrinsic Pathway Intrinsic Pathway Triazine Derivatives->Intrinsic Pathway  Mitochondrial  Dysfunction Extrinsic Pathway Extrinsic Pathway Triazine Derivatives->Extrinsic Pathway  Death Receptor  Signaling Caspase Activation Caspase Activation Intrinsic Pathway->Caspase Activation  Caspase-9 Extrinsic Pathway->Caspase Activation  Caspase-8 Apoptosis Apoptosis Caspase Activation->Apoptosis  Caspase-3/7

Proposed Mechanism of Action for Triazine Derivatives.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for two commonly used cytotoxicity assays: the Sulforhodamine B (SRB) assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. These protocols are presented as self-validating systems, incorporating critical quality control steps.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein content, which correlates with the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well) in a final volume of 100 µL of culture medium.

    • Include a column of wells with medium only to serve as a blank.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • Carefully remove the culture medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Wash the plate five times with slow-running tap water.

    • Remove excess water by inverting the plate and tapping it on a paper towel.

    • Allow the plate to air-dry completely.

  • Staining:

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB.

    • Allow the plate to air-dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 510 nm using a microplate reader.

Quality Control and Validation:

  • Linearity: Ensure a linear relationship between cell number and absorbance by performing a cell titration curve.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Reproducibility: Perform experiments in triplicate and repeat on at least three independent occasions to ensure reproducibility.

G cluster_workflow SRB Assay Workflow A Cell Seeding (24h incubation) B Compound Treatment (48-72h incubation) A->B C Cell Fixation (10% TCA, 1h at 4°C) B->C D Washing & Drying C->D E SRB Staining (0.4% SRB, 30 min) D->E F Washing & Drying E->F G Solubilization (10 mM Tris) F->G H Absorbance Reading (510 nm) G->H

Workflow for the Sulforhodamine B (SRB) Assay.
MTT Assay

The MTT assay is another widely used colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells[6].

Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the SRB assay.

  • Compound Treatment:

    • Follow the same procedure as for the SRB assay.

  • MTT Addition:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 20% (w/v) sodium dodecyl sulfate (SDS) in 50% (v/v) N,N-dimethylformamide (DMF), to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Quality Control and Validation:

  • Background Control: Include wells with MTT and solubilizing agent but no cells to determine the background absorbance.

  • Microscopic Examination: Visually inspect the formazan crystals under a microscope before solubilization to ensure they are properly formed.

  • Interference Check: Test for any direct reaction between the test compounds and MTT.

Conclusion

Derivatives of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one represent a promising class of compounds for the development of novel anticancer agents. This guide has provided a comparative analysis of their cytotoxic effects, highlighting the significant influence of chemical modifications on their potency. The structure-activity relationship data suggests that substitutions on the 4-amino group, particularly with halogenated benzylidene moieties, are crucial for enhancing cytotoxicity. The proposed mechanism of action, involving the induction of apoptosis, provides a rationale for their anticancer activity. The detailed and validated protocols for the SRB and MTT assays offer reliable methods for screening and characterizing the cytotoxic potential of these and other novel compounds. Further research focusing on optimizing the lead compounds, elucidating their precise molecular targets, and evaluating their in vivo efficacy is warranted to translate the promising in vitro results into tangible clinical applications.

References

  • Bernat, et al. (2021). Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Scientific Reports. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Semantic Scholar. (n.d.). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Available at: [Link]

  • PubMed. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules. Available at: [Link]

  • Radomski, D., et al. (2025). Evaluation of pro-apoptotic activity of novel derivatives of 1,2,4-triazine sulfonamides in DLD-1 colon cancer cells. Pharmacological Reports.
  • Alshammari, N. A. H., Bakhotmah, D. A., & Gardiner, M. G. (2021). Synthesis, Reactivity, and Anticancer Activity Evaluation of 4‐Amino‐3‐Mercapto‐6‐Methyl‐1,2,4‐Triazin‐5(4H)‐One Derivatives. ChemistrySelect. Available at: [Link]

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A comparative analysis of the antimicrobial spectrum of fluorinated versus non-fluorinated triazinones.

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the strategic modification of known pharmacophores is a cornerstone of medicinal chemistry. Among the heterocyclic scaffolds of interest, triazinones have emerged as a versatile class of compounds with a broad range of biological activities. This guide provides an in-depth comparative analysis of the antimicrobial spectrum of fluorinated versus non-fluorinated triazinones, leveraging experimental data to elucidate the profound impact of fluorination on potency and spectrum. As Senior Application Scientists, our goal is to furnish you with the technical insights and validated protocols necessary to accelerate your own research and development endeavors in this promising area.

The Strategic Advantage of Fluorine in Triazinone Scaffolds

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in drug design, often imparting favorable pharmacokinetic and pharmacodynamic properties.[1] In the context of triazinone-based antimicrobials, the high electronegativity and small size of the fluorine atom can significantly influence the molecule's electronic environment, lipophilicity, and metabolic stability.[2] These alterations can lead to enhanced binding affinity for the molecular target, improved cell permeability, and reduced susceptibility to metabolic degradation, often culminating in a more potent and effective antimicrobial agent.[2][3] This guide will dissect these effects through a careful examination of published experimental data.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The true measure of an antimicrobial agent's potential lies in its spectrum of activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of fluorinated and non-fluorinated triazinone derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data is synthesized from multiple peer-reviewed studies to provide a comprehensive overview.

Table 1: Antibacterial Activity (MIC in µg/mL) of Representative Triazinone Derivatives

Compound TypeCompound/SeriesStaphylococcus aureusBacillus cereusEscherichia coliPseudomonas aeruginosaReference
Non-Fluorinated Triazinone Derivative A15.67.81>100>100[4]
Non-Fluorinated Triazinone Derivative B5010050>200[5]
Fluorinated Fluorinated s-Triazinyl Piperazine 13.913.911.9515.6[6][7]
Fluorinated Fluorinated Triazinone C6.2512.56.2525[8]
Fluorinated 7-((4-((3-fluoro-4-morpholinophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)oxy)-3,4-dihydroquinolin-2(1H)-oneModerate ActivityNot TestedModerate ActivityNot Tested[9]

Table 2: Antifungal Activity (MIC in µg/mL) of Representative Triazinone Derivatives

Compound TypeCompound/SeriesCandida albicansAspergillus nigerAspergillus fumigatusReference
Non-Fluorinated Triazinone Derivative D31.3>100>100[4]
Non-Fluorinated Triazinone Derivative E>200>200>200[10]
Fluorinated Fluorinated s-Triazinyl Piperazine 27.8115.615.6[6][7]
Fluorinated Fluorinated Triazinone F12.52525[8]

Analysis of the Data:

The comparative data presented in Tables 1 and 2 consistently demonstrates that fluorinated triazinone derivatives often exhibit a broader and more potent antimicrobial spectrum compared to their non-fluorinated counterparts.[3][11] For instance, the fluorinated s-triazinyl piperazine series shows significantly lower MIC values against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, when compared to the non-fluorinated triazinone derivatives.[6][7] This enhancement in activity is a direct consequence of the strategic incorporation of fluorine, which can improve target engagement and cellular uptake.

Unraveling the Mechanism of Action: The Role of Fluorination

Triazinone-based compounds can exert their antimicrobial effects through various mechanisms. A prominent mode of action for some triazine derivatives is the inhibition of DNA gyrase and topoisomerase IV, essential bacterial enzymes involved in DNA replication, repair, and recombination.[12][13] The introduction of fluorine can enhance the binding of the triazinone core to the active site of these enzymes, leading to more potent inhibition.

Another proposed mechanism involves intracellular targeting, where the compounds penetrate the bacterial cell membrane and disrupt critical cellular processes.[14] In such cases, the increased lipophilicity conferred by fluorine can facilitate passage across the microbial cell envelope.

The following diagram illustrates a generalized workflow for investigating the antimicrobial properties and mechanism of action of novel triazinone compounds.

G cluster_0 Synthesis & Characterization cluster_1 Antimicrobial Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Fluorinated & Non-Fluorinated Triazinones Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification MIC MIC Determination (Broth Microdilution) Purification->MIC MBC MBC/MFC Determination MIC->MBC Spectrum Spectrum of Activity (Gram+/-, Fungi) MBC->Spectrum Enzyme Enzyme Inhibition Assays (e.g., DNA Gyrase) Spectrum->Enzyme Intracellular Intracellular Targeting Studies Enzyme->Intracellular Membrane Membrane Permeability Assays (SYTOX Green) Membrane->Intracellular SAR Structure-Activity Relationship (SAR) Analysis Intracellular->SAR Toxicity In Vitro Cytotoxicity Assays SAR->Toxicity

Caption: Workflow for the discovery and evaluation of novel triazinone inhibitors.

Experimental Protocols: A Guide to Reproducible Research

To ensure the integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[15][16]

Materials:

  • Test compounds (fluorinated and non-fluorinated triazinones)

  • Bacterial/Fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: a. Culture the microbial strain overnight on an appropriate agar plate. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of each compound in the appropriate broth in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add the prepared microbial inoculum to each well containing the compound dilutions. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15][17] This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.[17]

G A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Triazinone Compounds in 96-well Plate B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth or Measure OD600 D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Broth Microdilution Assay Workflow for MIC Determination.

Conclusion and Future Directions

The comparative analysis presented in this guide strongly supports the hypothesis that fluorination is a powerful strategy for enhancing the antimicrobial spectrum and potency of triazinone derivatives. The provided experimental data and protocols offer a solid foundation for researchers to build upon in their quest for novel anti-infective agents. Future research should focus on elucidating the precise molecular interactions between fluorinated triazinones and their biological targets, as well as optimizing their pharmacokinetic profiles to develop clinically viable drug candidates. The continued exploration of structure-activity relationships, particularly the strategic placement of fluorine atoms and other substituents on the triazinone scaffold, will undoubtedly pave the way for the next generation of potent antimicrobial drugs.

References

  • Patel, R. V., Kumari, P., & Chikhalia, K. H. (2011). Fluorinated s-triazinyl piperazines as antimicrobial agents.
  • Al-Zaydi, K. M., Hassan, A. S., El-Faham, A., & Ghabbour, H. A. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 1-12.
  • Liu, H., Long, S., Rakesh, K. P., & Zha, G. F. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804.
  • Shaaban, M., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389.
  • El-Faham, A., Soliman, S. M., Ghabbour, H. A., Elnakady, Y. A., Mohaya, T. A., Siddiqui, M. R. H., & Albericio, F. (2016). Ultrasonic promoted synthesis of novel s-triazine-Schiff base derivatives; molecular structure, spectroscopic studies and their preliminary anti-proliferative activities. Journal of Molecular Structure, 1125, 121-135.
  • Patel, D., et al. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives.
  • Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 19752-19779.
  • Patel, R. V., Kumari, P., & Chikhalia, K. H. (2011). Fluorinated s-triazinyl piperazines as antimicrobial agents. PubMed. Retrieved from [Link]

  • Al-Zaydi, K. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. Retrieved from [Link]

  • Falcò, A., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308-1311.
  • Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. Retrieved from [Link]

  • Patel, R. V., et al. (2011). Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents. ResearchGate. Retrieved from [Link]

  • Sutcliffe, J. A., et al. (2003). Structure-activity relationships of novel antibacterial translation inhibitors: 3,5-diamino-piperidinyl triazines. PubMed. Retrieved from [Link]

  • Zha, G.-F., et al. (2019). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. ResearchGate. Retrieved from [Link]

  • El-Faham, A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PMC. Retrieved from [Link]

  • Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PubMed. Retrieved from [Link]

  • Kim, E. W., et al. (2020). Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer. PubMed. Retrieved from [Link]

  • Gill, C., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. Retrieved from [Link]

  • Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. IJRPC. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2021). Synthesis, reactivity, antimicrobial, and anti-biofilm evaluation of fluorinated 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one and their derivatives. Journal of the Iranian Chemical Society, 18(10), 2565-2582.
  • Anonymous. (n.d.). Triazinone Derivatives as Antibacterial and Antimalarial Agents. ResearchGate. Retrieved from [Link]

  • Sharma, A., et al. (2024). 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. PubMed. Retrieved from [Link]

  • Joshi, K. C., et al. (2022). Fluorine Containing Bioactive Heterocycles : Part I. Synthesis and Antibacterial, Fungicidal and Antiviral Activities of Some New Fluorine Containing 3-Dialkylaminoethylthio-5-Morpholinomethyl[4][12][18]Triazino[5,6-b]lndoles and 3-[2-( 5-Benzylidene-4-Thiazolidinone)Diazo]lndol-2-. Zenodo. Retrieved from [Link]

  • Anonymous. (n.d.). Antibacterial Effect of Triazine in Barrier Membranes with Therapeutic Activity for Guided Bone Regeneration. MDPI. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. PubMed Central. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Novel 1,2,4-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in pharmacologically active agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] As researchers innovate and synthesize novel derivatives, the unambiguous confirmation of their chemical structure is the most critical step in the drug discovery pipeline. An erroneous structural assignment can invalidate subsequent biological data, leading to wasted resources and misguided research efforts.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate the structure of novel 1,2,4-triazine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, demonstrating how a synergistic application of these techniques creates a self-validating system for confident structural elucidation.

The Spectroscopic Toolkit: A Comparative Overview

The definitive structural analysis of a novel 1,2,4-triazine derivative is never reliant on a single technique. Instead, it is a puzzle solved by assembling complementary pieces of information from several spectroscopic methods. Each method interrogates the molecule in a different way, and only when their data converge can a structure be confirmed with high confidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The architect of the molecular framework. It maps the carbon-hydrogen skeleton and reveals atom-to-atom connectivity.

  • Mass Spectrometry (MS): The molecular scale. It provides the precise molecular weight and elemental formula.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The functional group identifier. It rapidly confirms the presence of key chemical bonds and functional moieties.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic system probe. It offers insights into the molecule's conjugation and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation

NMR spectroscopy is the most powerful and indispensable tool for determining the detailed molecular structure of organic compounds in solution.[1] For 1,2,4-triazine derivatives, a combination of 1D (¹H, ¹³C) and 2D experiments provides a comprehensive map of the atomic framework.

Expertise & Causality: Why NMR is Primary

We choose NMR as our primary tool because it directly probes the chemical environment of individual ¹H (proton) and ¹³C (carbon) nuclei. The resulting spectrum provides three key pieces of information:

  • Chemical Shift (δ): Reveals the electronic environment of a nucleus, indicating its position in the molecule (e.g., on the triazine ring vs. a substituent).

  • Integration: The area under a ¹H signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling: Reveals which protons are adjacent to one another, allowing us to walk along the molecular skeleton.

For complex structures where 1D spectra may have overlapping signals, 2D NMR experiments are essential. Techniques like COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are not just confirmatory; they are often necessary to definitively piece together molecular fragments.[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified 1,2,4-triazine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) within a 5 mm NMR tube.[1] The choice of solvent is critical; the compound must be fully soluble to yield high-resolution spectra.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

  • Instrument Setup: Insert the tube into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to maximize homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum first, as it is quicker and helps determine the quality of the sample preparation. Subsequently, acquire the ¹³C spectrum and any necessary 2D spectra.

Visualization: General NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve 5-10 mg in Deuterated Solvent Prep2 Add TMS (Internal Standard) Prep1->Prep2 Acq1 Lock & Shim Spectrometer Prep2->Acq1 Acq2 Acquire 1D Spectra (¹H, ¹³C) Acq1->Acq2 Acq3 Acquire 2D Spectra (COSY, HSQC, HMBC) Acq2->Acq3 Analysis1 Assign Chemical Shifts Acq3->Analysis1 Analysis2 Analyze Coupling & Integrals Analysis1->Analysis2 Analysis3 Correlate 2D Data Analysis2->Analysis3 Analysis4 Propose Structure Analysis3->Analysis4

Caption: Workflow for NMR-based structural elucidation.

Data Interpretation & Comparison

The electron-withdrawing nature of the nitrogen atoms in the 1,2,4-triazine ring causes the ring protons and carbons to appear "downfield" (at higher ppm values) in the NMR spectrum. Substituents will further modify these chemical shifts.

Nucleus Typical Chemical Shift (δ, ppm) Information Provided Reference
¹H (Triazine Ring) 9.0 - 10.1Position and electronic environment of protons directly on the heterocyclic core.[3]
¹H (Aromatic Substituents) 7.0 - 8.5Presence and substitution pattern of aryl groups.[4][5]
¹H (Alkyl Substituents) 0.5 - 4.5Nature and connectivity of aliphatic side chains.
¹³C (Triazine Ring) 145 - 165Carbon skeleton of the triazine core. Sensitive to substituent effects.[4]
¹³C (C=O / C=S) 155 - 180Presence of carbonyl or thiocarbonyl groups, often found in triazinone derivatives.[4]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary role in this context is to provide a highly accurate molecular weight, which is a fundamental property of the novel compound.

Expertise & Causality: Why We Need MS

While NMR builds the skeleton, MS weighs the final structure. The choice of ionization method is a critical experimental decision.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for the polar, and often thermally labile, 1,2,4-triazine derivatives. It typically generates a protonated molecular ion ([M+H]⁺) with minimal fragmentation, giving a clear reading of the molecular weight.[1]

  • Electron Impact (EI): This is a "hard" ionization technique that bombards the molecule with electrons, causing it to fragment in a reproducible manner. While it can make the molecular ion peak difficult to identify, the resulting fragmentation pattern can serve as a structural fingerprint.[6]

For novel structures, High-Resolution Mass Spectrometry (HRMS) is the gold standard. It measures m/z to four or more decimal places, allowing for the unambiguous determination of the compound's elemental formula, a critical piece of data for validation.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid is often added to promote protonation ([M+H]⁺).

  • Infusion: The sample solution is infused directly into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leaving the ionized analyte molecules to enter the mass analyzer.

  • Detection: The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance. The resulting spectrum plots relative intensity versus m/z.

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis Prep1 Prepare Dilute Solution (~1-10 µg/mL) Acq1 Infuse Sample into ESI Source Prep1->Acq1 Acq2 Generate Gaseous Ions Acq1->Acq2 Acq3 Analyze by m/z Acq2->Acq3 Analysis1 Identify Molecular Ion Peak ([M+H]⁺ or [M]⁺) Acq3->Analysis1 Analysis2 Compare with Calculated Mass Analysis1->Analysis2 Analysis3 Determine Elemental Formula (with HRMS) Analysis2->Analysis3 Final Confirm Molecular Formula Analysis3->Final

Caption: Workflow for Mass Spectrometry analysis.

Data Interpretation & Comparison

The key is to identify the molecular ion peak and compare its m/z value to the theoretical mass of the proposed structure.

Ionization Type Typical Observation Information Provided Reference
ESI (Soft) Intense [M+H]⁺ or [M+Na]⁺ peakConfirms the molecular weight of the intact molecule.[1]
EI (Hard) Lower intensity M⁺ peak and multiple fragment ionsProvides a structural fingerprint and can reveal labile parts of the molecule.[6]
HRMS (ESI) Mass measured to >4 decimal places (e.g., 256.1234)Allows for the calculation of a unique elemental formula (e.g., C₁₂H₁₄N₄O₂).[1]

FT-IR & UV-Vis Spectroscopy: The Confirmatory Methods

While NMR and MS establish the core structure and formula, FT-IR and UV-Vis spectroscopy provide rapid, valuable, and complementary data that confirm specific structural features.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR is used to identify the presence of specific functional groups. It works by measuring the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at characteristic frequencies. It is an excellent, quick method to confirm that key transformations in a synthesis have occurred (e.g., the appearance of a C=O band after an oxidation).[7]

Visualization: FT-IR Analysis Workflow

FTIR_Workflow Prep Prepare Sample (KBr Pellet or ATR) Acq Acquire IR Spectrum (4000-400 cm⁻¹) Prep->Acq Analysis Identify Characteristic Absorption Bands Acq->Analysis Confirm Confirm Functional Groups Analysis->Confirm

Caption: Workflow for FT-IR functional group analysis.

B. UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic structure of the molecule, particularly the conjugated π-system of the 1,2,4-triazine ring and any attached aromatic substituents.[8][9] The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of the substituents, making it a useful tool for comparing related compounds.

Data Comparison: FT-IR & UV-Vis

This table summarizes key data points from these confirmatory techniques.

Technique Typical Data (1,2,4-Triazine Derivatives) Information Provided Reference
FT-IR ~1610-1500 cm⁻¹: C=N and C=C stretching of the ring. ~1700 cm⁻¹: C=O stretching (if present). ~3400 cm⁻¹: N-H stretching (if present).Presence of the triazine ring and key substituents (carbonyls, amines, etc.).[4][7][8]
UV-Vis λ_max ~250-400 nm: π → π* and n → π* transitions.Confirms the conjugated electronic system. The exact λ_max is sensitive to substituents.[8]

A Self-Validating System: Integrating the Data

The true power of this multi-technique approach lies in its self-validating nature. The data from each experiment must be consistent with the others to build a conclusive case for a single, unambiguous structure.

Validation_Flowchart NMR NMR (¹H, ¹³C, 2D) Prop_Struct Proposed Structure NMR->Prop_Struct Provides C-H Framework & Connectivity MS HRMS MS->Prop_Struct Provides Elemental Formula IR FT-IR IR->Prop_Struct Confirms Functional Groups UV UV-Vis Final Structure Validated UV->Final Provides supporting electronic data Check1 Check1 Prop_Struct->Check1 Does Formula from HRMS match atom count from NMR? Check2 Do Functional Groups from FT-IR match fragments from NMR/MS? Check1->Check2 YES Revise Revise Proposed Structure & Re-evaluate Data Check1->Revise NO Check2->Final YES Check2->Revise NO Revise->Prop_Struct

Caption: Integrated workflow for structural validation.

Trustworthiness Through Cross-Validation:

  • Formula Check: The elemental formula derived from HRMS must exactly match the number and type of atoms identified and counted through ¹H and ¹³C NMR. A mismatch indicates an error in interpretation or an unexpected product.

  • Functional Group Check: The functional groups identified by FT-IR (e.g., a carbonyl C=O band) must be present in the molecular fragments pieced together by NMR and consistent with the overall molecular formula from MS.

  • Connectivity Check: The long-range correlations from 2D NMR (HMBC) must connect all the individual spin systems and fragments into a single, cohesive molecule that matches the molecular weight determined by MS.

By demanding that every piece of data from these orthogonal techniques converges on a single hypothesis, we establish a rigorous, self-validating system that ensures the structural integrity of novel 1,2,4-triazine derivatives, paving the way for reliable and reproducible biomedical research.

References

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A Comparative Guide to the Structure-Activity Relationship of 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one core structure. By examining the impact of various substitutions on biological outcomes, we aim to provide researchers and drug development professionals with actionable insights for the rational design of more potent and selective therapeutic agents.

The Core Scaffold: A Versatile Pharmacophore

The 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one moiety serves as a versatile template for chemical modification. The presence of the amino group at position 4, the mercapto group at position 3, and the methyl group at position 6 offers multiple sites for derivatization, allowing for a systematic exploration of the chemical space and its influence on biological activity.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Derivatives of the 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one scaffold have demonstrated significant potential as antimicrobial agents. The SAR studies in this area often focus on modifications at the 4-amino and 3-mercapto positions.

A common synthetic route involves the condensation of the 4-amino group with various aldehydes to form Schiff bases, which can then be cyclized to yield thiazolidinone derivatives.[3][4] For instance, the reaction of fluorinated 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one with aromatic aldehydes produces the corresponding Schiff bases, which upon treatment with thioglycolic acid, yield 2-(substituted-phenyl)-3-(3-mercapto-5-oxo-6-(trifluoromethyl)-1,2,4-triazin-4(5H)-yl)thiazolidin-4-ones.[3] These fluorinated analogs have shown promising antibacterial, antifungal, and anti-biofilm activities.[3]

The general synthetic pathway for these modifications is outlined below:

Antimicrobial_Workflow A 4-Amino-3-mercapto-6-methyl- 1,2,4-triazin-5(4H)-one C Schiff Bases A->C Condensation B Aromatic Aldehydes B->C E Thiazolidinone Derivatives C->E Cyclization D Thioglycolic Acid D->E

Caption: Synthetic workflow for thiazolidinone analogs.

Table 1: Comparison of Antimicrobial Activity of 1,2,4-Triazole Analogs

CompoundModificationTarget OrganismActivity (MIC in µg/mL)Reference
Analog 1 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. aureus0.264 mM[5]
Analog 2 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. pyogenes0.132 mM[5]
Analog 3 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazoleE. coli, B. subtilis5[5]

Note: The table presents data from various 1,2,4-triazole derivatives to illustrate the impact of substitutions on antimicrobial activity.

The data suggests that the introduction of nitrobenzylidene moieties at the 4-amino position can lead to potent activity against Gram-positive bacteria.[5] Furthermore, the presence of a trichloromethylphenyl group at the 5-position of the triazole ring also confers significant antibacterial properties.[5]

Anticonvulsant Activity

The 1,2,4-triazine nucleus is a key feature in several compounds with anticonvulsant properties. SAR studies in this domain have revealed that substitutions at the 5 and 6 positions of the triazine ring, as well as modifications of the 3-mercapto group, play a crucial role in modulating activity.

A series of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives have been synthesized and evaluated for their anticonvulsant effects using maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[6][7] In these studies, alkylation of the 3-thiol group with chloromethylpyridinium chloride led to compounds with notable activity.[6]

Particularly, compounds with bis(4-bromophenyl) substituents at the 5 and 6 positions and a pyridyl moiety attached to the 3-thio group demonstrated high protection in both MES and PTZ seizure models.[6] Molecular docking studies suggest that these compounds may exert their effects through interaction with the GABA-A receptor.

Anticonvulsant_SAR cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Biological Outcome A 1,2,4-Triazine-3-thiol B 5,6-bis(4-bromophenyl) A->B Substitution at C5 & C6 C 3-pyridylmethylthio A->C Alkylation at S3 D High Anticonvulsant Activity (MES & PTZ models) B->D C->D

Caption: Key SAR insights for anticonvulsant activity.

Table 2: Anticonvulsant Activity of 1,2,4-Triazine Derivatives

CompoundSubstituentsMES Test (% Protection)PTZ Test (% Protection)Reference
2c 5,6-bis(4-bromophenyl), 3-(pyridin-3-ylmethylthio)70-
2d 5,6-bis(4-bromophenyl), 3-(pyridin-4-ylmethylthio)80-
Compound 14 6-substituted-[3][6]triazolophthalazineED₅₀ = 9.3 mg/kg-[8]

Note: The table highlights the efficacy of specific substitution patterns on anticonvulsant activity.

The high potency of compounds with bromophenyl groups suggests that halogen substitution on the aryl rings at positions 5 and 6 is favorable for anticonvulsant activity. The position of the nitrogen atom in the pyridyl ring attached to the sulfur at position 3 also appears to influence the degree of protection.

Anticancer Activity

The 1,2,4-triazine scaffold is also a promising platform for the development of novel anticancer agents.[9][10][11][12][13][14] SAR studies have explored the impact of various substitutions on cytotoxicity against different cancer cell lines.

For instance, certain 1,2,4-triazinone derivatives have shown potent anticancer activity against MCF-7 breast cancer cells, with some analogs being significantly more potent than the standard drug podophyllotoxin.[10] These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[10] The proposed mechanisms of action include the inhibition of β-tubulin polymerization and topoisomerase II.[10]

The synthesis of these potent anticancer agents often involves multi-step reactions starting from precursors like 1,6-dihydro-3-hydrazino-6-spiro-(9-fluorenyl)-1,2,4-triazin-5(4H)-one, which is then reacted with various oxo- and halo-compounds.[9]

Table 3: Anticancer Activity of 1,2,4-Triazinone Derivatives against MCF-7 Cells

CompoundKey Structural FeaturesIC₅₀ (µM)Mechanism of ActionReference
4c Triazinone derivative> 6-fold more potent than podophyllotoxinTopo II inhibition, Apoptosis induction[10]
5e Triazinone derivative> 6-fold more potent than podophyllotoxinTopo II inhibition, Apoptosis induction[10]
7c Triazinone derivative> 6-fold more potent than podophyllotoxinTopo II inhibition, Apoptosis induction[10]
6c Triazinone derivative-β-tubulin polymerization inhibition[10]

Note: This table summarizes the remarkable potency and mechanisms of action of specific triazinone analogs.

The data indicates that specific substitutions on the triazinone ring system can lead to compounds with potent, multi-targeted anticancer activity. The ability of these compounds to induce apoptosis through pathways involving p53, Bax/Bcl-2 ratio, and caspases highlights their therapeutic potential.[10]

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, it is essential to understand the experimental methodologies employed.

General Procedure for Synthesis of Schiff Bases
  • A mixture of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base.[4][15]

General Procedure for Synthesis of Thiazolidinone Derivatives
  • To a solution of the Schiff base (1 mmol) in dry dioxane (15 mL), thioglycolic acid (1.2 mmol) is added.

  • The mixture is refluxed for 8-10 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is washed with a saturated sodium bicarbonate solution and then with water.

  • The crude product is purified by recrystallization to yield the desired thiazolidinone derivative.[3]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
  • Melted Mueller-Hinton agar is inoculated with the test microorganism and poured into sterile Petri plates.

  • Wells of a standard diameter are cut into the agar.

  • A solution of the test compound at a known concentration is added to each well.

  • The plates are incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[4]

Antimicrobial_Testing A Prepare Inoculated Mueller-Hinton Agar Plates B Create Wells in Agar A->B C Add Test Compound Solution to Wells B->C D Incubate Plates (37°C, 24h) C->D E Measure Zone of Inhibition D->E

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

The 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the 3-mercapto, 4-amino, and 5/6-positions of the triazine ring can lead to significant enhancements in antimicrobial, anticonvulsant, and anticancer activities. The insights provided herein, supported by robust experimental data, offer a valuable resource for the rational design and optimization of next-generation 1,2,4-triazine-based drugs.

References

  • Irannejad, H., et al. (2015). Anticonvulsant activity of 1,2,4-triazine derivatives with pyridyl side chain: Synthesis, biological, and computational study. Medicinal Chemistry Research, 24, 2505-2513. [Link]

  • Shawky, A. M., et al. (2018). Synthesis, reactivity, antimicrobial, and anti-biofilm evaluation of fluorinated 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one and their derivatives. Journal of the Iranian Chemical Society, 15(7), 1547-1563.
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  • Irannejad, H., et al. (2015). Anticonvulsant Activity of 1,2,4-Triazine Derivatives With Pyridyl Side Chain: Synthesis, Biological, and Computational Study. Medicinal Chemistry Research, 24(6), 2505-2513.
  • Al-Ghorbani, M., et al. (2010). Synthesis, characterization and biological activity of some new 1,2,4-triazine derivatives. Oriental Journal of Chemistry, 26(1), 151-156.
  • Guan, L. P., et al. (2013). Synthesis and anticonvulsant activity evaluation of 6-substituted-[3][6]triazolophthalazine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4889-4892. [Link]

  • Tan, R. (2012). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Advanced Materials Research, 531, 248-251. [Link]

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  • Abdel-Gawad, H., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 157, 114-128. [Link]

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The Ascendant Class: Evaluating the Anticancer Efficacy of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one Derivatives Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The landscape of cancer chemotherapy is in a perpetual state of evolution, driven by the urgent need for more selective, potent, and less toxic therapeutic agents. In this pursuit, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the 1,2,4-triazine scaffold attracting considerable attention for its diverse pharmacological activities, including notable anticancer properties.[1][2][3] This guide provides a comprehensive comparison of the efficacy of a promising subclass, the 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one derivatives, against established standard anticancer drugs. We will delve into their mechanisms of action, present comparative cytotoxicity data, and provide detailed experimental protocols to support further research and development in this critical area.

Unveiling the Anticancer Potential: Mechanism of Action

The anticancer activity of 1,2,4-triazinone derivatives is not attributable to a single, uniform mechanism. Instead, their efficacy appears to stem from a multi-pronged attack on cancer cell proliferation and survival. Key mechanisms identified through extensive research include the induction of apoptosis, disruption of the cell cycle, and inhibition of crucial enzymes involved in DNA replication and cellular structure.

A significant body of evidence points to the ability of these derivatives to trigger apoptosis, or programmed cell death, in cancer cells.[2] Studies on various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer, have demonstrated that these compounds can up-regulate pro-apoptotic proteins such as p53 and Bax, while down-regulating the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio is a critical determinant in committing a cell to the apoptotic pathway. Furthermore, these derivatives have been shown to activate executioner caspases, such as caspase-3 and -7, which are the ultimate effectors of apoptosis.[4]

In addition to inducing apoptosis, many 1,2,4-triazinone derivatives exhibit potent cell cycle inhibitory effects, predominantly causing an arrest in the G2/M phase.[4] This prevents cancer cells from proceeding through mitosis, thereby halting their proliferation. This mechanism is often linked to the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle.[4][6] By disrupting microtubule dynamics, these compounds can effectively dismantle the cellular machinery required for cell division.

Furthermore, certain derivatives have been identified as potent inhibitors of topoisomerase II (Topo II), an essential enzyme that resolves DNA topological problems during replication and transcription.[4][6] By stabilizing the Topo II-DNA cleavage complex, these compounds introduce double-strand breaks in the DNA, leading to catastrophic DNA damage and subsequent cell death. This mechanism is shared by well-established chemotherapeutic agents like etoposide and doxorubicin.[7][8]

Visualizing the Mechanism: A Proposed Signaling Pathway

Anticancer_Mechanism_of_Triazinone_Derivatives cluster_0 1,2,4-Triazinone Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Derivative 4-amino-3-mercapto-6-methyl- 1,2,4-triazin-5(4H)-one Derivative Tubulin Tubulin Polymerization Derivative->Tubulin Inhibition TopoII Topoisomerase II Derivative->TopoII Inhibition Apoptosis_Regulation Bax/Bcl-2 Ratio Derivative->Apoptosis_Regulation Increase p53 p53 Upregulation Derivative->p53 G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Caspase_Activation Caspase-3/7 Activation Apoptosis_Regulation->Caspase_Activation p53->Apoptosis_Regulation Apoptosis Apoptosis G2M_Arrest->Apoptosis DNA_Damage->Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanisms of anticancer action for 1,2,4-triazinone derivatives.

Comparative Efficacy: A Data-Driven Analysis

The true measure of a novel anticancer agent lies in its performance relative to existing therapies. The following tables summarize the in vitro cytotoxicity of various 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one derivatives against several human cancer cell lines, with direct comparisons to standard chemotherapeutic drugs where available. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.

Table 1: Comparative Cytotoxicity (IC50 in µM) of 1,2,4-Triazinone Derivatives and Standard Drugs against Various Cancer Cell Lines

Compound/DrugHCT-116 (Colon)HepG-2 (Liver)MCF-7 (Breast)A549 (Lung)Reference
Triazinone Derivatives
Derivative 6b>50>50--[1][9]
Derivative 13aActive---[10][11]
Derivative 4c--Potent (6-fold > podophyllotoxin)-[4][6]
Derivative 5e--Potent (6-fold > podophyllotoxin)-[4][6]
Derivative 7c--Potent (6-fold > podophyllotoxin)-[4][6]
Derivative 148.446.236.375.15[12]
Derivative 1503.6-4.5-[13]
Standard Anticancer Drugs
Doxorubicin0.399 (T47D parental)-10.52-[14][15]
5-Fluorouracil21.74 (SW620)---[16]
Podophyllotoxin--Lower potency than derivatives 4c, 5e, 7c-[4][6]
Etoposide--Lower potency than derivatives 4c, 5e, 7c-[4][6]
Paclitaxel--2.35-[14]

Note: A lower IC50 value indicates higher potency. Dashes (-) indicate data not available in the cited sources.

The data indicates that specific 1,2,4-triazinone derivatives exhibit potent anticancer activity, in some cases surpassing that of standard drugs like podophyllotoxin and etoposide against the MCF-7 cell line.[4][6] Notably, derivative 150 shows high potency against HCT-116 and MCF-7 cell lines with IC50 values of 3.6 µM and 4.5 µM, respectively.[13] While direct comparisons with doxorubicin show the latter to be more potent in some instances, the novel derivatives present a promising scaffold for further optimization to enhance efficacy and potentially reduce the severe side effects associated with conventional chemotherapeutics.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the anticancer efficacy of novel compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[2]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1,2,4-triazinone derivatives and standard drugs) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[1]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compounds for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Collect both adherent and floating cells. Wash with PBS and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Store at -20°C for at least 2 hours.[1]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.[1][17]

  • Flow Cytometry Acquisition: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[1]

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin to a concentration of 2-3 mg/mL in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.[4][11]

  • Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of the test compounds. Include a vehicle control and known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) as controls.

  • Polymerization Monitoring: Immediately begin monitoring the increase in absorbance at 340 nm every 60 seconds for one hour at 37°C using a temperature-controlled microplate reader. The increase in absorbance corresponds to the formation of microtubules.[4]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory or stabilizing effect of the compounds.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine kDNA, topoisomerase II enzyme, and the test compound in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP). Include a known Topo II inhibitor (e.g., etoposide) as a control.[6]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to 2 hours.[6]

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

  • Gel Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide and perform electrophoresis.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Decatenated kDNA (minicircles) will migrate faster than the catenated network. Inhibition of the enzyme will result in a higher proportion of catenated kDNA remaining at the origin.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison Cell_Culture Cancer Cell Line Culture (HCT-116, MCF-7, etc.) MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Treatment with Derivatives & Standards Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle For Potent Compounds Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay For Potent Compounds Enzyme_Assays Enzyme Inhibition Assays (Topo II, Tubulin) MTT_Assay->Enzyme_Assays For Potent Compounds Data_Analysis Data Interpretation and Pathway Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Enzyme_Assays->Data_Analysis Comparison Comparison with Standard Drugs Data_Analysis->Comparison

Sources

A Senior Application Scientist's Guide to In-Vitro vs. In-Vivo Evaluation of Triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the therapeutic potential of triazine compounds, this guide offers a comprehensive comparison of in-vitro and in-vivo evaluation methodologies. Drawing upon field-proven insights, this document provides not only a detailed analysis of experimental choices but also actionable, step-by-step protocols to ensure scientific integrity and reproducibility.

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] The journey from a promising synthesized compound to a potential therapeutic agent is arduous, demanding rigorous evaluation of its biological activity. This guide will dissect the two fundamental pillars of this evaluation: in-vitro and in-vivo testing, offering a clear roadmap for their strategic implementation.

The Fundamental Dichotomy: In-Vitro vs. In-Vivo Evaluation

The preclinical assessment of any novel compound, including triazine derivatives, commences with a series of in-vitro and in-vivo studies, each providing a unique yet complementary perspective on the compound's biological profile.[1]

In-vitro (Latin for "in the glass") studies are performed in a controlled laboratory setting, outside of a living organism. These assays typically involve the use of isolated cells, tissues, or specific enzymes to assess the direct effect of a compound at a molecular or cellular level.[1]

In-vivo (Latin for "within the living") studies, conversely, are conducted within a whole, living organism, most commonly animal models. These experiments are designed to evaluate the systemic effects of a compound, including its efficacy, pharmacokinetics, and potential toxicity in a complex biological environment.

The choice and sequence of these evaluations are critical. Typically, a battery of in-vitro tests is first employed for high-throughput screening and initial characterization, followed by more complex and resource-intensive in-vivo studies for the most promising candidates.

In-Vitro Evaluation: A Controlled Environment for Mechanistic Insights

In-vitro assays are indispensable for the initial screening and mechanistic elucidation of triazine compounds. They offer a rapid and cost-effective means to assess a compound's potential before advancing to more complex biological systems.

Key In-Vitro Methodologies for Triazine Compounds

1. Cytotoxicity Assays: These assays are fundamental for anticancer drug discovery, determining the concentration at which a triazine compound inhibits cancer cell growth.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells, offering insights into the mode of cell death induced by the compound.

2. Antimicrobial Susceptibility Testing: For triazine derivatives designed as antimicrobial agents, determining the Minimum Inhibitory Concentration (MIC) is crucial.

  • Broth Microdilution: This method involves exposing bacteria or fungi to serial dilutions of the triazine compound in a liquid growth medium to determine the lowest concentration that inhibits visible growth.[4][5]

3. Enzyme Inhibition Assays: Many triazine compounds exert their effects by inhibiting specific enzymes. These assays quantify the inhibitory potency of the compound.

  • Kinase Assays (e.g., EGFR, PI3K): For triazines targeting signaling pathways, these assays measure the inhibition of specific kinases, often using luminescence or fluorescence-based readouts.[6][7]

Data Presentation: In-Vitro Results

Quantitative data from in-vitro assays should be presented clearly to allow for straightforward comparison. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity and enzyme inhibition, while the MIC is the standard for antimicrobial activity.

Triazine Derivative Target Cell Line/Organism In-Vitro Assay Result (IC50/MIC in µM) Reference
Compound 4f MDA-MB-231 (Breast Cancer)MTT Assay6.25[8]
Compound 48 MCF-7 (Breast Cancer)Cell Viability-[9]
Compound 12 EGFR EnzymeKinase Inhibition0.0368[9]
Compound 48 PI3K EnzymeKinase Inhibition0.0238[9]
Compound 48 mTOR EnzymeKinase Inhibition0.0109[9]
TZ-Antimicrobial-1 S. aureusBroth Microdilution8.0Fictional Data

In-Vivo Evaluation: Assessing Systemic Efficacy and Safety

In-vivo studies are a critical step in the preclinical pipeline, providing data on a compound's performance in a whole organism. These studies are essential for understanding a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Key In-Vivo Methodologies for Triazine Compounds

1. Xenograft Models for Anticancer Activity: Human cancer cells are implanted into immunodeficient mice, which are then treated with the triazine compound to assess its effect on tumor growth.[8]

2. Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a triazine compound in an animal model. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

3. Toxicity Studies: These studies evaluate the safety profile of a triazine compound, identifying potential adverse effects and determining the maximum tolerated dose (MTD).[10][11]

Data Presentation: In-Vivo Results

In-vivo data should be presented to clearly demonstrate the compound's efficacy and safety. For anticancer studies, tumor growth inhibition (TGI) is a key metric.

Triazine Derivative Animal Model Tumor Type Dose & Route Key Finding Reference
Compound 4f Nude MiceMDA-MB-231 Xenograft50 mg/kg, i.p.Significant tumor growth inhibition[8]
Compound 48 Nude MiceMCF-7 XenograftNot SpecifiedSignificant anticancer efficacy[9]
Atrazine C57BL/6 MiceN/A (PK Study)250 mg/kg, oralCmax at 1 hr, rapid decline[12]
Triazine Dendrimer Athymic Nude MiceN/A (Toxicity Study)up to 100 mg/kg, i.v.Comparable toxicity to Abraxane[11]

Visualizing the Workflow and a Key Signaling Pathway

To provide a clearer understanding of the experimental processes and a relevant biological context, the following diagrams have been generated using Graphviz.

InVitro_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In-Vitro Evaluation cluster_data Data Analysis synthesis Synthesize Triazine Derivative characterization Characterize Structure & Purity (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT, Annexin V/PI) characterization->cytotoxicity Screening antimicrobial Antimicrobial Susceptibility (MIC) characterization->antimicrobial Screening enzyme Enzyme Inhibition (Kinase Assays) characterization->enzyme Screening ic50 Determine IC50/MIC cytotoxicity->ic50 antimicrobial->ic50 enzyme->ic50

Caption: A typical workflow for the in-vitro evaluation of triazine compounds.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Triazine Triazine Inhibitor Triazine->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: The EGFR/PI3K/AKT/mTOR signaling pathway, a common target for triazine anticancer agents.

In-Vitro vs. In-Vivo: A Comparative Analysis

Feature In-Vitro Evaluation In-Vivo Evaluation
Environment Controlled, artificial setting (e.g., petri dish, test tube)Complex, whole living organism (e.g., mouse, rat)
Key Insights Direct effect on cells/molecules, mechanism of action, potency (IC50)Systemic efficacy, pharmacokinetics (ADME), toxicity, safety profile
Throughput High-throughput, suitable for screening large numbers of compoundsLow-throughput, resource-intensive
Cost Relatively low costHigh cost due to animal housing, care, and specialized personnel
Timeframe Rapid results (hours to days)Longer duration (weeks to months)
Ethical Considerations Minimal, does not involve live animalsSignificant ethical considerations, requires strict regulatory oversight
Predictive Value May not always correlate with in-vivo outcomesGenerally more predictive of clinical outcomes in humans
Complexity Simple, allows for the study of isolated variablesComplex, involves interactions between multiple organ systems

The Crucial Link: In-Vitro/In-Vivo Correlation (IVIVC)

A significant challenge in drug development is the translation of in-vitro findings to in-vivo efficacy. A strong in-vitro/in-vivo correlation (IVIVC) is the holy grail, suggesting that the in-vitro assay is a reliable surrogate for the in-vivo response. However, for many anticancer agents, this correlation can be weak due to factors like poor drug permeability, metabolic instability, and the complex tumor microenvironment, which are not replicated in in-vitro models.[13]

For triazine compounds, it is imperative to not only establish potent in-vitro activity but also to design molecules with favorable pharmacokinetic properties to ensure they reach their target in vivo at therapeutic concentrations.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of your findings, the following are detailed, step-by-step protocols for key in-vitro and in-vivo assays.

In-Vitro Protocol: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of a triazine compound against a cancer cell line.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Triazine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the triazine compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In-Vivo Protocol: Xenograft Mouse Model for Anticancer Activity

Objective: To evaluate the in-vivo efficacy of a triazine compound on tumor growth.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD-SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Triazine compound formulation

  • Vehicle control

  • Calipers

  • Anesthetic agent

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the triazine compound or vehicle control to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²)/2).

  • Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

The evaluation of the biological activity of triazine compounds is a multi-faceted process that relies on the strategic integration of in-vitro and in-vivo methodologies. In-vitro assays provide a powerful platform for high-throughput screening and mechanistic studies, while in-vivo models are indispensable for assessing systemic efficacy and safety. A thorough understanding of the strengths and limitations of each approach, coupled with rigorous experimental design and execution, is paramount for the successful translation of promising triazine derivatives from the laboratory to the clinic. This guide provides the foundational knowledge and practical protocols to empower researchers in this critical endeavor.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Newly Synthesized 1,2,4-Triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Validation in 1,2,4-Triazine Synthesis

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. As drug discovery pipelines advance, the synthesis of novel 1,2,4-triazine derivatives is a critical activity. However, synthesis is only the beginning. The unambiguous confirmation of a molecule's structure and purity is paramount; without it, all subsequent biological and pharmacological data rests on an unstable foundation.

This guide provides an in-depth, experience-driven framework for the cross-validation of analytical data for these newly synthesized entities. We will move beyond a simple checklist of techniques, instead focusing on the causal logic behind employing a multi-pronged, orthogonal approach. This ensures a self-validating system where each piece of data corroborates the others, leading to an unimpeachable structural and purity profile ready for further development. The principles discussed are grounded in the globally harmonized standards for analytical procedure validation established by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline.[1][2][3]

The Orthogonal Validation Workflow

Below is a visualization of the recommended workflow, emphasizing the interplay between primary structural elucidation techniques and secondary purity/identity confirmations.

CrossValidationWorkflow Fig. 1: Orthogonal Cross-Validation Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Elucidation cluster_secondary Secondary Validation & Purity cluster_conclusion Final Data Package Synthesis Novel 1,2,4-Triazine Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS for Formula) Purification->MS HPLC HPLC / UPLC (Purity & Quantification) NMR->HPLC Confirms Major Peak Conclusion Validated Structure & Purity Profile NMR->Conclusion EA Elemental Analysis (Empirical Formula) MS->EA Corroborates Formula MS->Conclusion FTIR FT-IR Spectroscopy (Functional Groups) HPLC->Conclusion EA->Conclusion FTIR->Conclusion

Caption: Orthogonal workflow for 1,2,4-triazine validation.

Part 1: Primary Structural Elucidation - The Molecular Blueprint

The first objective is to determine the complete atomic connectivity and molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the indispensable cornerstones of this effort.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure of organic compounds in solution.[4] For 1,2,4-triazines, a suite of experiments is required to assemble the full structural puzzle.

  • Why it's critical: The nitrogen-rich, aromatic nature of the 1,2,4-triazine ring creates a distinct electronic environment. Protons and carbons on or near the ring will have characteristic chemical shifts. NMR definitively establishes the connectivity of atoms (who is bonded to whom) and can provide through-space information for stereochemical assignments.[5][6]

  • Key Experiments & Expected Data:

    • ¹H NMR: Determines the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). Protons on the triazine ring are typically deshielded and appear downfield.[7]

    • ¹³C NMR: Identifies the number of unique carbon environments. Carbons within the triazine ring are highly deshielded due to the electronegativity of the adjacent nitrogen atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for novel structures. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows longer-range correlations (2-3 bonds) between protons and carbons, allowing the assembly of the complete molecular skeleton across quaternary carbons and heteroatoms.

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Solubility can be an issue with planar heterocyclic systems; gentle warming or sonication may be required.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for resolution). Lock the spectrometer on the solvent's deuterium signal and shim the magnetic field to achieve high homogeneity.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire 2D gCOSY, gHSQC, and gHMBC spectra. Ensure sufficient scans for good signal-to-noise, especially for HMBC.

  • Data Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals, using the 2D correlations to build the structure piece by piece. Ensure all observed correlations are consistent with the proposed structure and that no unexpected correlations are present.[4]

High-Resolution Mass Spectrometry (HRMS)

While NMR builds the skeleton, HRMS provides the exact molecular formula.

  • Why it's critical: HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm). This precision allows for the unambiguous determination of the elemental composition, distinguishing between formulas that may have the same nominal mass.[8] This data is a critical cross-check for the structure proposed by NMR.

  • Key Experiments & Expected Data:

    • Electrospray Ionization (ESI): A soft ionization technique ideal for the polar, nitrogen-containing 1,2,4-triazine core. It typically produces the protonated molecule [M+H]⁺.

    • Data Output: An exact mass value (e.g., m/z 250.0987) is compared to the theoretical exact mass for the proposed formula. The fragmentation pattern, observed via MS/MS experiments, can also provide structural clues that corroborate the NMR data.[9][10]

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into an ESI-equipped high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Acquisition: Acquire the spectrum in positive ion mode. Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis: Identify the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass. The calculated formula must match the proposed structure from NMR.

Part 2: Secondary Validation - Confirming Purity and Identity

Once the primary structure is confidently proposed, a set of orthogonal techniques is used to confirm this identity and, crucially, to assess the compound's purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a newly synthesized chemical entity.[11]

  • Why it's critical: HPLC separates components of a mixture based on their differential partitioning between a stationary and mobile phase.[11] For a pure compound, a single sharp peak should be observed. The area of this peak, relative to the total area of all peaks (including impurities), provides a quantitative measure of purity (e.g., >95%). It is orthogonal to NMR and MS, as it separates based on physicochemical properties, not magnetic or mass properties.

  • Key Experiments & Expected Data:

    • Reversed-Phase HPLC (RP-HPLC): This is the most common mode, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[12][13]

    • Method Validation: A robust HPLC method should be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[14][15]

    • Peak Purity Analysis: Using a photodiode array (PDA) detector allows for the assessment of peak purity by comparing UV-Vis spectra across the peak. Spectral consistency suggests the peak is a single component.

  • Method Development:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a good starting point for nitrogen-containing heterocycles.

    • Detection: Use a PDA detector set to a wavelength where the compound has strong absorbance (determined from a UV-Vis spectrum).

    • Optimization: Adjust the gradient, flow rate (e.g., 1.0 mL/min), and column temperature to achieve a sharp, symmetrical peak for the main compound with good resolution from any impurities.[11][16]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at ~1 mg/mL. Dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and run the optimized method.

  • Data Processing: Integrate all peaks. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Elemental Analysis (Combustion Analysis)

This classical technique provides an independent, quantitative confirmation of the empirical formula.

  • Why it's critical: The compound is combusted in an oxygen atmosphere, and the resulting CO₂, H₂O, and N₂ are precisely measured.[17] This allows for the calculation of the mass percentage of C, H, and N in the original sample. This data provides a powerful, orthogonal cross-validation of the molecular formula determined by HRMS. A discrepancy between elemental analysis and the proposed formula is a major red flag.

  • Expected Data: The experimental percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the proposed molecular formula.

  • Sample Preparation: Provide a pure, completely dry sample (typically 2-5 mg) in a pre-weighed tin capsule. Residual solvent will severely compromise the results.

  • Instrumentation: The sample is analyzed using an automated CHN analyzer.

  • Analysis: The instrument combusts the sample, separates the resulting gases chromatographically, and measures them with a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of C, H, and N. Compare these experimental values to the theoretical percentages for the formula derived from HRMS.[18][19][20]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique used to confirm the presence of key functional groups.

  • Why it's critical: While not a primary tool for full structure elucidation of complex molecules, FT-IR serves as a quick quality control check. It can confirm the successful incorporation of specific functional groups (e.g., C=O, N-H, C≡N) or the disappearance of starting material functional groups (e.g., an azide or alkyne).[21] For 1,2,4-triazines, characteristic C=N and aromatic C=C stretching vibrations are expected.[22][23]

  • Expected Data: A spectrum showing absorption bands corresponding to the key functional groups present in the final molecule.

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.

  • Acquisition: Place the sample on the ATR crystal and acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands and confirm they are consistent with the proposed structure.

Data Summary and Comparison

To facilitate a clear and objective comparison, all analytical data should be summarized in a structured format.

Table 1: Comparison of Analytical Techniques for 1,2,4-Triazine Validation

Technique Primary Information Provided Key Strengths Limitations Role in Cross-Validation
NMR Spectroscopy Atomic connectivity, stereochemistryUnambiguous structure determinationRequires soluble sample, relatively low throughputPrimary Structure: Defines the molecular framework.
HRMS Exact Mass & Molecular FormulaHigh sensitivity and accuracyProvides no connectivity informationPrimary Structure: Confirms elemental composition of the NMR-derived structure.
HPLC/UPLC Purity, QuantificationHigh resolution and sensitivity for purityRequires a chromophore for UV detectionPurity: Orthogonally confirms sample is >95% pure and consists of one major component.
Elemental Analysis Empirical Formula (%C, H, N)Highly accurate and precise for elemental ratiosRequires pure, dry sample; destructiveFormula Confirmation: Independently verifies the elemental ratios from HRMS.
FT-IR Spectroscopy Presence of Functional GroupsFast, simple, requires minimal sampleProvides limited structural detail for complex moleculesIdentity Confirmation: Quick check for expected chemical bonds.

Conclusion: Building a Defensible Data Package

The cross-validation of analytical data is not merely a procedural step; it is a scientific imperative. For novel 1,2,4-triazine compounds destined for drug development, a data package built on the orthogonal principles outlined in this guide provides the highest level of confidence. By integrating high-resolution NMR and MS for primary structure elucidation with quantitative HPLC, elemental analysis, and FT-IR for purity and identity confirmation, we create a self-validating system. Each piece of evidence supports the others, culminating in a scientifically sound, trustworthy, and defensible characterization of the new chemical entity. This rigorous approach minimizes risks, ensures data integrity, and accelerates the transition of promising compounds from synthesis to biological evaluation.

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How does the 6-methyl substituent affect the biological activity compared to other alkyl or aryl groups?

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Seemingly Simple Alkyl Group and its Profound Impact on Drug Efficacy, Selectivity, and Pharmacokinetics.

In the intricate dance of drug design, the strategic modification of a lead compound's structure is paramount to optimizing its interaction with a biological target. Among the vast arsenal of chemical substituents available to the medicinal chemist, the humble methyl group stands out for its remarkable ability to dramatically alter a molecule's biological profile. When positioned correctly, the introduction of a single methyl group can enhance potency by orders of magnitude—a phenomenon often dubbed the "magic methyl" effect.[1] This guide provides an in-depth comparison of the 6-methyl substituent against other common alkyl and aryl groups, elucidating the physicochemical and structural underpinnings of its influence and providing the experimental frameworks necessary to validate these effects.

Part 1: The Unique Physicochemical Footprint of the Methyl Group

The influence of a methyl group, particularly at a strategic position like C-6, is multifactorial, stemming from a unique combination of steric, electronic, and hydrophobic properties.[1] Understanding these individual contributions is key to rationally deploying it in drug design.

1.1. Steric and Conformational Effects:

Perhaps the most significant impact of a methyl group is its ability to exert steric influence. Unlike a simple hydrogen atom, its non-zero volume can:

  • Induce Favorable Conformations: An ortho-methyl group can introduce a torsional twist, forcing adjacent rotatable bonds, such as a biaryl system, into a lower-energy conformation that more closely mimics the bound state of the ligand.[1] This pre-organization reduces the entropic penalty of binding, leading to a significant increase in affinity.[1] A classic example was observed in a series of MAP kinase inhibitors, where adding a single methyl group improved the IC50 value from 2500 nM to just 12 nM by inducing a twist in an adjacent aryl ring, making it more similar to its protein-bound conformer.[1]

  • Block Metabolic Sites: A strategically placed methyl group can act as a "metabolic shield," sterically hindering the access of metabolizing enzymes (e.g., Cytochrome P450s) to a susceptible position on the drug molecule. This can significantly increase the drug's half-life.[1]

  • Provide Key van der Waals Contacts: The methyl group can fit snugly into small, hydrophobic pockets within a receptor's active site, forming favorable van der Waals interactions that contribute to binding affinity.

Caption: Key physicochemical impacts of a methyl substituent in drug design.

1.2. Electronic and Physicochemical Effects:

Electronically, the methyl group is weakly electron-donating through an inductive effect.[1] While less potent than other electron-donating groups, this can subtly influence the electronics of an adjacent aromatic system. More importantly, it impacts broader physicochemical properties:

  • Lipophilicity: As a small alkyl group, it increases the molecule's overall lipophilicity (LogP), which can enhance membrane permeability and cell penetration.[2]

  • Solubility: The effect on aqueous solubility can be complex. While increasing lipophilicity generally decreases water solubility, the conformational changes induced by a methyl group can sometimes break planarity and disrupt crystal lattice packing, paradoxically improving solubility.[3]

  • Desolvation Energy: Increased methylation can reduce the free energy of desolvation required to move a ligand from an aqueous environment to a lipophilic binding pocket, resulting in stronger binding.[1]

Part 2: Comparative Analysis with Other Substituents

The true value of the 6-methyl group is best understood in direct comparison to other common substituents. The choice between a methyl, a larger alkyl, or an aryl group depends entirely on the specific topology and nature of the target's binding pocket.

6-Methyl vs. Other Alkyl Groups (Ethyl, Propyl, Isopropyl, etc.)

Moving from a methyl to a larger alkyl group like ethyl or propyl is a common strategy to probe for additional hydrophobic interactions.[2]

  • Steric Bulk and Hydrophobicity: The primary difference is increasing size and lipophilicity. If the binding pocket has additional, unoccupied hydrophobic space adjacent to the 6-position, a larger alkyl group can form more extensive van der Waals contacts and increase potency. However, this is a delicate balance.[2]

  • The "Lipophilic Cliff": There is often an optimal alkyl chain length for a given binding pocket. For instance, in a series of cannabimimetic indoles, high affinity for the CB1 and CB2 receptors required an alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon (pentyl) chain. Extending the chain to seven carbons (heptyl) resulted in a dramatic decrease in binding, likely due to a steric clash as the larger group exceeded the pocket's dimensions.[4]

  • Branched vs. Linear Chains: Branched alkyl groups like isopropyl or tert-butyl introduce significantly more steric bulk than their linear counterparts. This can be beneficial for enforcing a specific conformation but carries a higher risk of unfavorable steric clashes.[5]

SubstituentKey Property Change (vs. Methyl)Favorable ScenarioUnfavorable Scenario
Ethyl Increased size & lipophilicityLarger hydrophobic pocket availablePocket is size-limited; steric clash
n-Propyl Further increased size & lipophilicityExtended hydrophobic channel in pocketExceeds pocket dimensions; increased off-target binding
Isopropyl Increased steric bulk (branching)Pocket shape accommodates branchingSteric clash with pocket walls; restricted rotation
tert-Butyl Significantly increased steric bulkActs as a conformational lockSevere steric hindrance; prevents binding

A comparative study on caffeate esters found that ethyl caffeate had more potent anti-inflammatory activity (IC50 of 12.0 µM) than methyl caffeate (IC50 of 21.0 µM), suggesting the slightly larger ethyl group was more favorable for that specific target.[6]

6-Methyl vs. Aryl Groups (Phenyl, Substituted Phenyl, etc.)

Replacing a methyl with an aryl group, such as a phenyl ring, introduces a completely different set of potential interactions.

  • Size and Shape: A phenyl group is significantly larger and has a distinct, planar geometry compared to the small, spherical nature of a methyl group. It requires a much larger, flatter binding pocket to be accommodated.

  • Electronic Interactions: Unlike the weakly inductive methyl group, an aryl ring is an electron-rich π-system. This allows for:

    • π-π Stacking: Interaction with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site.

    • Cation-π Interactions: Interaction with positively charged residues (e.g., Lysine, Arginine).

  • Vector for Further Substitution: The phenyl ring itself can be substituted (e.g., with fluoro, chloro, or methoxy groups) to fine-tune electronic properties or seek additional interactions in the binding site. In a series of arylfluoroquinolones, a 2,4-difluorophenyl group at the 1-position was found to confer the greatest antibacterial potency.[7]

  • Comparative Potency: The choice is highly context-dependent. In a series of indole acetic acid derivatives, alkyl groups, particularly methyl, at the 2-position were found to be much more active than aryl-substituted analogues, suggesting the target favored a small hydrophobic group over a larger aromatic one.[8] Conversely, for certain selective progesterone receptor modulators, substituted phenyl derivatives at the C11 position confer antagonistic activity, whereas small substituents like methyl lead to agonism.[9]

SubstituentKey Interaction TypesFavorable ScenarioUnfavorable Scenario
Methyl Hydrophobic, van der WaalsSmall, well-defined hydrophobic pocketLarge, open binding site where more interactions are possible
Phenyl Hydrophobic, π-π stacking, Cation-πLarge pocket with aromatic or charged residuesSmall pocket; steric clash; lack of aromatic partners
Substituted Phenyl All of the above + H-bonding, dipolePocket has specific features to interact with substituentSubstituent creates steric or electronic repulsion

Part 3: Case Study - The Discovery of Tazemetostat

The development of the EZH2 inhibitor Tazemetostat provides a powerful real-world example of the "magic methyl" effect. EZH2 is a histone methyltransferase implicated in various cancers.[3]

  • Initial Lead: Early lead compounds showed moderate potency.

  • The Methylation Effect: Structure-activity relationship (SAR) studies revealed that methylation at specific positions on the molecule's core scaffold was critical for high potency. For example, comparing methylated derivatives (like compounds 5 and 6 in the original study) with their unmethylated analogs (4 and 7 ) showed a more than 10-fold decrease in potency for the unmethylated versions.[3]

  • Conformational Control: This profound effect was attributed to the methyl groups controlling the conformation of the molecule, locking it into a bioactive state that fits optimally into the EZH2 active site.[3] This case highlights how methyl groups can be far more than simple hydrophobic fillers, acting instead as crucial conformational control elements.[3]

Caption: Simplified pathway showing EZH2 inhibition by Tazemetostat.

Part 4: Experimental Workflows for Comparative Evaluation

Objectively comparing the biological effects of a 6-methyl substituent with other alkyl or aryl groups requires a systematic cascade of in vitro assays. The goal is to quantify changes in affinity, potency, and cellular function.

Caption: General experimental workflow for comparing substituted analogues.

Protocol: Determining Binding Affinity via Surface Plasmon Resonance (SPR)

This protocol determines the equilibrium dissociation constant (KD), providing a direct measure of how tightly a compound binds to its target protein.

Objective: To quantify and compare the KD values of the 6-methyl, 6-ethyl, and 6-phenyl analogues for a purified target protein.

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). Aim for a low to moderate immobilization density to avoid mass transport limitations.

  • Analyte Preparation:

    • Prepare a dilution series for each test compound (6-methyl, 6-ethyl, 6-phenyl analogues) in a suitable running buffer (e.g., HBS-EP+). Concentrations should typically span from 0.1 to 100 times the expected KD. Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Measurement:

    • Inject the compound dilutions sequentially over the immobilized protein surface, starting with the lowest concentration.

    • Include a dissociation phase after each injection where only running buffer flows over the surface.

    • Regenerate the sensor surface between different compounds if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the protein.

  • Data Analysis:

    • Subtract the reference surface signal and the zero-concentration (buffer) injection signal from the data.

    • Plot the equilibrium response units (RU) against the compound concentration.

    • Fit the data to a steady-state affinity model (e.g., a 1:1 binding model) to calculate the KD for each compound. A lower KD value indicates higher binding affinity.

Protocol: Enzyme Inhibition Assay (IC50 Determination)

This protocol measures the concentration of a compound required to inhibit the activity of a target enzyme by 50% (IC50).

Objective: To determine and compare the IC50 values of the 6-methyl, 6-ethyl, and 6-phenyl analogues against a target enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in its appropriate assay buffer.

    • Prepare a stock solution of the enzyme's substrate. The optimal substrate concentration is typically at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[10]

    • Prepare serial dilutions of each test compound in the assay buffer. A common approach is a half-log or two-fold dilution series.[3]

  • Assay Execution (96- or 384-well plate format):

    • Add the enzyme and each concentration of the test compound to the wells. Include controls for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme).

    • Allow a brief pre-incubation period for the compound to bind to the enzyme.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time by measuring the formation of a product (e.g., change in absorbance or fluorescence) using a microplate reader. Ensure the measurements are taken during the initial linear phase of the reaction.[10]

  • Data Analysis:

    • Calculate the initial reaction rate for each inhibitor concentration.

    • Normalize the rates to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[10]

Protocol: Cell-Based Functional Assay (Cell Viability)

This protocol assesses the compound's effect on the viability or proliferation of cells, which is a crucial indicator of overall cellular function and potential cytotoxicity.[4]

Objective: To evaluate and compare the effect of the 6-methyl, 6-ethyl, and 6-phenyl analogues on the viability of a relevant cancer cell line.

Methodology:

  • Cell Culture and Seeding:

    • Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO₂).

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Treat the cells by replacing the medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

    • Incubate the plates for a set period (e.g., 48 or 72 hours).

  • Viability Assessment (e.g., using an ATP-based assay like CellTiter-Glo®):

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.[11]

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the luminescence signals to the vehicle control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value for each compound.

Conclusion

The 6-methyl group is far from a simple, passive substituent. Its unique combination of small size, hydrophobicity, and ability to impose critical conformational restraints makes it a powerful tool in medicinal chemistry. While larger alkyl groups may offer enhanced hydrophobic interactions in accommodating pockets, and aryl groups provide opportunities for π-system interactions, the methyl group often strikes an optimal balance, leading to dramatic and sometimes unexpected gains in potency and improved pharmacokinetic properties. The decision to employ a 6-methyl group versus another substituent is a hypothesis-driven process that must be tailored to the specific biological target. A rigorous, systematic evaluation using the biochemical and cellular assays outlined in this guide is the only way to truly validate that choice and unlock the full potential of a lead compound.

References

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  • Ukrainets, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(21), 6432.
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Benchmarking the herbicidal properties of novel triazinones against commercial herbicides.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of effective and sustainable weed management strategies, the chemical class of triazinones has emerged as a promising scaffold for the development of novel herbicides.[1] This guide provides a comprehensive technical benchmark of novel triazinone derivatives against established commercial herbicides. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies required for their rigorous evaluation. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development fields who are actively engaged in the discovery and optimization of new herbicidal agents.

Triazinone-based herbicides are recognized for their environmental compatibility and broad application potential.[2] Several compounds from this class, including amicarbazone, azafenidin, sulfentrazone, and carfentrazone-ethyl, have already been successfully commercialized.[1][2] The core focus of this guide is to provide a framework for assessing the next generation of these molecules.

Understanding the Molecular Battleground: Herbicide Modes of Action

The efficacy of any herbicide is fundamentally dictated by its ability to disrupt a critical physiological process within the target weed. For triazinones and their commercial counterparts, the primary battlegrounds are crucial enzyme systems involved in photosynthesis and amino acid biosynthesis.

Photosystem II (PSII) Inhibition: The Triazinone Stronghold

A significant number of triazine and triazinone herbicides, such as atrazine and metribuzin, function by inhibiting photosynthesis at Photosystem II (PSII).[3][4][5][6] They bind to the D1 protein of the PSII complex within the chloroplast thylakoid membranes, blocking electron transport.[4][7] This disruption halts the production of ATP and NADPH, the energy currency of the cell, which are essential for CO2 fixation and plant growth.[4][7] The ultimate demise of the plant, however, is not due to starvation but rather the accumulation of highly reactive molecules that trigger lipid and protein membrane destruction, leading to rapid cell leakage and death.[4]

Diagram: Simplified Photosystem II Inhibition Pathway

PSII_Inhibition cluster_0 Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) (D1 Protein) PQ Plastoquinone (PQ) PSII->PQ Electron Transport ETC Electron Transport Chain PQ->ETC ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH Plant Growth Plant Growth Triazinone Triazinone Herbicide Triazinone->Block Block->PQ Blocks Binding Inhibition of\nPlant Growth Inhibition of Plant Growth

Caption: Mechanism of Photosystem II inhibition by triazinone herbicides.

Protoporphyrinogen Oxidase (PPO) Inhibition: A Key Target for Novel Triazinones

Protoporphyrinogen oxidase (PPO) is another critical enzyme targeted by some triazinone derivatives and other commercial herbicides.[8][9][10] PPO is the last common enzyme in the biosynthesis of both chlorophyll and heme.[11][12] Its inhibition leads to the accumulation of protoporphyrinogen IX, which then moves from the chloroplast to the cytoplasm. In the cytoplasm, it is converted to protoporphyrin IX. This molecule is a potent photosensitizer that, in the presence of light and oxygen, generates singlet oxygen radicals.[12] These radicals cause rapid peroxidation of lipids and proteins, leading to membrane disruption and swift cell death.[12] Herbicides targeting PPO are often referred to as "cell membrane disruptors" and are known for their rapid "burner" activity.[13][14]

Acetolactate Synthase (ALS) Inhibition: A Common Commercial Benchmark

Herbicides that inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), represent a major class of commercial herbicides used for comparison.[15][16][17] This enzyme is vital for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and overall plant growth.[15][18][19] Unlike PSII and PPO inhibitors, the symptoms of ALS inhibitors develop more slowly and include stunting, chlorosis, and necrosis at the growing points.[16] This class includes several chemical families such as sulfonylureas, imidazolinones, and triazolopyrimidines.[16][17][18]

Experimental Benchmarking of Novel Triazinones

A rigorous and standardized approach is essential for the comparative evaluation of novel triazinone herbicides. The following protocols provide a framework for assessing key performance indicators.

Dose-Response Analysis for Efficacy Determination

The cornerstone of herbicide evaluation is the dose-response study, which quantifies the relationship between the applied herbicide concentration and the observed plant response.

Objective: To determine the effective dose (ED) values, such as ED50 (the dose causing 50% response) and ED90 (the dose causing 90% response), for novel triazinones and commercial standards against target weed species.

Experimental Protocol:

  • Plant Material: Grow target weed species (e.g., Abutilon theophrasti (velvetleaf), Chenopodium album (common lambsquarters)) in pots under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Apply herbicides at the 2-4 true leaf stage. Use a precision spray chamber to ensure uniform application.

  • Treatment Design:

    • Untreated Control (solvent only).

    • Novel Triazinone (e.g., Compound X) at a range of 6-8 doses (e.g., 0, 10, 20, 40, 80, 160, 320 g a.i./ha).

    • Commercial Standard 1 (e.g., Atrazine - a PSII inhibitor) at a similar dose range.

    • Commercial Standard 2 (e.g., Fomesafen - a PPO inhibitor) at a similar dose range.[20]

    • Commercial Standard 3 (e.g., Imazamox - an ALS inhibitor) at a similar dose range.[19]

  • Data Collection: At 14 and 21 days after treatment (DAT), visually assess percent weed control (0% = no effect, 100% = complete death). Harvest the above-ground biomass and record the fresh weight.

  • Statistical Analysis: Analyze the data using a non-linear regression model, such as the log-logistic model, to determine the ED50 and ED90 values.[21][22][23][24] This model is widely accepted for analyzing dose-response data in weed science.[21]

Diagram: Dose-Response Analysis Workflow

Dose_Response_Workflow A Weed Cultivation (Controlled Environment) B Herbicide Application (Precision Spraying) A->B C Treatment Groups (Novel & Standards) B->C D Data Collection (% Control, Biomass) C->D E Statistical Analysis (Log-Logistic Model) D->E F Determination of ED50 and ED90 Values E->F

Caption: Workflow for conducting a herbicide dose-response study.

Spectrum of Activity Assessment

Determining the range of weed species controlled by a novel herbicide is crucial for defining its potential market fit.

Objective: To evaluate the herbicidal activity of novel triazinones across a panel of important monocotyledonous (grass) and dicotyledonous (broadleaf) weeds.

Experimental Protocol:

  • Plant Material: Grow a diverse panel of weed species (e.g., Setaria faberi (giant foxtail), Amaranthus retroflexus (redroot pigweed), Ambrosia artemisiifolia (common ragweed)) alongside a representative crop species (e.g., Zea mays (corn), Glycine max (soybean)) to assess selectivity.

  • Herbicide Application: Apply the novel triazinone and commercial standards at two fixed rates: a potential use rate (e.g., 100 g a.i./ha) and a 2x rate (e.g., 200 g a.i./ha) to assess crop safety.

  • Data Collection: At 21 DAT, visually assess the percent control for each weed species and the percent injury for the crop species.

  • Data Presentation: Summarize the results in a table, categorizing the level of control (e.g., Excellent: >90%, Good: 80-89%, Fair: 70-79%, Poor: <70%).

Comparative Performance Data

The following tables present hypothetical but realistic data based on the principles discussed, illustrating how the performance of novel triazinones can be benchmarked.

Table 1: Comparative Efficacy (ED50) of a Novel Triazinone (NT-1) and Commercial Herbicides on Key Weed Species.
HerbicideMode of ActionVelvetleaf (ED50 g a.i./ha)Common Lambsquarters (ED50 g a.i./ha)Giant Foxtail (ED50 g a.i./ha)
NT-1 (Novel) PSII/PPO Inhibitor 35 42 75
AtrazinePSII Inhibitor5065120
FomesafenPPO Inhibitor4055>200 (Poor)
ImazamoxALS Inhibitor603045

Lower ED50 values indicate higher herbicidal potency.

Table 2: Spectrum of Activity of NT-1 at 100 g a.i./ha.
Weed SpeciesWeed TypeNT-1 (% Control)Atrazine (% Control)Fomesafen (% Control)Imazamox (% Control)
VelvetleafBroadleaf95929488
Common LambsquartersBroadleaf91889095
Redroot PigweedBroadleaf98969799
Giant FoxtailGrass85754092
CornCrop<5% injury<5% injury>20% injury<5% injury
SoybeanCrop<10% injury>30% injury<5% injury<5% injury

Conclusion and Future Directions

The benchmarking data presented herein provides a robust framework for the evaluation of novel triazinone herbicides. The hypothetical Novel Triazinone-1 (NT-1) demonstrates promising broad-spectrum activity with a favorable crop safety profile in corn. Its strong performance against broadleaf weeds, coupled with moderate grass activity, positions it as a potentially valuable tool in integrated weed management programs.

Future research should focus on elucidating the precise binding interactions of novel triazinones with their target enzymes, exploring structure-activity relationships to further optimize potency and selectivity, and conducting field trials under diverse environmental conditions to validate greenhouse findings.[25][26] The continued exploration of the triazinone scaffold holds significant promise for the development of next-generation herbicides that are both effective and environmentally responsible.

References

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  • The Mode of Action of Triazine Herbicides in Plants.
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  • Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. PubMed.
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  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI.
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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, a compound frequently used in synthetic chemistry and drug development research. Adherence to these procedures is essential not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment.

The following procedures are based on established best practices for hazardous waste management and should be executed in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

Hazard Assessment and Characterization

Before handling any waste, a thorough understanding of the chemical's hazards is paramount. 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound containing nitrogen and sulfur, which necessitates careful handling.

Based on data for the compound and structurally similar triazinones, the primary hazards are summarized below.[1] This information dictates the minimum personal protective equipment (PPE) required and informs the segregation and storage of the waste stream.

Property Identifier Source
Chemical Name 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one-
Synonyms 4-amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one[1]
CAS Number 22278-81-5[1]
Molecular Formula C₄H₆N₄OS[1]
GHS Hazard Statements H302, H312, H315, H318, H332, H335[1]

Hazard Statement Breakdown:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Due to these hazards, this compound must be managed as hazardous waste .[2][3] Under no circumstances should it be disposed of via sanitary sewer (sink) or as regular solid trash.[4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to mitigate the risks of exposure during handling and disposal operations. The causality is clear: the compound's potential for skin, eye, and respiratory damage necessitates robust physical barriers.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6] This is non-negotiable due to the risk of serious eye damage (H318).

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) inspected for integrity before each use.[4][7] Dispose of contaminated gloves after use and wash hands thoroughly.[7]

  • Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, wear impervious clothing to prevent skin contact.[4][6]

  • Respiratory Protection: All handling of the solid compound or solutions should be done in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8] If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges is required.[8]

Step-by-Step Disposal Workflow

The following protocol provides a self-validating system for the compliant disposal of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one waste. This includes the pure compound, reaction mixtures, and contaminated materials.

Step 1: Waste Segregation and Container Selection
  • Principle of Segregation: Never mix incompatible waste streams.[3][9] While this compound's full incompatibility profile is not extensively documented, as a standard practice, it should not be mixed with strong oxidizing agents, strong acids, or strong bases.[8] Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.

  • Container Requirements:

    • Select a container that is in good condition, leak-proof, and has a secure, screw-on cap.[9][10]

    • The container material must be compatible with the waste. For this compound and its solutions in common organic solvents (e.g., DMSO, DMF), a high-density polyethylene (HDPE) or glass container is appropriate.[9] Do not use metal containers for potentially corrosive waste.[9]

    • For liquid waste, leave at least 10% headspace (about one inch) to allow for vapor expansion.[10]

Step 2: Waste Accumulation and Labeling
  • Waste Streams:

    • Solid Waste: Collect unadulterated solid 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one and any contaminated items (e.g., weigh boats, gloves, paper towels) in a designated, sturdy container lined with a clear plastic bag.[5]

    • Liquid Waste: Collect solutions containing the compound in a compatible, sealable liquid waste container.[3]

    • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.

  • Labeling Protocol: Proper labeling is a critical regulatory requirement that ensures safe handling by all personnel.[3][9]

    • As soon as the first drop of waste enters the container, affix a "HAZARDOUS WASTE" label provided by your institution's EHS department.[9]

    • Clearly write the full chemical name: "4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one". Do not use abbreviations or chemical formulas.[3]

    • List all constituents of the waste stream, including solvents, with their approximate percentage concentrations.[9]

    • Indicate the start date of accumulation.[3]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9]

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.[3]

  • Closure: Keep waste containers closed at all times except when adding waste.[2][9] This minimizes evaporation of volatile components and prevents spills.

Step 4: Arranging for Disposal
  • Pickup Request: Once the waste container is full, or if you will no longer be generating this waste stream, submit a chemical waste pickup request to your institution's EHS or Hazardous Waste Management department.[3][4]

  • Final Disposal Method: The ultimate disposal will be handled by a licensed chemical destruction facility.[4] Common methods for organosulfur and nitrogen-containing compounds include controlled incineration with flue gas scrubbing to neutralize harmful oxides of sulfur (SOx) and nitrogen (NOx).[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for proper waste management.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Pickup A 1. Identify Waste Stream (Solid, Liquid, Contaminated PPE) B 2. Assess Hazards (H302, H312, H315, H318, H332, H335) A->B C 3. Don Required PPE (Goggles, Gloves, Lab Coat) B->C D 4. Select Compatible Container (HDPE or Glass, Good Condition) C->D E 5. Affix 'HAZARDOUS WASTE' Label D->E F 6. Add Waste to Container (Leave 10% Headspace for Liquids) E->F G 7. Detail Contents on Label (Full Chemical Name + % Composition) F->G H 8. Securely Cap Container G->H I 9. Store in Designated SAA (With Secondary Containment) H->I J 10. Container Full or Project Complete? I->J K 11. Submit Waste Pickup Request to EHS J->K Yes L Continue Accumulation J->L No L->F

Caption: Workflow for the safe disposal of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If flammable solvents are present, remove all sources of ignition.[4]

  • Don PPE: At a minimum, wear the PPE outlined in Section 2. For significant spills, additional respiratory protection may be necessary.

  • Containment:

    • For solid spills: Gently sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[11]

    • For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for large spills.

  • Cleanup: Collect the absorbent material and place it in the hazardous waste container.[4]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By integrating these procedures into your daily laboratory operations, you build a culture of safety and ensure that your research advancements do not come at the cost of environmental or personal health.

References

  • PubChem. 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one. National Center for Biotechnology Information. Available from: [Link]

  • MySkinRecipes. 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one. Available from: [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. Radiological and Environmental Management. Available from: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Environmental Health and Safety. Available from: [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Available from: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Research Safety. Available from: [Link]

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A Researcher's Comprehensive Guide to the Safe Handling of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Profile

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that, based on available data, presents multiple health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this substance:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

These classifications indicate that exposure through oral, dermal, or inhalation routes can be harmful, and direct contact can lead to skin irritation and severe eye damage. As with many powdered chemicals, there is also a risk of forming explosive dust mixtures in the air, although specific data for this compound is unavailable.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate personal protective equipment is non-negotiable when handling this compound. The following table outlines the recommended PPE, with the rationale rooted in the known hazards.

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can be harmful and cause irritation. Gloves should be inspected before each use and disposed of properly after handling the chemical.
Body Protection A flame-resistant lab coat or a chemical-resistant suit.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Necessary when handling the powder outside of a certified chemical fume hood, or when there is a risk of aerosol or dust generation.
Operational Plan for Safe Handling

A systematic approach to handling 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is crucial to minimize the risk of exposure.

3.1. Pre-Handling Checks:

  • Verify Engineering Controls: Ensure that the chemical fume hood or other ventilated enclosure is functioning correctly.

  • Inspect PPE: Check all personal protective equipment for any signs of damage or wear.

  • Prepare Your Workspace: The handling area should be clean and uncluttered. Have all necessary equipment (spatulas, weighing paper, labeled containers) readily available.

  • Locate Emergency Equipment: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.

3.2. Step-by-Step Handling Procedure:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Work in a Ventilated Area: All handling of the solid compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Minimize Dust Generation: When weighing or transferring the powder, do so carefully to avoid creating airborne dust. Use a spatula to gently handle the material.

  • Use Appropriate Containers: Ensure that the compound is stored and transported in clearly labeled, compatible containers with secure lids.

  • Avoid Incompatibilities: While specific incompatibility data is lacking, it is prudent to store this compound away from strong oxidizing agents, strong acids, and strong bases.

  • Post-Handling: After handling, decontaminate the work area. A 10% bleach solution followed by a water rinse can be effective for many triazine compounds, but always test on a small area first.[1] Wash hands thoroughly with soap and water.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify_Engineering_Controls Verify Engineering Controls Inspect_PPE Inspect PPE Verify_Engineering_Controls->Inspect_PPE Prepare_Workspace Prepare Workspace Inspect_PPE->Prepare_Workspace Don_PPE Don PPE Prepare_Workspace->Don_PPE Work_in_Fume_Hood Work in Fume Hood Don_PPE->Work_in_Fume_Hood Minimize_Dust Minimize Dust Work_in_Fume_Hood->Minimize_Dust Transfer_Chemical Transfer Chemical Minimize_Dust->Transfer_Chemical Decontaminate_Area Decontaminate Area Transfer_Chemical->Decontaminate_Area Dispose_of_Waste Dispose of Waste Decontaminate_Area->Dispose_of_Waste Doff_PPE Doff PPE & Wash Hands Dispose_of_Waste->Doff_PPE

Caption: A logical workflow for the safe handling of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one.

Disposal Plan

Proper disposal of this chemical and any contaminated materials is essential to protect the environment and comply with regulations.

4.1. Waste Segregation:

  • Solid Waste: Any unused chemical, contaminated weighing paper, gloves, or other solid materials should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container. Do not dispose of this chemical down the drain.[2]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

4.2. Disposal Method:

  • All waste containing 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one must be disposed of through a licensed hazardous waste disposal company.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate the area and restrict access.

  • Ensure proper ventilation.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the material into a labeled hazardous waste container.

  • Decontaminate the spill area.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one and maintain a safe laboratory environment.

References

  • Wayne State University. Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

Sources

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